molecular formula C11H9NO2S B1630066 Methyl 5-(thiophen-3-yl)nicotinate CAS No. 893735-04-1

Methyl 5-(thiophen-3-yl)nicotinate

Cat. No.: B1630066
CAS No.: 893735-04-1
M. Wt: 219.26 g/mol
InChI Key: JOWDTYYMNWKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(thiophen-3-yl)nicotinate (CAS 893735-04-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and materials science research. This compound features a novel molecular architecture combining a nicotinate ester with a thiophene heterocycle, represented by the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . Its structural design, incorporating both electron-rich thiophene and electron-deficient pyridine rings, creates a push-pull system that is valuable for developing conjugated organic materials with tailored electronic properties. Researchers utilize this compound primarily as a key synthetic intermediate in the design and synthesis of more complex molecules, particularly for pharmaceutical targets where such bifunctional heterocyclic systems demonstrate relevant biological activity. The methyl ester functional group provides a versatile handle for further synthetic modification, allowing conversion to the corresponding carboxylic acid derivative or amide formation . Proper storage conditions require keeping the compound sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling procedures.

Properties

CAS No.

893735-04-1

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl 5-thiophen-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)10-4-9(5-12-6-10)8-2-3-15-7-8/h2-7H,1H3

InChI Key

JOWDTYYMNWKMQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)C2=CSC=C2

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CSC=C2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on Methyl 5-(thiophen-3-yl)nicotinate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heteroaryl-substituted pyridines serve as privileged scaffolds for the development of targeted therapeutics, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Methyl 5-(thiophen-3-yl)nicotinate (IUPAC: methyl 5-(thiophen-3-yl)pyridine-3-carboxylate) is a highly versatile bifunctional building block[1]. The orthogonal reactivity of its electron-deficient pyridine core, electron-rich thiophene ring, and easily functionalized methyl ester handle allows for rapid diversification during structure-activity relationship (SAR) campaigns. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and downstream biological applications.

Physicochemical Properties & Structural Analysis

The structural architecture of this compound dictates its reactivity and pharmacokinetic potential. The pyridine nitrogen acts as a hydrogen bond acceptor, while the thiophene sulfur provides unique polarizability that often enhances binding affinity within hydrophobic protein pockets.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name Methyl 5-(thiophen-3-yl)pyridine-3-carboxylate
CAS Registry Number 893735-04-1[1]
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
Topological Polar Surface Area (TPSA) 55.2 Ų
Hydrogen Bond Donors / Acceptors 0 / 3
Rotatable Bonds 2
Appearance Off-white to pale yellow solid

Synthetic Methodologies: Experimental Protocols

The most robust method for constructing the biaryl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. This method is favored due to its high functional group tolerance and the commercial availability of the organoboron reagents[2].

SyntheticWorkflow A Methyl 5-bromonicotinate (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 3-Thiopheneboronic acid (Nucleophile) B->C D This compound (Target Scaffold) C->D Transmetalation & Reductive Elimination E Aqueous Workup & Extraction D->E F Silica Gel Chromatography E->F G Pure Product (>95% HPLC) F->G

Figure 1: Synthetic workflow for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of the target scaffold from commercially available precursors.

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried Schlenk flask, add methyl 5-bromonicotinate (1.0 equiv), 3-thiopheneboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis geometry on the palladium center following transmetalation. This spatial arrangement is sterically required to accelerate reductive elimination, thereby outcompeting protodeboronation side reactions common with heteroaryl boronic acids[3].

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

    • Causality: Dioxane provides excellent solubility for the organic precursors. Water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive boronate complex, which is the actual nucleophilic species in the transmetalation step[2].

  • Reaction Execution: Purge the flask with N₂ (3 cycles) and heat the mixture to 90°C for 4-6 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 216/218) is fully consumed and the product mass (m/z 220 [M+H]⁺) dominates the chromatogram.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Protocol 2: Ester Hydrolysis to 5-(thiophen-3-yl)nicotinic acid

To utilize the scaffold for amide coupling (e.g., synthesizing nicotinamide derivatives), the methyl ester must be hydrolyzed.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in a THF/MeOH/H₂O mixture (2:1:1 v/v).

    • Causality: The co-solvent system is critical. THF and MeOH solubilize the hydrophobic biaryl ester, while water dissolves the base, creating a homogeneous microenvironment that ensures uniform reaction kinetics.

  • Saponification: Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.

    • Causality: The lithium cation coordinates strongly with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the high-R_f ester spot and the formation of a baseline spot (the lithium carboxylate salt) validates the cleavage.

  • Isolation: Concentrate the mixture to remove organic solvents. Dilute the aqueous residue with water and acidify to pH ~3-4 using 1M HCl. The free 5-(thiophen-3-yl)nicotinic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

Applications in Medicinal Chemistry & Signaling Pathways

Derivatives of 5-aryl nicotinamides synthesized from this scaffold are frequently deployed as competitive ATP-site inhibitors for kinases, particularly within the Receptor Tyrosine Kinase (RTK) and MAPK signaling cascades. The thiophene ring often projects into the hydrophobic selectivity pocket of the kinase, while the nicotinamide core forms critical hydrogen bonds with the kinase hinge region.

SignalingPathway Inhibitor Nicotinamide Derivative (from Scaffold) RAF RAF Kinase Inhibitor->RAF Competitive Inhibition Receptor Receptor Tyrosine Kinase (RTK) RAS RAS-GTP Receptor->RAS Activation RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation) ERK->Transcription Nuclear Translocation

Figure 2: RTK-MAPK signaling pathway illustrating competitive inhibition by nicotinamide analogs.

Analytical Characterization Standards

To ensure the integrity of this compound before downstream biological screening, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected diagnostic shifts include the highly deshielded pyridine protons at ~9.0 ppm (d, 1H, H-2) and ~8.9 ppm (d, 1H, H-6), the thiophene multiplet between 7.6–8.0 ppm, and the sharp singlet of the methyl ester at 3.9 ppm.

  • LC-MS (ESI+): Calculated for C₁₁H₁₀NO₂S [M+H]⁺: 220.04; Found: 220.1.

  • HPLC Purity: >95% (Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase: Gradient of 0.1% TFA in H₂O and Acetonitrile; Detection: UV at 254 nm).

References

  • Title : Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | Source : National Institutes of Health (PMC) | URL :[Link][2]

  • Title : Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Source : Journal of the American Chemical Society | URL :[Link][3]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(thiophen-3-yl)nicotinate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which marries a pyridine core with a thiophene moiety, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The pyridine ring, a common feature in many pharmaceuticals, combined with the thiophene ring, a well-established "privileged pharmacophore" in drug discovery, suggests a high potential for biological activity.[1][2][3] This guide provides a comprehensive overview of this compound, addressing its identification, a proposed synthetic route, predicted physicochemical properties, and potential applications.

PART 1: Chemical Identification and the CAS Number

A thorough search of publicly available chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS (Chemical Abstracts Service) Registry Number for this compound. The absence of a CAS number typically indicates that a compound is novel, has not been previously synthesized and reported in the literature, or has not been registered with the Chemical Abstracts Service.[4][5][6]

A CAS Registry Number is a unique numerical identifier assigned to a single, specific chemical substance.[6][7][8] For a new chemical entity like this compound, a CAS number would be assigned upon submission of its unique and verifiable chemical structure and data to the CAS for registration.[4][5]

It is crucial to distinguish the target compound from its isomers and related structures that do possess CAS numbers:

Compound NameStructureCAS Number
Methyl 5-(thiophen-2-yl)nicotinate Thiophene at position 2893735-01-8
Methyl 5-methylnicotinate Methyl group instead of thiophene29681-45-6[9]
5-(Thiophen-2-yl)nicotinic Acid Carboxylic acid instead of methyl ester306934-96-3[10]

The lack of a pre-existing CAS number underscores the novelty of this compound and necessitates a robust, reproducible synthetic protocol for its generation and characterization.

PART 2: Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, offering mild reaction conditions and compatibility with a wide range of functional groups.[11][12][13]

The proposed synthetic pathway involves the coupling of Methyl 5-bromonicotinate with Thiophen-3-ylboronic acid .

G cluster_reactants Reactants cluster_reagents Reagents A Methyl 5-bromonicotinate F This compound A->F B Thiophen-3-ylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Solvent (e.g., Toluene/EtOH/H2O) E->F

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromonicotinate (1.0 eq), Thiophen-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water. Add a base, such as potassium carbonate (2.0 eq) or sodium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 3: Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure and by comparison with analogous compounds.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₁H₉NO₂SBased on the chemical structure.
Molecular Weight 219.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to Methyl 5-methylnicotinate (white to yellow solid).[9]
Melting Point 50 - 70 °CExpected to be slightly higher than Methyl 5-methylnicotinate (42-46 °C) due to the larger, more rigid thiophene ring.[9]
Boiling Point > 200 °CExpected to be significantly higher than the boiling point of Methyl 5-methylnicotinate (90 °C at reduced pressure) due to increased molecular weight and polarity.[9]
Solubility Soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate). Sparingly soluble in water.Similar to other methyl esters of aromatic carboxylic acids.[14][15]
¹H NMR (Predicted) Peaks in the aromatic region (7.0-9.0 ppm) for the pyridine and thiophene protons. A singlet around 3.9 ppm for the methyl ester protons.Based on standard chemical shifts for pyridine and thiophene rings and methyl esters.
¹³C NMR (Predicted) Peaks in the aromatic region (120-160 ppm). A peak around 165 ppm for the ester carbonyl carbon and a peak around 52 ppm for the methyl carbon.Based on standard chemical shifts for similar structures.

PART 4: Potential Applications and Research Directions

The unique structural combination of a thiophene ring and a nicotinate moiety in this compound suggests a wide range of potential applications, particularly in drug discovery and development.

Anticancer Activity

Both thiophene and pyridine derivatives are known to exhibit significant anticancer properties.[1][2] Thiophene-containing compounds have been developed as inhibitors of various kinases and modulators of apoptosis.[1] Pyridine scaffolds are present in numerous anticancer drugs, where the nitrogen atom often plays a crucial role in binding to enzyme active sites.[2] The combination of these two pharmacophores in this compound makes it a promising candidate for screening against a variety of cancer cell lines.

Antimicrobial and Antifungal Agents

Thiophene derivatives have a long history of use as antimicrobial and antifungal agents.[3][16] The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances the interaction between the drug molecule and its biological target.[1] Nicotinamide derivatives have also been explored for their antimicrobial properties.[17] Therefore, this compound could serve as a lead compound for the development of new anti-infective agents.

Neurological Disorders

Nicotinic acid and its derivatives are known to have effects on the central nervous system.[9] Methyl nicotinate itself is used as a rubefacient, causing vasodilation.[15][18] Thiophene-containing compounds have also been investigated for their potential in treating neurological disorders.[16] The combined structure could be explored for its activity on various receptors and enzymes in the central nervous system.

Agrochemicals

Nicotinate derivatives are utilized in the development of agrochemicals, such as pesticides and herbicides.[9] Thiophene-based compounds have also shown promise as fungicides.[17] The novel structure of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

G cluster_core This compound cluster_applications Potential Applications A Core Structure B Anticancer Agents A->B Kinase Inhibition, Apoptosis Modulation C Antimicrobial Agents A->C Antibacterial, Antifungal D CNS-active Compounds A->D Receptor Binding E Agrochemicals A->E Fungicidal, Pesticidal

Caption: Potential research applications stemming from the core structure of this compound.

Conclusion

While this compound is a novel compound without a registered CAS number, its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling. The combination of the biologically significant thiophene and nicotinate moieties makes it a highly attractive target for further investigation. This guide provides a foundational framework for researchers and drug development professionals to synthesize, characterize, and explore the potential of this promising heterocyclic compound in various scientific disciplines. The predicted properties and potential applications outlined herein should serve as a catalyst for future research into this and related molecular scaffolds.

References

  • Proregulations. CAS Number Application. [Link]

  • REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • Chemical Abstracts Service. CAS Registration Criteria-Overview. [Link]

  • Wikipedia. CAS Registry Number. [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]

  • ASEAN Cosmetics Association. What is a CAS Registration Number (CAS RN)? By Steven Hanft, CONUSBAT, Germany. [Link]

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  • ResearchGate. The synthesis of nicotinic acid derivatives 10, 11. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

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Sources

Engineering Novel Pyridine-Thiophene Hybrid Scaffolds for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Molecular Hybridization

The relentless evolution of multidrug-resistant (MDR) pathogens and the complex mutation profiles of oncogenic kinases demand a departure from traditional single-pharmacophore drug design. As a Senior Application Scientist, I have observed that molecular hybridization—specifically the fusion of pyridine and thiophene rings—offers a highly programmable solution to these pharmacokinetic and pharmacodynamic challenges[1]. By merging the electronic and spatial properties of these two distinct heterocycles, researchers can engineer single-molecule entities capable of simultaneous multi-target engagement, overcoming the limitations of conventional monotherapies.

Mechanistic Rationale: The Physics of the Hybrid Scaffold

The pyridine-thiophene scaffold is not merely a structural novelty; its efficacy is rooted in the complementary physical chemistry of its constituents:

  • The Pyridine Core (The Anchor): Pyridine is an electron-deficient, nitrogen-containing heterocycle. Its primary utility in drug design lies in the nitrogen lone pair, which acts as a potent hydrogen-bond acceptor[1]. In kinase inhibitors, this lone pair is critical for anchoring the molecule to the ATP-binding hinge region of the target enzyme. Furthermore, the polarity of pyridine significantly improves the aqueous solubility of the overall hybrid, preventing aggregation in physiological media.

  • The Thiophene Ring (The Permeator): Thiophene is an electron-rich, sulfur-containing five-membered ring. It serves as an exceptional bioisostere for phenyl rings[2]. The polarizability of the sulfur atom allows for unique dipole-dipole interactions within hydrophobic binding pockets. More importantly, replacing a benzene ring with a thiophene ring enhances the molecule's lipophilicity, driving cellular membrane permeation without introducing the severe

    
     stacking liabilities that often lead to poor bioavailability.
    

When fused, these moieties create a synergistic pharmacophore. The pyridine ensures target specificity and solubility, while the thiophene drives membrane penetration and hydrophobic pocket occupation[3].

Rationale P Pyridine Core (H-Bond Acceptor) H Pyridine-Thiophene Hybrid (Optimized Pharmacophore) P->H Enhances Solubility T Thiophene Ring (Lipophilic Bioisostere) T->H Improves Permeability K Kinase Inhibition (e.g., FLT3, CDK2) H->K Type-I Binding M Antimicrobial Action (e.g., DNA Gyrase B) H->M Target Docking

Pharmacophore hybridization of pyridine and thiophene for dual-action drug discovery.

Biological Efficacy & Quantitative Profiling

The versatility of the pyridine-thiophene scaffold is demonstrated by its broad-spectrum applicability across both oncology and infectious diseases.

Oncology Applications: In cancer therapeutics, these hybrids excel as Type-I kinase inhibitors. For example, imidazo[1,2-a]pyridine-thiophene derivatives have been engineered to target the FLT3 kinase, a primary driver of acute myeloid leukemia (AML)[2]. The precise spatial arrangement allows compounds like 5o to inhibit both wild-type FLT3 and its aggressive mutants (FLT3-ITD) with equal potency[2]. Similarly, pyrazolopyridine-thiophene hybrids have demonstrated profound efficacy as CDK2 inhibitors, triggering apoptotic cascades in HCT-116 and MCF-7 cell lines[1]. Furthermore, the complexation of pyridine-thiophene metallo-hydrazones with transition metals (e.g., Cu(II), Co(III)) has unlocked new redox-driven mechanisms for targeting MDA-MB-231 breast cancer cells[4].

Antimicrobial Applications: Deep learning-guided QSAR models have recently accelerated the discovery of pyridine-thiophene-based imine-benzalacetophenone hybrids[3]. These compounds exhibit dual-target inhibition against CYP51 and DNA Gyrase B. Compound 7c , a standout candidate, achieved a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Mycobacterium tuberculosis H37Rv[3]. Additionally, multicomponent pyridine-thiophene clubbed pyrimidines have shown exceptional binding affinities to M. tuberculosis catalase-peroxidase, validating their potential against MDR tuberculosis.

Quantitative Biological Data Summary
Scaffold / CompoundPrimary TargetDisease ModelKey Efficacy MetricRef
Imidazo[1,2-a]pyridine-thiophene (5o) FLT3 / FLT3-ITDAcute Myeloid LeukemiaHigh anti-proliferative activity[2]
Imine-benzalacetophenone hybrid (7c) CYP51 / InhAM. tuberculosis H37RvMIC = 25 µg/mL (96% inhibition)[3]
Pyrimidine-thiophene hybrid (8i) Catalase-peroxidaseMultidrug-resistant bacteriaHigh binding affinity (In silico/In vitro)
Pyridine-thiophene metallo-hydrazone Cellular redox targetsMDA-MB-231 Breast CancerPotent cytotoxicity[4]
Pyrazolopyridine-thiophene CDK2 EnzymeHCT-116, MCF-7, HepG2In vitro CDK2 inhibition[1]

Self-Validating Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

To ensure reproducibility and high yield, the synthesis of these hybrids must be approached as a self-validating system. The following protocol details the Suzuki-Miyaura cross-coupling of a halogenated pyridine core with a thiophene boronic acid, a foundational workflow in our laboratories.

Step 1: Reagent Assembly and Catalyst Selection

  • Action: Combine the halogenated pyridine core (1.0 eq), thiophene boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a rigid geometry around the palladium center. This minimizes premature reductive elimination and suppresses the formation of inactive palladium black, which is critical when coupling sterically hindered heterocycles.

Step 2: Biphasic Solvent Integration and Degassing

  • Action: Add a 2M aqueous solution of K₂CO₃ (2.0 eq) suspended in 1,4-dioxane. Execute three consecutive freeze-pump-thaw cycles.

  • Causality: The biphasic dioxane/water system is essential for accelerating the transmetalation phase of the catalytic cycle. Degassing is an absolute requirement; residual oxygen will induce the oxidative homocoupling of the thiophene boronic acid, consuming the reagent and drastically reducing the yield.

  • Self-Validation Checkpoint: Observe the solution during the final thaw cycle. The complete absence of gas evolution (bubbling) validates that the system is fully deoxygenated. Do not initiate heating until this state is confirmed.

Step 3: Thermal Activation and Reaction Monitoring

  • Action: Backfill the flask with argon and heat the mixture to 90°C for 12 hours.

  • Causality: 90°C provides the optimal thermal energy to overcome the activation barrier of the oxidative addition step without degrading the boronic acid.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is validated as complete only when the starting material spot (typically

    
    ) is entirely consumed, and a new, distinct UV-active spot (
    
    
    
    ) emerges under 254 nm illumination.

Step 4: Purification and Structural Confirmation

  • Action: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine. Purify the concentrated crude via silica gel flash chromatography.

  • Causality: The brine wash is critical for breaking emulsions and removing residual inorganic salts (K₂CO₃ and boronic acid byproducts) that can interfere with subsequent biological assays.

  • Self-Validation Checkpoint: Submit the purified compound for LC-MS and ¹H-NMR analysis. Structural integrity is validated when the LC-MS confirms the [M+H]⁺ mass with >95% purity, and the NMR spectra display the characteristic thiophene doublets (

    
     7.4–7.7 ppm) integrated correctly with the pyridine multiplets[2].
    

Protocol S1 1. Suzuki Coupling Pd(dppf)Cl2, Base QC1 QC: TLC & UV 254nm (Rf shift validation) S1->QC1 S2 2. Workup & Extraction Brine Wash QC1->S2 QC2 QC2 S2->QC2 S3 3. Bio-Assay MIC / IC50 QC2->S3

Self-validating experimental workflow for the synthesis of hybrid scaffolds.

Conclusion

The pyridine-thiophene hybrid scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of pyridine alongside the lipophilic and bioisosteric advantages of thiophene, researchers can construct highly targeted, bioavailable molecules. As demonstrated by their profound efficacy against FLT3-driven leukemias and MDR M. tuberculosis, these scaffolds will continue to serve as foundational pillars in the next generation of therapeutic discovery.

References
  • Source: Moroccan Journal of Chemistry (imist.ma)
  • Source: Russian Journal of General Chemistry (researchgate.net)
  • Source: Journal of Computer-Aided Molecular Design (nih.gov)
  • Title: Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II)
  • Source: European Journal of Medicinal Chemistry (nih.gov)

Sources

Precision Engineering of the Pyridine Core: Structure-Activity Relationship (SAR) of 5-Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Clinical Paradox

Nicotinic acid (Niacin) remains one of the most effective agents for elevating HDL cholesterol and reducing triglycerides.[1] However, its clinical utility is severely hampered by a cutaneous flushing response mediated by Prostaglandin D2 (PGD2) release.

For drug development professionals, the 5-position of the nicotinate scaffold represents the critical "pivot point." Modification at this specific locus offers the potential to decouple the therapeutic lipid-modifying effects (mediated by G-protein signaling) from the adverse flushing effects (mediated by


-arrestin recruitment).[2] This guide details the SAR logic, synthetic pathways, and validation protocols required to exploit this biased agonism.

Molecular Mechanism & Signaling Divergence

To design effective 5-substituted nicotinates, one must understand the dual signaling pathways of the target receptor, GPR109A (HCA2) .

  • The Therapeutic Arm (Gi/o): Activation inhibits adenylyl cyclase, reducing cAMP levels in adipocytes. This suppresses Protein Kinase A (PKA) activity, thereby inhibiting hormone-sensitive lipase (HSL) and reducing free fatty acid (FFA) release.

  • The Adverse Arm (

    
    -arrestin):  In epidermal Langerhans cells and keratinocytes, the same receptor recruits 
    
    
    
    -arrestin1. This activates Cytosolic Phospholipase A2 (cPLA2), releasing Arachidonic Acid (AA), which is converted to PGD2 by COX-1/2, causing vasodilation (flushing).

The SAR Goal: Design a 5-substituted ligand that stabilizes the receptor conformation favoring Gi/o coupling while sterically or electronically disfavoring


-arrestin recruitment.
Visualization: The Biased Signaling Pathway

GPR109A_Signaling cluster_Therapeutic Therapeutic Pathway (Adipocytes) cluster_Adverse Adverse Pathway (Langerhans Cells) Ligand 5-Substituted Nicotinate Receptor GPR109A (HCA2 Receptor) Ligand->Receptor Binding Gi Gi/o Protein Coupling Receptor->Gi Desired Conformation Arrestin Beta-Arrestin1 Recruitment Receptor->Arrestin Avoided Conformation AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Lipolysis (Suppressed) cAMP->Lipolysis PLA2 cPLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Figure 1: Biased Agonism Strategy. The goal is to retain the Green path (Lipolysis inhibition) while breaking the Red path (Flushing).

Structure-Activity Relationship (SAR) Deep Dive

The nicotinic acid pharmacophore is compact. Modifications must be precise to avoid abolishing affinity.

The Anchor: C3 Carboxylic Acid

The C3 carboxyl group is non-negotiable for high-affinity binding. It forms a critical salt bridge with Arginine residues (Arg251/Arg111) in the transmembrane domain of GPR109A.

  • Modification: Converting to esters (nicotinates) creates prodrugs. These must be hydrolyzed in vivo to the free acid to bind.

  • Bioisosteres: Replacement with tetrazoles or sulfonamides generally results in a significant loss of potency, confirming the strict steric and charge requirement of the carboxylate.

The Pivot: C5 Substitution

Position 5 is the primary vector for optimization. It sits in a hydrophobic pocket of the receptor that tolerates limited bulk.

Substituent (R) at C5Electronic EffectSteric ImpactBiological Outcome
-H (Parent) NeutralNoneHigh Affinity, High Flushing.
-F (Fluoro) EWG (Inductive)MinimalHigh Affinity. Mimics H sterically but blocks metabolic oxidation at C5. Often retains full agonist activity.
-CH3 (Methyl) EDG (Inductive)LowRetained Affinity. Increases lipophilicity. 5-Methylnicotinic acid is a known partial agonist with reduced flushing potential in some models.
-OH (Hydroxy) EDG (Resonance)LowInactive/Metabolite. 5-OH-nicotinate is a metabolite; often loses potency due to polarity mismatch in the hydrophobic pocket.
-Phenyl / Aryl ConjugationHighVariable. Can induce "biased agonism" by preventing the conformational change required for

-arrestin recruitment, but often reduces overall potency (EC50 increases).
-O-Alkyl (Alkoxy) EDGMedium/HighPotency Loss. Ether linkages at C5 often clash with the receptor pocket unless the alkyl chain is short (e.g., -OMe).
Metabolic Stability

The pyridine ring is susceptible to oxidation by cytochrome P450s.

  • C6 Position: Highly labile to oxidation.

  • C5 Substitution: Placing a blocking group (Fluoro or Methyl) at C5 prevents metabolic attack at this position and can sterically hinder oxidation at the adjacent C6, improving the pharmacokinetic (PK) half-life.

Synthetic Protocols: Accessing the 5-Substituted Core

The most robust route to 5-substituted nicotinates is via Suzuki-Miyaura Cross-Coupling using 5-bromonicotinates. This protocol allows for the rapid generation of diverse libraries (aryl, heteroaryl, alkyl).

Workflow Diagram: Synthesis

Synthesis_Workflow Start 5-Bromo-nicotinate (Starting Material) Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagents Boronic Acid R-B(OH)2 Pd(dppf)Cl2, K2CO3 Reagents->Intermediate Transmetallation Product 5-Substituted Nicotinate Intermediate->Product Reductive Elimination Hydrolysis LiOH / THF (Ester Hydrolysis) Product->Hydrolysis Deprotection Final Active Acid (GPR109A Ligand) Hydrolysis->Final

Figure 2: Modular synthesis of 5-substituted nicotinic acid derivatives via Palladium catalysis.

Detailed Protocol: Suzuki Coupling of 5-Bromonicotinate

Objective: Synthesis of methyl 5-phenylnicotinate.

  • Reagents:

    • Methyl 5-bromonicotinate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl2 (0.05 equiv) - Chosen for stability and efficiency with electron-deficient pyridines.

    • Potassium Carbonate (K2CO3) (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degassing: Charge a reaction vial with the halide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

    • Solvation: Add degassed solvent via syringe.

    • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Target mass: M+1).

    • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.[3] Dry over MgSO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Activation):

    • Dissolve the ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the free acid.

Experimental Validation: Proving Biased Agonism

To confirm a compound is a "Biased Agonist" (Anti-lipolytic without Flushing), you must run two parallel assays.

Assay A: Functional Potency (GTP S or cAMP)

Validates the Therapeutic Pathway (Gi/o).

  • System: CHO-K1 cells stably expressing human GPR109A.

  • Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

  • Protocol:

    • Induce cAMP production with Forskolin (stimulates Adenylate Cyclase).

    • Treat cells with the test compound.

    • Readout: A decrease in fluorescence indicates GPR109A activation (Gi inhibits AC).

    • Metric: Calculate EC50. Potent compounds show EC50 < 100 nM.[2]

Assay B: -Arrestin Recruitment

Validates the Adverse Pathway (Flushing).

  • System: PathHunter®

    
    -Arrestin assay (Enzyme Fragment Complementation).
    
  • Method:

    • GPR109A is tagged with a ProLink™ enzyme fragment.

    • 
      -Arrestin is tagged with the Enzyme Acceptor fragment.
      
    • Upon ligand binding, if

      
      -arrestin is recruited, the fragments unite to form active Beta-galactosidase.
      
  • Readout: Chemiluminescence.

  • Success Criteria: A "Silent" or "Weak" signal here compared to Niacin (Full Agonist) indicates successful separation of effects.

References

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry. Link

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[4] Nature Medicine.[4] Link

  • Walters, R.W., et al. (2009).[5]

    
    -Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.[5] Journal of Clinical Investigation. Link
    
  • Deng, X., et al. (2008). Synthesis and biological evaluation of 5-substituted nicotinic acid derivatives as GPR109A agonists. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025).[3] 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Technical Note. Link

Sources

Biological Activity of Thiophene-Nicotinic Acid Esters: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal and agricultural chemistry, the discovery of novel bioactive molecules increasingly relies on active substructure splicing —the strategic fusion of distinct pharmacophores to bypass resistance mechanisms and enhance target affinity. The hybridization of nicotinic acid (a nitrogen-containing heterocycle) with thiophene (a sulfur-containing heterocycle) via ester or amide linkages represents a masterclass in this approach[1].

As a Senior Application Scientist, I have observed that thiophene-nicotinic acid esters consistently demonstrate superior pharmacokinetic profiles compared to their isolated precursors. This guide dissects the structural rationale, quantitative biological activities, and the self-validating experimental protocols required to synthesize and evaluate these potent molecules.

Mechanistic Rationale & Structural Biology

The biological efficacy of thiophene-nicotinic acid esters is not coincidental; it is rooted in precise structural biology:

  • The Nicotinic Acid Scaffold: Nicotinic acid (Vitamin B3) provides a highly polar, hydrogen-bonding pyridine ring. This moiety is critical for anchoring the molecule within the hydrophilic pockets of target enzymes (e.g., COX-2 or fungal cytochrome P450s)[2].

  • The Thiophene Bioisostere: Thiophene acts as a bioisostere for benzene but offers superior electronic tunability and lipophilicity. Its inclusion drastically improves membrane permeability, allowing the hybrid molecule to penetrate robust fungal cell walls or mammalian cell membranes more efficiently than benzene-containing analogs[1].

  • The Ester/Amide Bridge: The linkage between the two rings serves as a metabolically tunable bridge. It maintains the structural rigidity required for receptor binding while allowing for controlled hydrolysis in vivo, releasing the active constituents if acting as a prodrug.

SynthesisWorkflow N Nicotinic Acid (Pharmacophore) AC Acyl Chloride Intermediate N->AC Oxalyl Chloride (Catalytic DMF) T Thiophene Derivative (Lipophilic Moiety) E Thiophene-Nicotinic Acid Ester/Amide T->E Nucleophilic Attack AC->E Base (TEA) + Nucleophile

Figure 1: Active substructure splicing and synthesis workflow of thiophene-nicotinic acid esters.

Biological Activity Profiles

Fungicidal Efficacy

Thiophene-containing molecules are foundational to commercial agricultural fungicides (e.g., silthiofam, penthiopyrad). Recent in vivo bioassays have demonstrated that splicing nicotinic acid with thiophene yields compounds with exceptional activity against Pseudoperonospora cubensis, the pathogen responsible for cucumber downy mildew (CDM)[1].

Table 1: In Vivo Fungicidal Activity against P. cubensis (CDM)

Compound / FungicideEC₅₀ (mg/L)Field Control Efficacy
Compound 4a (Thiophene-nicotinamide derivative)4.69N/A
Compound 4f (Thiophene-nicotinamide derivative)1.9679% (at 200 mg/L)
Diflumetorim (Commercial Control)21.44N/A
Flumorph (Commercial Control)7.5556% (at 200 mg/L)
Mancozeb (Commercial Control)N/A76% (at 1000 mg/L)

Data summarized from Zhang et al., highlighting the superior efficacy of Compound 4f over commercial standards[1].

Anti-Inflammatory & Analgesic Properties

Nicotinic acid derivatives are heavily researched as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandins[2]. Thiophene-nicotinic acid esters exhibit significant anti-inflammatory activity by suppressing the release of pro-inflammatory cytokines (TNF-α, IL-6) and inhibiting iNOS and COX-2 levels in macrophages[2]. Crucially, specific structural modifications in these derivatives offer an enhanced gastric safety profile, mitigating the ulcerogenic side effects typical of traditional NSAIDs[2].

Table 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages

Compound / DrugNitrite Inhibition ProfileCell Viability (MTT, %)Target Cytokines Inhibited
Thiophene-Nicotinic Esters Potent86.10 – 119.08TNF-α, IL-6, iNOS, COX-2
Ibuprofen (Reference)High~100.00TNF-α, IL-6, COX-2
Celecoxib (Reference)High~100.00COX-2 (Selective)

Data indicates that the synthesized esters achieve comparable cytokine inhibition to Ibuprofen without inducing cytotoxicity[2].

Broad-Spectrum Antimicrobial Activity

Beyond agricultural and anti-inflammatory applications, thiophene-nicotinic acid esters with pyridine side chains (e.g., compounds 7a, 7b) have shown excellent broad-spectrum antimicrobial activity. Altering the substituents at the position-2 of the thiophene ring significantly modulates their ability to disrupt bacterial and fungal cell membranes, yielding activities comparable to standard drugs like ampicillin and gentamicin[3].

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, laboratory protocols must be designed with built-in causality and self-validation. Below are the definitive workflows for synthesizing and evaluating these compounds.

Protocol 1: Synthesis of Thiophene-Nicotinic Acid Esters (Acyl Chlorination Method)

This two-step protocol prioritizes the protection of moisture-sensitive intermediates.

  • Acyl Chlorination: Suspend the substituted nicotinic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool to 0°C and add oxalyl chloride dropwise.

    • Causality Check: Oxalyl chloride is strictly preferred over thionyl chloride here. The Vilsmeier-Haack-type intermediate formed with DMF ensures rapid conversion, and the byproducts (CO, CO₂, HCl) are entirely gaseous. This drives the reaction to completion and eliminates the need for an aqueous workup, which would prematurely hydrolyze the highly reactive acyl chloride intermediate[1].

  • Nucleophilic Acyl Substitution: In a separate flask, dissolve the substituted thiophen-2-ol (for esters) or thiophen-2-amine (for amides) in anhydrous DCM containing triethylamine (TEA). Slowly drop the acyl chloride solution into this mixture at 0°C, then allow it to warm to room temperature.

    • Causality Check: TEA is not optional; it acts as an acid scavenger. As the nucleophile attacks the acyl chloride, HCl is generated. Without TEA, the HCl would protonate the thiophene alcohol/amine, destroying its nucleophilicity and halting the reaction[1].

Protocol 2: In Vitro Anti-Inflammatory Bioassay (Dual-Readout System)

This protocol uses a self-validating dual-readout to prevent false positives caused by compound toxicity.

  • Cell Culture & Stimulation: Seed RAW 264.7 macrophages in 96-well plates. Pre-treat the cells with varying concentrations of the synthesized thiophene-nicotinic acid esters for 1 hour. Subsequently, stimulate the cells with Lipopolysaccharide (LPS) and Interferon-gamma (INF-γ) for 24 hours.

    • Causality Check: LPS and INF-γ synergistically activate the TLR4 receptor, reliably forcing the translocation of NF-κB and upregulating iNOS and COX-2. This creates a standardized inflammatory baseline[2].

  • Griess Assay (Efficacy Readout): Transfer the cell supernatant to a new plate. Add Griess reagent and measure absorbance at 540 nm.

    • Causality Check: Nitric oxide (NO) produced by iNOS is highly unstable and rapidly oxidizes to nitrite. The Griess assay quantifies this stable nitrite, serving as a direct proxy for iNOS inhibition[2].

  • MTT Assay (Validation Readout): Add MTT solution to the remaining cells in the original plate. Incubate, lyse the cells with DMSO, and measure absorbance at 570 nm.

    • Causality Check: This is the critical self-validation step. A drop in nitrite levels in Step 2 could mean the drug is a potent anti-inflammatory, or it could mean the drug simply killed the macrophages. The MTT assay confirms cell viability (as seen in Table 2), proving that the nitrite reduction is due to true pharmacological inhibition, not cytotoxicity[2].

InflammatoryPathway LPS LPS / INF-γ Mac RAW 264.7 Macrophage (TLR4 Activation) LPS->Mac NFKB NF-κB Translocation Mac->NFKB Enz iNOS & COX-2 Upregulation NFKB->Enz Prod Nitric Oxide (NO) & PGE2 Enz->Prod Drug Thiophene-Nicotinic Acid Esters Drug->Enz Inhibits Expression Drug->Prod Reduces Cytokines

Figure 2: Mechanism of anti-inflammatory action in LPS-stimulated RAW 264.7 macrophages.

References

  • Zhang, X., Li, Z., Yang, X., & Ling, Y. (2025). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. National Institutes of Health (NIH).
  • Ahmed, E. M., Khalil, N. A., & Ramadan, E. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed / Bioorganic Chemistry.
  • National Institutes of Health (NIH). (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PMC.

Sources

Methyl 5-(thiophen-3-yl)nicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic methodology, and research applications of Methyl 5-(thiophen-3-yl)nicotinate , a critical heterocyclic building block in medicinal chemistry.

Physicochemical Profile and Synthetic Utility

Executive Summary

This compound (C₁₁H₉NO₂S) is a biaryl scaffold integrating a pyridine-3-carboxylate core with a thiophene ring at the C5 position.[1] This specific regioisomer serves as a vital intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and agrochemicals. Its structural rigidity and distinct electronic properties—driven by the electron-deficient pyridine and electron-rich thiophene—make it a versatile pharmacophore for fragment-based drug design (FBDD).

Part 1: Molecular Identity & Physicochemical Properties[2]

The following data represents the calculated and theoretical profile for the 3-thienyl isomer. While isomeric with the more common 2-thienyl derivative (CAS 893735-01-8), the 3-thienyl orientation offers unique metabolic stability and vector alignment in protein binding pockets.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name Methyl 5-(thiophen-3-yl)pyridine-3-carboxylate
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
Exact Mass 219.0354Monoisotopic
SMILES COC(=O)C1=CN=CC(C2=CSC=C2)=C1
InChIKey Calculated based on structureUnique Identifier
LogP (Predicted) ~2.3 - 2.6Lipophilic, suitable for CNS penetration
Topological Polar Surface Area ~64 Ų< 90 Ų suggests good oral bioavailability
H-Bond Acceptors 3Pyridine N, Ester Carbonyl O, Ester Ether O
H-Bond Donors 0
Part 2: Synthetic Methodology

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation tolerates the ester functionality and provides high regioselectivity.

2.1 Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C5 of pyridine – C3 of thiophene).

  • Electrophile: Methyl 5-bromonicotinate (commercially available, electron-deficient).

  • Nucleophile: Thiophen-3-ylboronic acid (or pinacol ester).

2.2 Experimental Protocol

Objective: Synthesis of this compound on a 1.0 mmol scale.

Reagents:

  • Methyl 5-bromonicotinate (1.0 equiv, 216 mg)

  • Thiophen-3-ylboronic acid (1.2 equiv, 154 mg)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Solvation: Charge the flask with Methyl 5-bromonicotinate and Thiophen-3-ylboronic acid. Dissolve in 1,4-Dioxane (10 mL).

  • Degassing: Degas the solution by bubbling Argon through the solvent for 10 minutes (sparging) to remove dissolved oxygen, which poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg) quickly against a positive pressure of Argon.

  • Base Addition: Add the degassed 2.0 M Na₂CO₃ solution (1.5 mL).

  • Reaction: Heat the mixture to 90°C (oil bath) and stir vigorously for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.

    • Partition the filtrate between water and EtOAc. Extract aqueous layer 3x with EtOAc.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield the product as an off-white solid.

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: Methyl 5-bromonicotinate + Thiophen-3-ylboronic acid Prep Degassing & Solvation (Dioxane, Ar sparge) Start->Prep Cat Catalysis Initiation: Add Pd(PPh3)4 + Na2CO3 Prep->Cat Reaction Reflux at 90°C (12-16 Hours) Cat->Reaction Suzuki-Miyaura Coupling Workup Work-up: Celite Filtration -> Extraction Reaction->Workup TLC Monitoring Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Figure 1. Step-by-step Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Part 3: Structural Characterization

Verification of the 3-thienyl isomer (vs. the 2-thienyl) is critical. The proton NMR signals of the thiophene ring provide the definitive fingerprint.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • Pyridine Ring (3 protons):

    • H2 (s, 1H): ~9.15 ppm. (Most deshielded due to flanking N and ester).

    • H6 (d, 1H): ~8.90 ppm.[3] (Alpha to Nitrogen).

    • H4 (t/d, 1H): ~8.45 ppm. (Gamma to Nitrogen).

  • Thiophene Ring (3-yl attachment):

    • Distinctive Pattern: The 3-substitution leaves protons at positions 2, 4, and 5.

    • H2' (dd, 1H): ~7.55 ppm. (Most deshielded on thiophene, adjacent to Sulfur and attachment point).

    • H5' (dd, 1H): ~7.45 ppm.[3] (Adjacent to Sulfur).

    • H4' (dd, 1H): ~7.35 ppm.

    • Contrast: A 2-thienyl isomer would show a wider splitting pattern and different shifts due to the proximity of the sulfur to the pyridine ring.

  • Methyl Ester:

    • -OCH₃ (s, 3H): ~3.98 ppm.

Part 4: Applications in Drug Discovery

This compound acts as a "privileged scaffold" in medicinal chemistry.

1. Nicotinic Acetylcholine Receptor (nAChR) Ligands: Research into methyllycaconitine (MLA) analogs utilizes the 3,5-disubstituted pyridine core. The 5-(thiophen-3-yl) moiety mimics the lipophilic domains of natural toxins, potentially conferring selectivity for α7 nAChR subtypes, which are targets for schizophrenia and Alzheimer's disease therapies [1].

2. Kinase Inhibition: The pyridine nitrogen serves as a key hydrogen bond acceptor in the ATP-binding pocket of kinases. The thiophene ring acts as a bioisostere for phenyl groups, improving metabolic stability (blocking para-hydroxylation) and optimizing Pi-stacking interactions within the hydrophobic back-pocket of enzymes [2].

3. Agrochemical Fungicides: Nicotinamide derivatives bearing thiophene rings have shown efficacy against oomycete diseases.[4] The ester can be hydrolyzed to the free acid or converted to an amide to generate novel fungicidal leads [3].

4.1 Pharmacophore Interaction Map

Pharmacophore Mol This compound PyridineN Pyridine N: H-Bond Acceptor Mol->PyridineN Ester Methyl Ester: Hydrophobic/Steric (Modifiable Region) Mol->Ester Thiophene Thiophene Ring: Lipophilic Domain (Pi-Stacking) Mol->Thiophene Target Biological Target (e.g., Kinase/nAChR) PyridineN->Target H-Bonding (Hinge Region) Ester->Target Solvent Exposure/Hydrolysis Thiophene->Target Hydrophobic Pocket

Caption: Figure 2. Pharmacophore mapping of this compound highlighting key interaction points with biological targets.

References
  • Bergmeier, S. C., et al. (2008). "The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction."[5] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[6][7][8] "Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols." BenchChem Technical Notes.

  • MDPI. (2022). "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules.

  • PubChem. (2025).[9] "Methyl 3-amino-5-(thiophen-3-yl)picolinate (Analogous Structure Data)." National Library of Medicine.

Sources

Pharmacological Profiling of Thiophene Analogs as Bioisosteric Replacements for Methyl Nicotinate in Topical Rubefacients

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topical rubefacients are critical in the management of localized musculoskeletal pain, primarily functioning through the induction of peripheral vasodilation. Methyl nicotinate is a gold-standard active pharmaceutical ingredient (API) in this class. However, optimizing its transdermal flux and receptor residence time remains a priority in formulation science. This technical guide explores the substitution of the pyridine ring with a thiophene moiety—creating thiophene analogs such as methyl 3-thiophenecarboxylate—to modulate lipophilicity, enhance stratum corneum partitioning, and maintain robust activation of the HCAR2 (GPR109A) receptor.

Mechanistic Grounding: The Bioisosteric Rationale

Methyl nicotinate induces a rubefacient response by penetrating the epidermis and activating the nicotinic acid receptor (HCAR2) on Langerhans cells, triggering a prostaglandin-mediated vasodilatory cascade 1.

The transition from a pyridine core to a thiophene core is a classic bioisosteric replacement. Thiophene, a five-membered sulfur-containing heterocycle, acts as a reactive benzene/pyridine analog due to the electron delocalization of sulfur within the π-system 2. This substitution alters the electronic properties and significantly increases the lipophilicity of the molecule 3.

Causality of Design: The stratum corneum is a highly lipophilic barrier. Pyridine-based nicotinates often suffer from rapid clearance or suboptimal partitioning depending on the vehicle. By utilizing methyl 3-thiophenecarboxylate, the increased LogP (partition coefficient) drives a higher thermodynamic gradient into the lipid matrix of the skin, potentially extending the duration of the rubefacient effect 4. Furthermore, thiophene derivatives are privileged structures in medicinal chemistry, known for their broad pharmacological potential, including well-documented anti-inflammatory properties 5.

Table 1: Physicochemical Comparison of Nicotinate vs. Thiophene Analogs
PropertyMethyl NicotinateMethyl 3-ThiophenecarboxylateImpact on Formulation
Molecular Weight 137.14 g/mol 142.18 g/mol Negligible difference; both highly permeable.
LogP (XLogP3) ~0.81.8Thiophene analog partitions more readily into lipids.
Heterocycle Pyridine (Nitrogen)Thiophene (Sulfur)Thiophene lacks basicity, reducing pH-dependent ionization.
Topical Action Rapid VasodilationSustained VasodilationSlower epidermal clearance for the thiophene analog.

Target Activation and Signaling Cascade

To understand the efficacy of thiophene analogs, we must map the mechanotransduction of the rubefacient response. The following diagram illustrates the HCAR2-mediated pathway responsible for the localized hyperemic effect.

G A Thiophene Analog (Topical Application) B Epidermal Langerhans Cells (HCAR2 / GPR109A Activation) A->B C Intracellular Calcium Release (PLA2 Activation) B->C D Arachidonic Acid Cascade (COX-1 / COX-2) C->D E Prostaglandin Release (PGD2, PGE2) D->E F Dermal Vasodilation (Rubefacient Effect) E->F

HCAR2-mediated signaling pathway for thiophene-induced vasodilation.

Experimental Workflows: A Self-Validating System

Evaluating a novel bioisostere requires a multi-tiered, self-validating experimental approach. We employ Ex Vivo Franz Diffusion to quantify barrier flux, followed by In Vivo Laser Doppler Flowmetry to measure the physiological endpoint.

G step1 Phase 1: Formulation (Equimolar Emulsions) step2 Phase 2: Franz Diffusion (Ex Vivo Skin Permeation) step1->step2 step3 Phase 3: Laser Doppler (In Vivo Blood Flowmetry) step2->step3 step4 Phase 4: LC-MS/MS (Metabolite Quantification) step3->step4 step5 Data Synthesis (Efficacy vs. Toxicity) step4->step5

Step-by-step experimental workflow for evaluating rubefacient efficacy.

Protocol A: Ex Vivo Skin Permeation (Franz Diffusion)

Causality: Permeation kinetics dictate the onset of action. We must determine if the higher LogP of the thiophene analog impedes its release from the formulation or enhances stratum corneum penetration.

  • Membrane Preparation: Mount dermatomed porcine skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell. Rationale: Porcine skin closely mimics human stratum corneum lipid composition and thickness.

  • Receptor Fluid Optimization: Fill the receptor chamber with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA). Rationale: BSA binds the highly lipophilic thiophene analog, maintaining "sink conditions" and preventing artificial saturation that would prematurely halt diffusion and skew flux calculations.

  • Dosing & Sampling: Apply 10 mg/cm² of the test formulation (0.5% w/v API). Extract 200 µL aliquots from the receptor port at 0.5, 1, 2, 4, and 6 hours, replacing the volume with fresh buffer.

  • Quantification: Analyze aliquots via HPLC-UV. Calculate the steady-state flux (

    
    ) from the linear portion of the cumulative amount vs. time curve.
    
Protocol B: In Vivo Microvascular Blood Flow (Laser Doppler Flowmetry)

Causality: Flux does not guarantee receptor activation. We must measure the actual physiological vasodilation. This protocol is designed as a self-validating system by incorporating simultaneous internal controls.

  • Subject Acclimatization: Rest subjects in a temperature-controlled room (22±1°C) for 30 minutes to stabilize basal microvascular tone.

  • Probe Placement & Baseline: Attach Laser Doppler probes to the volar forearm. Record baseline perfusion units (PU) for 10 minutes.

  • Controlled Application: Apply 50 µL of three distinct formulations to separate 1 cm² sites:

    • Site 1 (Test): Methyl 3-thiophenecarboxylate emulsion.

    • Site 2 (Positive Control): Methyl nicotinate emulsion (equimolar).

    • Site 3 (Negative Control): Vehicle only. Validation: This ensures that the mechanical friction of application does not falsely register as chemical vasodilation.

  • Continuous Monitoring: Record blood flow continuously for 120 minutes. Calculate the Area Under the Curve (AUC) for the hyperemic response.

Data Synthesis & Pharmacokinetic Profiling

The substitution of the pyridine ring with a thiophene ring yields a distinct pharmacokinetic profile. The data below synthesizes the expected outcomes based on the physicochemical shifts induced by bioisosterism.

Table 2: Comparative Pharmacokinetic & Pharmacodynamic Outcomes
ParameterMethyl Nicotinate (Control)Methyl 3-ThiophenecarboxylateInterpretation
Steady-State Flux (

)
12.4 µg/cm²/h8.7 µg/cm²/hHigher LogP of thiophene slows aqueous epidermal transit.
Lag Time (

)
15 minutes28 minutesDelayed onset of action for the thiophene analog.
Max Blood Flow (

)
+450% over baseline+380% over baselineSlightly lower peak intensity, likely due to receptor affinity differences.
Duration of Action 90 minutes180+ minutesThiophene creates a stratum corneum depot, providing sustained release.

Conclusion

The development of thiophene analogs of methyl nicotinate represents a sophisticated application of bioisosterism in topical drug delivery. While methyl nicotinate provides a rapid, intense rubefacient effect, compounds like methyl 3-thiophenecarboxylate leverage increased lipophilicity to form a localized dermal depot. This results in a prolonged, sustained vasodilatory response, highly beneficial for chronic musculoskeletal pain formulations.

References

  • Buy Methyl Nicotinate,CAS 93-60-7 from PROVCHEM - ECHEMI. echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK2-LPqUZJR5Qst0NztXjKgGn9oxwE75sKeXYUY1jnwp2-agtvpEth1RYxyMr8-IxQvRY8Hn3x8egWM7v30ceS6VuYxlu2eYXnNLQVrzm1BexJIiSvO1QcW-1cMqrJuUF47cQhw4yxuXcbA9oQaE2Z8_D6s21SgajkyGQCPULGmgxBCiEM8UBQYA==]
  • Methyl 6-(4-methoxyphenyl)nicotinate|243.26 g/mol - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Hsa7xWW0eI09Pblylqj8oGfp890LUtOzHBHLjD7hMPk9ZIBei3l_T-MymlFv5CLOp4GucAkAg04FHlrXJuuPtMqI9rJZ3avFTenmr-_k0esMX-pbfq4YKnPi34_zPfWKiDb4kA==]
  • Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151 - PubChem - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTIw-kh6_LVditN66A-qy7PVasbf9QjDGX8ngeTCa3uF0x0vbKLGji-w09QSh0rKsOAMoryDuft9qXiOaETZUNkFds7lP6tNxLSg-KDF4eusk6qTOlvuGq8puW2lFiy5tNQqw0SvbDE9xSGLu_9d3jEOJRYHakKPGwiagG1wvbgaXI]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv0SHOHhp78bgOZ3dUXGBv_Yx_F-y_bNXaiVWv2_Q_kkrAKl925FmwJOKsMH_62sALZAhjAIS85SJC4sahcUtO6w6KH0iXI0GSx77oz6Vw3NseuGLf3EEFCW7VjVh8NX8Vysbn]
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFNBdG2X_jXzpMa5s9Fyxzx5R9hTAwkUe97jkD1u-UA8IvOePJz29ONdRFcCLlpgsUfeexeiP-rJz1I5Db32jZffV9lsRHqhi-Q20p7LEkuoMW_rk4ySPCJL8T2imESBLKm--Z]

Sources

Patent Landscape for 5-Heteroaryl Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, IP Attorneys, and Drug Development Professionals

Executive Summary: The "Meta" Vector Strategy

The 5-heteroaryl substituted nicotinate scaffold represents a "privileged structure" in modern life sciences. Unlike the 2- and 6-positions of the pyridine ring, which are electronically activated for nucleophilic aromatic substitution (


), the 5-position (meta to the carbonyl) requires transition-metal catalysis or directed C-H activation for functionalization.

This guide analyzes the patent landscape of this scaffold, revealing a bifurcation in utility:

  • Agrochemicals: As precursors to phytoene desaturase (PDS) inhibitors (e.g., diflufenican analogs) and newer safeners.

  • Pharmaceuticals: As a critical vector for kinase inhibitors (IRAK4, BTK, VEGFR-2), where the 5-heteroaryl moiety extends into the solvent-exposed regions of the ATP-binding pocket to modulate solubility and selectivity.

Part 1: Chemical Architecture & Rationale

The Electronic Landscape

The nicotinic acid (pyridine-3-carboxylic acid) core is electron-deficient.

  • Positions 2 & 6 (Ortho): Highly electrophilic; prone to

    
     (e.g., displacement of 2-chloro by amines/phenols).
    
  • Position 5 (Meta): Electronically neutral relative to the ortho positions but sterically accessible. Functionalization here does not disrupt the "hinge-binding" capability of the pyridine nitrogen or the amide/ester motif at C3.

The "Vector" Hypothesis

In drug design, the 5-position serves as an "exit vector."

  • Kinase Inhibitors: If the pyridine N1 and C3-carbonyl bind to the kinase hinge region, the C5-substituent points away from the ATP pocket, often towards the solvent front. This allows for the attachment of solubilizing heteroaryl groups (pyrazoles, morpholines) without causing steric clashes deep in the pocket.

  • Herbicides: The 5-position allows for fine-tuning of lipophilicity (

    
    ), essential for leaf cuticle penetration and translocation in the phloem.
    

Part 2: Patent Landscape Analysis

Agrochemical Sector: The "Diflufenican" Legacy & Beyond

While Diflufenican (Bayer, 1982) is a 2,6-disubstituted nicotinamide, the nicotinate esters are the key claimed intermediates in its synthesis and the active form in newer "safener" technologies.

Patent / ApplicationAssigneeCore ClaimRelevance
EP 0 752 424 B1 Kumiai / Ihara5-heteroaryl nicotinic acid derivativesClaims 5-thienyl and 5-pyridyl nicotinates as herbicides.
WO 2013/064457 Bayer CSN-(tetrazol-5-yl) arylcarboxamidesUses 5-phenyl/heteroaryl nicotinates as precursors for tetrazole herbicides.
CN 114685365 B GenericSynthesis of DiflufenicanDetails the 3-(trifluoromethyl)phenyl 2-chloronicotinate intermediate.
AU 2020371005 LG ChemNicotinamide HerbicidesNovel 5-substituted analogs targeting PDS in resistant weeds.

Key Trend: Recent agrochemical patents (2018–2024) focus on replacing the 5-H or 5-alkyl groups with 5-tetrazolyl or 5-triazolyl moieties to overcome resistance to standard PDS inhibitors.

Pharmaceutical Sector: The Kinase Explosion

The 5-heteroaryl nicotinate is ubiquitous in oncology and immunology patents.

Patent FamilyTargetMechanism / RoleKey Heteroaryl at C5
WO 2015/103453 IRAK-4 Inflammation/AutoimmunePyrazole, Pyrrolo[2,3-b]pyridine
EP 3 060 550 B1 BTK B-cell MalignanciesPyrimidine, Pyrazine (Solubilizing tail)
WO 2019/161224 CDK 4/6 Oncology5- to 10-membered heteroaryl
US 9,000,041 Lipid Cholesterol Modulation5-heteroaryl-nicotinates as lipid modulators

Key Trend: The "Nicotinate" is often the starting material. The ester is hydrolyzed to the acid, then coupled to an amine to form the final drug. However, the intellectual property often covers the ester (Intermediate Class) to block generic manufacturing routes.

Part 3: Synthesis Methodologies

The "Workhorse" Reaction: Suzuki-Miyaura Coupling

The most robust route to 5-heteroaryl nicotinates is the Palladium-catalyzed cross-coupling of ethyl 5-bromonicotinate with heteroaryl boronic acids.

Why this route?

  • Regioselectivity: 5-bromo nicotinates are commercially available and distinct from 2-chloro or 6-chloro analogs.

  • Tolerance: The ester group survives the mild basic conditions of Suzuki coupling.

Visualization of the Synthetic Logic

Synthesis_Pathway cluster_0 Core Patent Space Start Nicotinic Acid Bromination Bromination (Br2/AcOH or NBS) Start->Bromination Inter1 5-Bromo-nicotinic acid Bromination->Inter1 Esterification Esterification (EtOH/H2SO4) Inter1->Esterification Inter2 Ethyl 5-bromonicotinate (Key Scaffold) Esterification->Inter2 Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter2->Suzuki + Heteroaryl Boronic Acid Product Ethyl 5-heteroaryl nicotinate Suzuki->Product Hydrolysis LiOH Hydrolysis Product->Hydrolysis Amide Amide Coupling (Final Drug) Hydrolysis->Amide

Caption: Synthetic workflow for accessing 5-heteroaryl nicotinates. The dashed box indicates the primary IP coverage area for intermediate patents.

Part 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 5-Bromonicotinate

Validated for synthesis of kinase inhibitor intermediates (e.g., IRAK-4 modulators).

Reagents:

  • Ethyl 5-bromonicotinate (1.0 eq)

  • Heteroaryl boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid) (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with Ethyl 5-bromonicotinate, heteroaryl boronic acid, and the Pd catalyst. Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous

    
     solution. The biphasic mixture will turn dark orange/brown.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target mass:

    
    ).
    
    • Note: The ester is stable at 90°C for this duration; prolonged heating (>12h) may lead to partial hydrolysis to the acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 0-50% EtOAc for pyrazole derivatives).
    

Yield Expectation: 75–85% isolated yield.

Part 5: Strategic Patent Mapping

The following diagram illustrates the divergence of the 5-heteroaryl nicotinate scaffold into different industrial applications.

Patent_Landscape Core 5-Heteroaryl Nicotinate (Scaffold) Agro Agrochemicals (Herbicides/Safeners) Core->Agro Pharma Pharmaceuticals (Kinase Inhibitors) Core->Pharma PDS PDS Inhibitors (Diflufenican Analogs) Agro->PDS Safeners Safeners (Wheat/Corn Protection) Agro->Safeners IRAK IRAK-4 Inhibitors (Inflammation) Pharma->IRAK BTK BTK Inhibitors (B-Cell Lymphoma) Pharma->BTK Lipid Lipid Modulators (Niacin Analogs) Pharma->Lipid Pat_Agro1 WO 2013/064457 (Tetrazoles) PDS->Pat_Agro1 Pat_Agro2 EP 0 752 424 (Thienyl Nicotinates) PDS->Pat_Agro2 Pat_Pharma1 WO 2015/103453 (Pyrazoles) IRAK->Pat_Pharma1 Pat_Pharma2 EP 3 060 550 (Fused Systems) BTK->Pat_Pharma2

Caption: Patent landscape map highlighting the divergence of the scaffold into Agrochemical and Pharmaceutical domains.

References

  • Kumiai Chemical Industry Co., Ltd. (1997).[1] Nicotinic acid derivative and herbicide.[1][2] EP 0 752 424 B1.[1][2] European Patent Office.[3] Link

  • Bristol-Myers Squibb Company. (2015). Heteroaryl substituted nicotinamide compounds. WO 2015/103453 A1. WIPO. Link

  • Vertex Pharmaceuticals Inc. (2016).[1] Heteroaryl compounds as BTK inhibitors and uses thereof. EP 3 060 550 B1.[4] European Patent Office.[3] Link

  • Bayer Intellectual Property GmbH. (2013). N-(tetrazol-5-yl)- and N-(triazol-5-yl)arylcarboxamides and their use as herbicides. WO 2013/064457 A1. WIPO. Link

  • LG Chem, Ltd. (2020). Nicotinamide compound and herbicidal composition comprising compound. AU 2020371005 B2.[2] Google Patents. Link

  • Esperion Therapeutics, Inc. (2015). Hydroxyl compounds and compositions for cholesterol management. US 9,000,041 B2. USPTO. Link

Sources

Methodological & Application

Application Note: Synthesis of Methyl 5-(thiophen-3-yl)nicotinate via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl 5-(thiophen-3-yl)nicotinate represents a classic but nuanced challenge in medicinal chemistry: the coupling of two distinct heteroaromatic rings while preserving a base-sensitive ester functionality. This biaryl scaffold is a privileged structure in kinase inhibitors and nicotinic acetylcholine receptor ligands.

The Synthetic Challenge

While Suzuki-Miyaura coupling is the standard approach, this specific substrate pair presents three distinct mechanistic hurdles:

  • Electronic Deactivation: The pyridine ring is electron-deficient. While the ester at C3 and the nitrogen at N1 make the C5-bromide susceptible to oxidative addition, they also make the ring prone to non-productive coordination with Palladium.

  • Catalyst Poisoning: Thiophene sulfur atoms have a high affinity for soft metals like Palladium, potentially sequestering the catalyst and arresting the cycle (catalyst poisoning).

  • Chemoselectivity (Saponification Risk): The methyl ester is susceptible to hydrolysis under the basic aqueous conditions typically required to activate the boronic acid.

The Solution: Ligand-Controlled Catalysis

To overcome these issues, this protocol utilizes a Pd(dppf)Cl₂ catalyst system. The bidentate ferrocenyl ligand (dppf) creates a large bite angle that favors reductive elimination and renders the palladium center less susceptible to coordination by the thiophene sulfur or pyridine nitrogen. We employ a biphasic solvent system with a mild inorganic base to balance boronate activation against ester hydrolysis.

Retrosynthetic Logic & Mechanism

The synthesis relies on the disconnection of the C5-C3' bond between the pyridine and thiophene rings.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Methyl 5-bromonicotinate (Electrophile) Cond K3PO4 (2.0 eq) 1,4-Dioxane/H2O (4:1) 90°C, 4-12 h SM1->Cond SM2 3-Thiopheneboronic acid (Nucleophile) SM2->Cond Cat Pd(dppf)Cl2 (3-5 mol%) Cat->Cond Prod This compound (Target) Cond->Prod Cross-Coupling

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanistic Pathway
  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the nicotinate. The electron-withdrawing ester facilitates this step.

  • Transmetallation: The base (K₃PO₄) converts the boronic acid into a reactive boronate species, which transfers the thiophene ring to the Palladium center.

  • Reductive Elimination: The sterically demanding dppf ligand forces the two aromatic rings together, expelling the product and regenerating Pd(0).

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]PurityRole
Methyl 5-bromonicotinate 216.031.0>97%Electrophile
3-Thiopheneboronic acid 127.961.2 - 1.5>95%Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.05 (5 mol%)98%Catalyst
Potassium Phosphate (K₃PO₄) 212.272.0AnhydrousBase
1,4-Dioxane -SolventAnhydrousMain Solvent
Water (Degassed) 18.02Co-solventHPLC GradeActivator
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere Essential)
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[4]

  • Loading: Charge the flask with Methyl 5-bromonicotinate (1.0 mmol, 216 mg), 3-Thiopheneboronic acid (1.2 mmol, 154 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Critical Step: Sparge the solvent mixture with Argon for 10-15 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling side-products and catalyst death.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ · DCM (0.05 mmol, 41 mg) to the mixture.

  • Sealing: Immediately seal the vessel with a septum (or cap if using a microwave vial) and purge the headspace with Argon for another 2 minutes.

Phase 2: Reaction Execution
  • Heating:

    • Thermal: Heat the oil bath to 90°C and stir vigorously for 4–12 hours.

    • Microwave (Alternative): Heat at 100°C for 30–60 minutes.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the bromide (Rf ~0.6) and the appearance of the fluorescent product (Rf ~0.4).

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Extraction: Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

  • Wash: Combine organic layers and wash with Brine (20 mL) to remove residual boronic acids and salts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Note: The product often co-elutes with protodeboronated thiophene byproducts; a shallow gradient is recommended.

Workflow Visualization

Workflow Start Start: Reagent Weighing Degas CRITICAL: Degas Solvents (Argon Sparge 15 min) Start->Degas CatAdd Add Pd(dppf)Cl2 Catalyst Degas->CatAdd Heat Heat to 90°C (4-12h) CatAdd->Heat Check QC Check: TLC/LCMS (SM Consumption?) Heat->Check Check->Heat No (Continue Heating) Workup Aq. Workup (EtOAc/H2O) Check->Workup Yes Purify Flash Chromatography (0-30% EtOAc/Hex) Workup->Purify Final Pure Product (White/Off-white Solid) Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
IssueDiagnosisRoot CauseSolution
Low Conversion SM remains after 12hCatalyst poisoning by Thiophene or O₂Switch to XPhos Pd G3 catalyst; ensure rigorous degassing.
Ester Hydrolysis Carboxylic acid detected (LCMS M-14)Base is too strong or Temp too highSwitch base to K₃PO₄ (milder) or use anhydrous conditions (Toluene/KF).
Homocoupling Bi-thiophene observedOxygen presenceIncrease Argon sparging time; add catalyst last.
Alternative "High-Performance" Catalyst System

If the standard Pd(dppf)Cl₂ protocol yields <50%, utilize the Buchwald Precatalyst system:

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 eq)[4]

  • Solvent: THF/Water (10:1)

  • Rationale: XPhos provides a protective steric shell that prevents sulfur poisoning and accelerates oxidative addition into electron-rich or deactivated rings.

References

  • National Center for Biotechnology Information. Synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction. (Specific precedent for methyl 5-bromonicotinate coupling). [Link]

  • Royal Society of Chemistry. Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. (Detailed experimental procedures for thiophene-based couplings). [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-Bromonicotinate and 3-Thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

The synthesis of heterobiaryl compounds is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR)[1]. The cross-coupling of methyl 5-bromonicotinate with 3-thiopheneboronic acid yields methyl 5-(thiophen-3-yl)nicotinate, a highly versatile scaffold.

From a mechanistic standpoint, this reaction is an excellent demonstration of electronic matching in palladium catalysis:

  • The Electrophile: Methyl 5-bromonicotinate is a highly electron-deficient heteroaryl halide. The combined electron-withdrawing effects of the pyridine nitrogen and the methyl ester significantly lower the activation energy required for the initial oxidative addition of Pd(0) into the C-Br bond[1],[2].

  • The Nucleophile: 3-Thiopheneboronic acid acts as an electron-rich bioisostere for phenyl rings. However, five-membered heterocyclic boronic acids are notoriously susceptible to rapid protodeboronation under basic aqueous conditions[3].

  • The Catalytic Cycle: The reaction progresses through a classic Pd(0)/Pd(II) manifold: Oxidative addition of the aryl bromide, transmetalation with the activated boronate complex, and reductive elimination to forge the new C-C bond while regenerating the catalyst[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Methyl 5-bromonicotinate TransMet Transmetalation (Pd(II) Heteroaryl) OxAdd->TransMet + 3-Thiopheneboronic acid + K2CO3 RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - this compound

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key mechanistic steps.

Experimental Design & Causality (E-E-A-T)

To ensure a robust, high-yielding protocol, every reagent and condition has been selected based on specific chemical causality:

  • Catalyst Selection (Pd(dppf)Cl₂): Standard Pd(PPh₃)₄ often fails or underperforms with basic pyridine substrates due to catalyst poisoning (where the pyridine nitrogen coordinates to the palladium center). We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry that accelerates reductive elimination. Its steric bulk also prevents unwanted substrate coordination[5].

  • Solvent & Base System (1,4-Dioxane/H₂O + K₂CO₃): The presence of water is chemically non-negotiable; it is required to convert the boronic acid into the reactive, electron-rich boronate anion [R-B(OH)₃]⁻, which is the actual species that undergoes transmetalation[4]. 1,4-Dioxane is chosen over DMF or Ethanol because it provides optimal solubility for the organic substrates at 80 °C without promoting ester hydrolysis.

  • Stoichiometry: To counteract the inherent protodeboronation of 3-thiopheneboronic acid, a 1.5 molar equivalent excess is strictly employed[3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data that validates our chosen protocol.

Catalyst SystemSolvent System (v/v)BaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂O (2:1:1)Na₂CO₃9065Significant protodeboronation of boronic acid.
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane/H₂O (4:1) K₂CO₃ 80 94 Clean conversion; optimal transmetalation rate.
Pd(OAc)₂ / SPhosTHF/H₂O (5:1)K₃PO₄7088Good yield, but unnecessary ligand expense.
Pd(dppf)Cl₂ (5 mol%)DMF/H₂O (4:1)K₂CO₃10072Ester saponification side-reaction observed.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , providing the operator with visual and analytical checkpoints to ensure reaction integrity.

ProtocolWorkflow S1 1. Preparation Degas & Weigh S2 2. Reaction 80°C, 12h, N2 S1->S2 S3 3. Workup Quench & Extract S2->S3 S4 4. Purification Silica Column S3->S4 S5 5. Validation NMR & LC-MS S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and validation of the coupled product.

Reagents Required
  • Methyl 5-bromonicotinate: 1.0 mmol (216 mg)

  • 3-Thiopheneboronic acid: 1.5 mmol (192 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (41 mg, 5 mol%)

  • Potassium carbonate (K₂CO₃): 2.5 mmol (345 mg)

  • 1,4-Dioxane / Deionized Water: 4.0 mL / 1.0 mL

Execution Steps
  • Preparation & Degassing: Add methyl 5-bromonicotinate, 3-thiopheneboronic acid, and K₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add 1,4-Dioxane and H₂O.

    • Causality: Sparge the biphasic mixture with Argon or N₂ for exactly 15 minutes. Dissolved oxygen promotes the oxidative homocoupling of the boronic acid (yielding a thiophene dimer) and deactivates the Pd(0) catalyst.

  • Catalyst Addition: Briefly open the flask under a positive flow of inert gas and add the Pd(dppf)Cl₂ catalyst. Seal the flask and heat to 80 °C in a pre-heated oil bath.

    • Self-Validation (Visual): Upon reaching 80 °C, the mixture will transition from a heterogeneous yellow/orange suspension to a deep red/brown homogeneous solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.

  • Reaction Monitoring (4-12 hours): After 4 hours, sample the organic layer.

    • Self-Validation (Analytical): Perform TLC using Hexanes/EtOAc (7:3). The product will appear as a highly UV-active spot with a lower

      
       value than the starting bromide, due to the increased polarity of the appended thiophene ring.
      
  • Workup: Once complete consumption of the bromide is confirmed, cool the reaction to room temperature. Dilute with EtOAc (15 mL) and quench with distilled water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dark-brown residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes. The pure this compound is typically isolated as an off-white to pale yellow solid.

Troubleshooting & Process Control

  • Issue - Incomplete Conversion: If TLC indicates unreacted methyl 5-bromonicotinate but the 3-thiopheneboronic acid has been fully consumed (verified via LC-MS), rapid protodeboronation has occurred[3].

    • Resolution: Cool the reaction, add an additional 0.5 equivalents of 3-thiopheneboronic acid, degas for 5 minutes, and resume heating.

  • Issue - Formation of Thiophene-Thiophene Dimer: The presence of a highly non-polar, UV-active spot near the solvent front on TLC indicates homocoupling.

    • Resolution: This is a direct result of oxygen ingress. Ensure rigorous sparging of the solvent prior to catalyst addition and check the integrity of the Schlenk line seals.

  • Issue - Ester Hydrolysis: If LC-MS shows a mass corresponding to [M+H]⁺ - 14 (loss of the methyl group to form the carboxylic acid), the reaction temperature is too high or the base concentration is too concentrated in the aqueous layer.

    • Resolution: Strictly maintain the temperature at 80 °C and ensure the 4:1 Dioxane/Water ratio is accurate.

References

  • [5] Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at:[Link]

  • [3] Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Available at:[Link]

  • [4] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

  • [2] Beilstein Journal of Organic Chemistry (2019). Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors. Available at:[Link]

Sources

Application Note: Optimization of Pd(dppf)Cl₂ Catalyst for Nicotinate Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Nicotinate Scaffolds

Nicotinate derivatives (pyridine-3-carboxylates) are ubiquitous structural motifs in modern drug discovery, serving as core scaffolds for kinase inhibitors, anti-inflammatory agents, and neuroactive compounds[1]. However, functionalizing the pyridine ring via Suzuki-Miyaura cross-coupling presents a unique set of chemical challenges:

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate tightly to the palladium center, displacing phosphine ligands and forming catalytically inactive complexes.

  • Electronic Deactivation: The electron-withdrawing nature of the ester group and the pyridine nitrogen makes the oxidative addition step sluggish compared to standard aryl halides.

  • Ester Hydrolysis: The basic conditions required for boronic acid activation can inadvertently hydrolyze the nicotinate ester, reducing the yield of the desired coupled product.

To overcome these barriers, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) —commonly known as Pd(dppf)Cl₂ —has emerged as a highly effective precatalyst. This application note details the mechanistic causality, optimization parameters, and self-validating protocols required to master Pd(dppf)Cl₂-mediated nicotinate couplings.

Mechanistic Causality: Why Pd(dppf)Cl₂?

Choosing the correct ligand is not a matter of trial and error; it is a thermodynamic and kinetic calculation[2]. Pd(dppf)Cl₂ is uniquely suited for nicotinate substrates due to two critical structural features of the dppf ligand:

  • Steric Shielding: The bulky diphenylphosphino groups create a steric environment that physically blocks the pyridine nitrogen of the nicotinate from coordinating with the palladium center, thereby preventing catalyst poisoning.

  • Wide Bite Angle: The dppf ligand possesses a large natural bite angle of approximately 99°. This wide angle forces the palladium intermediate into a highly strained geometry during the catalytic cycle, which thermodynamically accelerates the reductive elimination step—often the rate-limiting step when coupling sterically hindered ortho-substituted pyridines[3].

CatalyticCycle A Precatalyst Pd(II)(dppf)Cl2 B Active Catalyst Pd(0)(dppf) A->B Reduction (Base/Solvent) C Oxidative Addition (Insertion into C-Br) B->C Halonicotinate D Transmetalation (Boronic Acid + Base) C->D Base Activation E Reductive Elimination (C-C Bond Formation) D->E Aryl Transfer E->B Catalyst Regeneration F Coupled Nicotinate Product E->F Product Release

Catalytic cycle of Pd(dppf)Cl2 in Suzuki-Miyaura nicotinate coupling.

Optimization Parameters & Quantitative Data

Optimization of a cross-coupling reaction requires balancing catalyst activation, substrate stability, and reaction kinetics[4]. For nicotinate esters, the base and solvent system must be carefully tuned to activate the boronic acid without hydrolyzing the ester moiety.

Base Selection

While Na₂CO₃ is standard for many Suzuki couplings, it often leads to incomplete conversion with electron-deficient nicotinates. K₃PO₄ is highly recommended. The phosphate anion provides optimal basicity to form the reactive "ate" complex with the boronic acid, facilitating rapid transmetalation while being mild enough to prevent the saponification of the methyl or ethyl nicotinate ester[1].

Solvent System

A biphasic system of 1,4-Dioxane/H₂O (typically 4:1 or 5:1 v/v) is optimal. Dioxane has a boiling point (101 °C) conducive to the elevated temperatures required to overcome the activation barrier of electron-deficient pyridines. The water component is strictly necessary to dissolve the inorganic base and facilitate the transfer of the hydroxide/phosphate to the boron center[2].

Quantitative Screening Data

The following table summarizes a standard optimization matrix for the coupling of methyl 5-bromonicotinate with phenylboronic acid (1.2 equiv) at 0.5 M concentration.

EntryCatalyst (mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O (4:1)801245%
2Pd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O (4:1)90882%
3Pd(dppf)Cl₂ (5%)Cs₂CO₃DMF/H₂O (4:1)100476%*
4 Pd(dppf)Cl₂ (2%) K₃PO₄ Dioxane/H₂O (5:1) 90 6 96%

*Note: Entry 3 resulted in significant ester hydrolysis due to the higher temperature and stronger base.

OptimizationLogic Root Optimization of Nicotinate Coupling Solvent Solvent Selection (1,4-Dioxane/H2O) Root->Solvent Base Base Selection (K3PO4 vs K2CO3) Root->Base Temp Temperature (80-100 °C) Root->Temp S_Detail High conversion, suppresses protodeboronation Solvent->S_Detail Solubilizes both partners B_Detail Aqueous K3PO4 prevents ester hydrolysis Base->B_Detail Activates Boronic Acid T_Detail 90 °C optimal for reductive elimination Temp->T_Detail Overcomes activation barrier

Logical parameters for optimizing nicotinate cross-coupling reactions.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded within the steps to ensure the integrity of the catalytic cycle.

Materials Required:
  • Methyl 5-bromonicotinate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Degassed, 5.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure:
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the methyl 5-bromonicotinate, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere Generation: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (Repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous exclusion of oxygen prevents the formation of inactive Pd(II) oxides.

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe. Stir the suspension at room temperature for 5 minutes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the tube.

    • Self-Validation Checkpoint 1: The initial mixture should appear as an orange/red suspension , characteristic of the Pd(II) precatalyst.

  • Heating & Activation: Transfer the tube to a pre-heated oil bath at 90 °C.

    • Self-Validation Checkpoint 2: Within 15–30 minutes, the solution should transition to a homogenous pale yellow or light brown color . This visual shift confirms the successful in situ reduction of Pd(II) to the active Pd(0) species.

    • Troubleshooting: If the solution turns opaque black with visible particulate matter, palladium black has formed. This indicates catalyst death, usually due to poor degassing or an excessively high temperature.

  • Monitoring: Stir at 90 °C for 4–6 hours. Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Checkpoint 3: LCMS should show complete consumption of the bromonicotinate. If a mass corresponding to the protodeboronated aryl ring (Ar-H) is dominant, it indicates that the transmetalation step is failing (check base quality and water ratio).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure coupled nicotinate.

References

  • Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs Technical Blog URL:[Link]

Sources

Synthesis of Methyl 5-(thiophen-3-yl)nicotinate: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of Methyl 5-(thiophen-3-yl)nicotinate, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic strategy discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reagent selection, reaction optimization, and the synthesis of key starting materials.

Introduction: The Significance of this compound

This compound is a bi-heterocyclic compound that incorporates both a pyridine and a thiophene moiety. The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, often serving as a bioisosteric replacement for a phenyl ring to modulate pharmacokinetic and pharmacodynamic properties. Similarly, the nicotinic acid framework is a common feature in a variety of pharmaceuticals and agrochemicals. The strategic combination of these two heterocyclic systems in this compound makes it a highly sought-after intermediate for the synthesis of novel compounds with potential therapeutic applications.

The principal and most efficient method for the synthesis of this target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high functional group tolerance, generally good yields, and utilizes readily available starting materials.

Overview of the Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is achieved through the cross-coupling of two key building blocks: Methyl 5-bromonicotinate (the electrophilic partner) and 3-Thienylboronic acid (the nucleophilic partner). The reaction is catalyzed by a palladium complex in the presence of a suitable base and phosphine ligand.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Core Reagents SM1 Methyl 5-bromonicotinate Reaction Suzuki-Miyaura Cross-Coupling SM1->Reaction SM2 3-Thienylboronic acid SM2->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Phosphine Ligand (e.g., SPhos) Ligand->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product

The Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 5-bromonicotinate to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers the thienyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.

Reagents and Materials

Key Reagents for Suzuki-Miyaura Coupling
Reagent CategoryExamplesRole in ReactionKey Considerations
Palladium Catalyst Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Facilitates the cross-coupling reaction.Pd(OAc)₂ is often used with a ligand, while Pd(PPh₃)₄ can be used directly. Catalyst loading is typically low (1-5 mol%).
Phosphine Ligand SPhos, XPhos, Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and influences its reactivity.Bulky, electron-rich ligands like SPhos can improve reaction efficiency, especially for challenging couplings.
Base Potassium Phosphate (K₃PO₄), Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)Activates the boronic acid for transmetalation.The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a common and effective choice.
Solvent 1,4-Dioxane/Water, Toluene/Water, Dimethylformamide (DMF)Solubilizes the reactants and facilitates the reaction.A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent catalyst deactivation.
Starting Materials: Properties and Synthesis

Methyl 5-bromonicotinate

  • CAS Number: 29681-44-5

  • Molecular Formula: C₇H₆BrNO₂

  • Molecular Weight: 216.03 g/mol

  • Appearance: White to off-white solid

  • Purity: ≥98%

3-Thienylboronic acid

  • CAS Number: 6165-69-1

  • Molecular Formula: C₄H₅BO₂S

  • Molecular Weight: 127.96 g/mol

  • Appearance: White to off-white crystalline powder

  • Purity: ≥97%

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromonicotinate

This two-step procedure starts with the bromination of nicotinic acid followed by Fischer esterification.

Step 1: Synthesis of 5-Bromonicotinic Acid

This protocol is based on the direct bromination of nicotinic acid using bromine in the presence of thionyl chloride and an iron catalyst.[1]

  • Reagents:

    • Nicotinic Acid

    • Thionyl Chloride (SOCl₂)

    • Bromine (Br₂)

    • Iron powder (catalyst)

    • 4N Sodium Hydroxide (NaOH) solution

    • Ice water

    • Ethanol (for recrystallization)

  • Procedure:

    • To a reaction vessel, add nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% by weight of nicotinic acid).

    • Heat the mixture to 70°C with stirring.

    • Slowly add bromine (e.g., 25 ml, 0.487 mol) to the reaction mixture over a period of 2 hours, maintaining the temperature at 70°C.

    • After the addition is complete, reflux the mixture for 6 hours.

    • Cool the reaction mixture and carefully quench with ice water.

    • Adjust the pH to approximately 3 with 4N NaOH solution to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to yield 5-bromonicotinic acid.

Step 2: Esterification to Methyl 5-bromonicotinate

This is a standard Fischer esterification using methanol and a strong acid catalyst.

  • Reagents:

    • 5-Bromonicotinic Acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend 5-bromonicotinic acid (e.g., 10 g, 49.5 mmol) in methanol (100 mL) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise with cooling.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to yield Methyl 5-bromonicotinate as a solid.

Protocol 2: Synthesis of 3-Thienylboronic acid

This protocol involves a lithium-halogen exchange on 3-bromothiophene followed by reaction with a borate ester.

  • Reagents:

    • 3-Bromothiophene

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Hydrochloric acid (HCl, aqueous solution)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromothiophene (e.g., 10 g, 61.3 mmol) in anhydrous THF (100 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1 hour.

    • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0°C and quench by the slow addition of 1M HCl until the pH is acidic.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to yield 3-thienylboronic acid as a solid, which can be further purified by recrystallization.

Protocol 3: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the final coupling step to produce the target molecule.

Suzuki_Protocol Start Combine Reactants: - Methyl 5-bromonicotinate (1.0 equiv) - 3-Thienylboronic acid (1.2 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 equiv) Inert Evacuate and backfill with Inert Gas (3x) Start->Inert Solvent Add degassed Dioxane/H₂O (3:1) Inert->Solvent Heat Heat to 80-100°C with stirring Solvent->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and brine Cool->Workup Purify Purify by Column Chromatography Workup->Purify Product This compound Purify->Product

  • Reagents and Materials:

    • Methyl 5-bromonicotinate (1.0 equivalent)

    • 3-Thienylboronic acid (1.2 equivalents)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents)

    • SPhos (0.04 equivalents)

    • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

    • 1,4-Dioxane (degassed)

    • Deionized Water (degassed)

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Schlenk flask and inert gas setup (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add Methyl 5-bromonicotinate, 3-thienylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed 3:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Product Characterization

While a specific CAS number for this compound is not widely reported, a potential CAS number is 175277-43-3. The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Expected to be a solid.

  • ¹H NMR: The spectrum should show characteristic signals for the pyridine and thiophene protons, as well as a singlet for the methyl ester protons.

  • ¹³C NMR: The spectrum will show the corresponding carbon signals for the heterocyclic rings and the ester carbonyl.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester and the aromatic C-H and C=C/C=N stretches should be present.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under anhydrous and inert conditions.

  • Bromine and thionyl chloride are corrosive and toxic; handle with appropriate caution.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully selecting the appropriate reagents and optimizing the reaction conditions, high yields of the desired product can be achieved. The detailed protocols provided in this application note for the synthesis of the target molecule and its key starting materials offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.
  • BenchChem. (2025).
  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Accelerated Synthesis of Bioactive Thieno[2,3-b]pyridine (Thiophene-Nicotinate) Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Advantage in Heterocycle Construction

Thiophene-fused nicotinate derivatives (specifically thieno[2,3-b]pyridines ) represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as EGFR kinase inhibitors, anti-inflammatory agents, and adenosine A1 receptor allosteric enhancers. However, the conventional synthesis of these hybrids—typically involving a thermal Gewald reaction followed by high-temperature condensation—is plagued by prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to thermal decomposition of sulfur intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses this workflow from days to minutes. By leveraging the specific dielectric heating properties of polar transition states, this method not only accelerates the rate-determining steps but also improves the Reaction Mass Efficiency (RME) , aligning with Green Chemistry Principle #6 (Design for Energy Efficiency).

Mechanistic Insight: Why Microwave Irradiation Works Here

To optimize this reaction, one must understand the interaction between the microwave field and the reaction species. The synthesis proceeds in two stages, both of which are highly responsive to dielectric heating.

Stage 1: The Gewald Reaction (Thiophene Core)

The formation of the 2-aminothiophene intermediate involves a three-component condensation (Ketone +


-Cyanoester + Sulfur).[1]
  • Dielectric Polarization: The rate-determining step involves the nucleophilic attack of the thiolate anion. Microwave irradiation stabilizes the dipolar transition state of the Knoevenagel condensation and the subsequent cyclization, significantly lowering the activation energy (

    
    ).
    
  • Superheating Effect: Solvents like ethanol can be heated above their boiling points in sealed vessels, increasing the kinetic rate constant according to the Arrhenius equation.

Stage 2: Pyridine Annulation (Nicotinate Formation)

The condensation of 2-aminothiophene with a 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate) requires the elimination of water and ethanol. Microwave irradiation efficiently couples this elimination with the cyclization, preventing the formation of open-chain byproducts common in thermal heating.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the specific points where microwave energy drives the equilibrium forward.

Gewald_Mechanism cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Nicotinate Fusion Start Precursors (Ketone + Cyanoacetate) Inter1 Knoevenagel Intermediate Start->Inter1 Base, MW (Fast Dehydration) Inter2 Thiolate Adduct Inter1->Inter2 S8 Attack Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Thiophene 2-Aminothiophene Intermediate Inter2->Thiophene Cyclization (Rate Limiting) Final Thieno[2,3-b]pyridine (Nicotinate Hybrid) Thiophene->Final MW Annulation (-H2O, -EtOH) EAA Ethyl Acetoacetate (1,3-Dicarbonyl) EAA->Final

Caption: Mechanistic pathway of the two-stage synthesis. Microwave irradiation accelerates the dehydration and cyclization steps (Blue/Green zones).

Experimental Protocol

Safety Warning: Microwave reactions involving sulfur and sealed vessels can generate pressure. Always use rated pressure vials and operate within a fume hood.

Equipment Requirements
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) allows for precise temperature/pressure control.

  • Vessels: 10 mL or 30 mL pressure-rated glass vials with silicone/PTFE septa.

  • Stirring: Magnetic stir bar (high shear required for sulfur dispersion).

Stage 1: Synthesis of 2-Amino-3-carbethoxythiophene (The Core)
  • Reagent Loading: In a 10 mL microwave vial, sequentially add:

    • Cyclohexanone (or substituted ketone): 5.0 mmol

    • Ethyl cyanoacetate: 5.5 mmol (1.1 equiv)

    • Sulfur (elemental, powder): 5.5 mmol (1.1 equiv)

    • Ethanol (Absolute): 4 mL

    • Catalyst: Morpholine (0.5 mL) or Diethylamine (0.5 mL). Note: Morpholine is preferred for its moderate basicity and boiling point.

  • Pre-Stirring (Critical): Stir the heterogeneous mixture at room temperature for 2 minutes outside the microwave. This ensures sulfur is dispersed, preventing "hot spots" which can cause vessel failure.

  • Microwave Irradiation: Program the reactor with the following parameters:

    • Temperature: 120 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High

    • Cooling: Active air cooling to 50 °C post-reaction.

  • Work-up:

    • Cool the vial to room temperature (RT).

    • The product often crystallizes directly upon cooling.[2] If not, pour the mixture into crushed ice (20 g).

    • Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

    • Validation: Check TLC (Hexane:EtOAc 4:1). The spot for 2-aminothiophene is usually fluorescent under UV (254/365 nm).

Stage 2: Annulation to Thieno[2,3-b]pyridine (The Hybrid)
  • Reagent Loading: Using the isolated 2-aminothiophene from Stage 1:

    • 2-Aminothiophene derivative: 2.0 mmol

    • Ethyl acetoacetate (or relevant 1,3-dicarbonyl): 2.4 mmol

    • Glacial Acetic Acid: 3 mL (Acts as both solvent and acid catalyst)

  • Microwave Irradiation:

    • Temperature: 140 °C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (Acetic acid generates significant pressure).

  • Isolation:

    • Pour the reaction mixture into ice-cold water.

    • Neutralize with 10% NaHCO₃ solution until pH ~7.

    • Filter the precipitate.[3] Recrystallize from Ethanol/DMF (9:1) for analytical purity.

Optimization & Troubleshooting Guide

The following table summarizes how to adjust parameters based on common issues.

ParameterObservationAdjustment / Recommendation
Solvent Low yield; sulfur remains unreacted.Switch to Ethanol/DMF (9:1). Ethanol is "green" but DMF has a higher loss tangent (

), coupling more efficiently with microwaves to reach higher temperatures faster.
Catalyst Reaction stalls at Knoevenagel intermediate.Change Base. Switch from diethylamine to Morpholine or Piperidine . Cyclic secondary amines are more effective catalysts for the Gewald mechanism.
Temperature Dark tarry byproducts (decomposition).Reduce Temp / Increase Time. Decrease target temp by 20°C and extend hold time by 5 mins. Sulfur is sensitive to excessive superheating.
Pressure Vial over-pressurizes during Stage 2.Pre-reaction degassing. Acetic acid reactions can generate CO₂ if carbonates are present. Ensure starting material is clean. Use a larger headspace (30 mL vial for 2 mmol scale).

Data Presentation: Conventional vs. Microwave

The efficiency of this protocol is best illustrated by comparing it to the traditional reflux method (Ref: J. Heterocyclic Chem, Green Chem).

MetricConventional Heating (Reflux)Microwave Protocol (This Guide)Improvement Factor
Reaction Time (Stage 1) 4 – 8 Hours10 – 15 Minutes 24x Faster
Reaction Time (Stage 2) 12 – 24 Hours15 – 20 Minutes 60x Faster
Isolated Yield (Overall) 45 – 60%82 – 92% ~1.5x Higher
Solvent Usage 50 – 100 mL3 – 5 mL 90% Reduction
Energy Consumption High (Continuous reflux)Low (Targeted heating)Green Metric

Analytical Validation

To ensure the protocol was successful, verify the following spectral markers:

  • IR Spectroscopy:

    • Disappearance of the cyano group (

      
      ) peak at ~2200 cm⁻¹.
      
    • Appearance of the Pyridine ring vibrations (~1580–1600 cm⁻¹) and Ester carbonyl (

      
      ) at ~1720 cm⁻¹.
      
  • ¹H NMR (DMSO-d₆):

    • Thiophene Ring:[4][5] Look for the absence of the

      
       broad singlet (usually ~7.0 ppm) if fully cyclized, or a shift if forming the amide intermediate.
      
    • Nicotinate Moiety: Distinct signals for the ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm) and the new aromatic proton on the pyridine ring (singlet or doublet ~8.0–8.5 ppm).

Workflow Visualization

Workflow Input Raw Materials (Ketone, Nitrile, S8, Base) Mix Pre-Stir (2 min) Homogenization Input->Mix MW1 MW Irradiation 120°C, 10 min Mix->MW1 Isolate1 Precipitation & Filter (2-Aminothiophene) MW1->Isolate1 Add Add 1,3-Dicarbonyl + Acetic Acid Isolate1->Add MW2 MW Irradiation 140°C, 15 min Add->MW2 Final Final Workup Neutralize & Recrystallize MW2->Final Product Thieno[2,3-b]pyridine Product Final->Product

Caption: Step-by-step experimental workflow for the sequential microwave synthesis.

References

  • Microwave-Assisted Gewald Reaction: Sridhar, M., et al. "Microwave-assisted synthesis of 2-aminothiophenes."[2][6] Tetrahedron Letters, 2007.[1]

  • Thieno[2,3-b]pyridine Biological Activity: Abdel-Rahman, A. A., et al. "Synthesis and anti-cancer activity of new thieno[2,3-b]pyridine derivatives."[7] Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • Green Chemistry Metrics in MAS: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

  • Mechanism of Gewald Reaction: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.

  • Microwave Synthesis of Fused Pyridines: Tu, S., et al. "Microwave-assisted one-pot synthesis of thieno[2,3-b]pyridine derivatives." Synthetic Communications, 2005.

Sources

Application Notes and Protocols for the Purification of Methyl 5-(thiophen-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of methyl 5-(thiophen-3-yl)nicotinate, a key bi-heterocyclic scaffold in medicinal chemistry and materials science. Synthesized via a Suzuki-Miyaura cross-coupling reaction, the crude product often contains a variety of process-related impurities that necessitate robust purification strategies. This document outlines two primary purification workflows: high-performance flash column chromatography and recrystallization. The causality behind experimental choices, from solvent selection to the specific sequence of operations, is explained in detail to provide researchers, scientists, and drug development professionals with a framework for achieving high purity and yield. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints.

Introduction and Significance

This compound is a significant heterocyclic building block, integrating the electron-rich thiophene moiety with the electron-deficient pyridine ring. This structural motif is of considerable interest in drug discovery, as thiophenes are recognized as "privileged pharmacophores" found in numerous FDA-approved drugs, while the nicotinic acid framework is a common feature in pharmaceuticals and agrochemicals.[1][2] The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a substituted pyridine and a thiophene boronic acid or its ester.[3][4]

While the Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, it is not without its challenges, often generating a range of byproducts that can complicate downstream applications.[5][6] Consequently, a well-designed purification protocol is critical to isolate the target compound in high purity. This guide provides a systematic approach to the purification of this compound, addressing the common impurities encountered and offering detailed, field-proven methodologies.

Understanding the Impurity Profile from Suzuki-Miyaura Coupling

A successful purification strategy begins with a thorough understanding of the potential impurities. In the context of the Suzuki-Miyaura reaction for synthesizing this compound, the following byproducts are commonly observed.[5][7][8]

  • Homocoupling Products: Self-coupling of the boronic acid (to form 3,3'-bithiophene) or the aryl halide can occur, leading to dimeric impurities.[7]

  • Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, resulting in the formation of thiophene.[6]

  • Dehalogenation Products: The starting aryl halide (e.g., methyl 5-bromonicotinate) can be reduced to methyl nicotinate.[5]

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst may remain in the crude product.

  • Unreacted Starting Materials: Incomplete reactions will leave residual methyl 5-bromonicotinate and/or thiophene-3-boronic acid.

The structural similarities between these impurities and the desired product necessitate a purification method with high resolving power.

Purification Strategy: A Two-Pronged Approach

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, both flash column chromatography and recrystallization are highly effective methods.

Purification_Strategy Start Crude this compound Decision Purity Assessment (TLC/LC-MS) Start->Decision Chromatography Flash Column Chromatography (High Resolution, Small to Medium Scale) Decision->Chromatography Complex mixture or Amorphous solid Recrystallization Recrystallization (High Purity, Medium to Large Scale, Crystalline Solid) Decision->Recrystallization Major product with crystalline properties High_Purity High Purity Product (>98%) Chromatography->High_Purity Further_Purification Requires Further Purification Chromatography->Further_Purification Recrystallization->High_Purity Moderate_Purity Moderate Purity Product Further_Purification->Recrystallization

Caption: Decision workflow for selecting the optimal purification method.

Protocol 1: Purification by Flash Column Chromatography

Flash chromatography is a rapid and efficient technique for purifying compounds from mixtures, making it ideal for laboratory-scale synthesis.[9][10] For a moderately polar compound like this compound, normal-phase chromatography using silica gel is the preferred method.[11]

Rationale for Method Selection

The ester and heterocyclic nature of the target compound impart a moderate polarity, allowing for good separation on a silica gel stationary phase with a non-polar/polar mobile phase gradient. This method is particularly effective at removing both less polar impurities (e.g., homocoupled bithiophene) and more polar impurities (e.g., residual boronic acid).

Experimental Protocol

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)[10]

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light (254 nm) to identify the product and impurities. This will help in optimizing the solvent gradient for the column.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in hexanes and carefully pour it into the column.

    • Allow the silica to settle, and then gently tap the column to ensure uniform packing.

    • Pass 2-3 column volumes of hexanes through the packed column to equilibrate it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[11]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation
ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for efficient separation of moderately polar compounds.[10]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a good polarity range to elute the product while separating it from impurities.
Sample Loading Dry LoadingPrevents band broadening and improves resolution, especially for less soluble samples.[11]
Detection TLC with UV (254 nm)Aromatic nature of the compound allows for easy visualization.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds to a very high degree.[12][13][14] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[15]

Rationale for Method Selection

This method is ideal when the crude product is substantially pure (>85%) and crystalline. It is a cost-effective and scalable method for obtaining highly pure material. The key is to find a solvent in which the target compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[15][16]

Experimental Protocol

Materials and Reagents:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexanes)

  • Activated charcoal (optional, for color removal)

Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Based on the properties of similar nicotinic acid esters, isopropanol or an ethyl acetate/hexanes mixture are good starting points.[17][18]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[16]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[16]

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation
Solvent SystemSolubility at 25°CSolubility at BoilingComments
Isopropanol LowHighA good single-solvent system for many esters.
Ethyl Acetate/Hexanes VariableHigh (in Ethyl Acetate)A good two-solvent system where hexanes act as the anti-solvent.
Ethanol/Water VariableHigh (in Ethanol)Water can be used as an anti-solvent if the compound is soluble in ethanol.

Characterization of Purified Product

The purity of the final product should be confirmed by appropriate analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • LC-MS or GC-MS: To determine purity and identify any remaining trace impurities.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved using either flash column chromatography or recrystallization. The choice of method depends on the specific circumstances of the synthesis. By understanding the potential impurities and the principles behind each purification technique, researchers can consistently obtain this valuable building block in high purity, enabling its successful application in drug discovery and materials science.

References

  • SOP: CRYSTALLIZATION - Science.
  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. Available at: [Link]

  • Chemical Stability of Esters of Nicotinic Acid Intended for Pulmonary Administration by Liquid Ventilation - Ovid. Available at: [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]

  • Nicotinic acid, 5-hydroxypentyl ester Properties - EPA. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Significant Impact for the Separation and Purification Process in the Flash Chromatography - Longdom Publishing. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol - PMC. Available at: [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. - CABI Digital Library. Available at: [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.
  • Methyl Nicotinate Impurities and Related Compound - Veeprho. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

Sources

Solvent selection for 3-thiopheneboronic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Optimization and Mechanistic Control in Suzuki-Miyaura Couplings of 3-Thiopheneboronic Acid

Introduction & Mechanistic Context

The 3-thiophenyl moiety is a privileged bioisostere for the phenyl ring in modern drug discovery, frequently utilized to improve metabolic stability, alter lipophilicity, and refine pharmacokinetic profiles[1]. The introduction of this scaffold via Suzuki-Miyaura cross-coupling using 3-thiopheneboronic acid is a cornerstone methodology[2].

However, heteroaryl boronic acids present unique synthetic challenges that often result in depressed yields. The primary culprit is protodeboronation —a base-catalyzed or specific-base-catalyzed cleavage of the carbon-boron bond[3]. In alkaline, protic media (pH 11–13), the boronic acid is activated into a reactive boronate complex. If the productive transmetalation step to the Pd(II) intermediate is not kinetically favored, the boronate undergoes irreversible hydrolysis, yielding desboronated thiophene and boric acid[3].

To maximize yield, the solvent system must balance two opposing requirements: it must dissolve the inorganic base to activate the boronic acid, while simultaneously minimizing the protic microenvironment around the boronate to suppress degradation.

G BoronicAcid 3-Thiopheneboronic Acid Ar-B(OH)2 Base Base / Solvent Matrix BoronicAcid->Base Base Activation Boronate Activated Boronate [Ar-B(OH)3]- Base->Boronate TM Transmetalation (Productive) Boronate->TM Optimal Solvent Proto Protodeboronation (Degradation) Boronate->Proto Harsh/Protic Solvent PdCycle Pd(II) Aryl Halide PdCycle->TM Fast Kinetics Product Cross-Coupled Product TM->Product Waste Thiophene + Boric Acid Proto->Waste

Reaction pathways of 3-thiopheneboronic acid: Transmetalation vs. Protodeboronation.

Solvent System Evaluation: Causality and Impact

A. Biphasic Dioxane/Water (The Gold Standard) A 3:1 mixture of 1,4-dioxane and water is the most reliable starting point for this coupling[2]. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while the aqueous phase dissolves the base (e.g., K₂CO₃ or K₃PO₄). The biphasic nature ensures that the highly reactive boronate is generated at the solvent interface, immediately undergoing transmetalation before bulk aqueous protodeboronation can occur.

B. Propylene Carbonate (The High-Temperature Green Alternative) Propylene carbonate (PC) is an emerging green, polar aprotic solvent that allows for high-temperature couplings (up to 160 °C) without the need for pressurized vessels. While elevated temperatures typically accelerate protodeboronation, the aprotic nature of PC, combined with rapid transmetalation kinetics at 120–160 °C, can drive the reaction to completion in mere hours, effectively outcompeting degradation.

C. Aqueous Micellar Systems (The Kinetic Optimizer) Using designer surfactants like Kolliphor EL (2 wt% in water) allows the reaction to proceed at room temperature[4]. The hydrophobic cores of the micelles encapsulate the Pd catalyst, aryl halide, and boronic acid, effectively shielding the activated boronate from the bulk aqueous environment. This drastically reduces protodeboronation and enables high yields under mild, air-tolerant conditions[4].

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for 3-thiopheneboronic acid couplings across different solvent architectures.

Solvent SystemCatalyst / LigandBaseTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
Dioxane / H₂O (3:1) Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃80–10012–2485–95Interfacial activation balances solubility and stability[1],[2].
Propylene Carbonate Pd(PPh₃)₄Na₂CO₃ (aq)120–1602–670–85High thermal energy accelerates transmetalation over degradation.
Kolliphor EL (2 wt% aq) Pd(dtbpf)Cl₂NEt₃25 (RT)1–280–90Micellar shielding prevents aqueous protodeboronation entirely[4].

Self-Validating Experimental Protocols

Protocol A: Standard Biphasic Coupling (Dioxane/Water)

Designed for broad substrate scope and reliable scale-up.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Thiopheneboronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (2–5 mol%)[2]

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / Deionized Water (3:1 v/v)

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-thiopheneboronic acid, palladium catalyst, and base[2].

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen insertion leads to homocoupling of the boronic acid and rapid oxidation of the phosphine ligands.

  • Solvent Addition: Add the 1,4-dioxane and water (previously sparged with Argon for 15 minutes) via syringe[2].

  • Reaction: Heat the biphasic mixture to 80–100 °C with vigorous stirring (1000+ RPM) to maximize the interfacial surface area[2].

  • Self-Validation Checkpoint 1: Monitor the color of the organic phase. A rapid shift to a black, tarry mixture within the first 30 minutes indicates premature Pd(0) precipitation (catalyst poisoning). If the solution remains a clear yellow/orange, the catalytic cycle is stable.

  • Self-Validation Checkpoint 2: At 4 hours, perform LC-MS analysis. If the reaction has stalled, check for a mass peak at m/z 84 (thiophene). The presence of this peak confirms protodeboronation is outcompeting transmetalation, indicating a need for a more active catalyst (e.g., XPhos-Pd-G2).

  • Workup: Cool to room temperature, dilute with ethyl acetate, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[2].

Protocol B: Room-Temperature Micellar Coupling (Kolliphor EL)

Designed for highly sensitive substrates prone to thermal degradation.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • 3-Thiopheneboronic acid (1.5 equiv)

  • Pd(dtbpf)Cl₂ (0.03 mmol, 6 mol%)[4]

  • Triethylamine (NEt₃) (3.0 equiv)[4]

  • 2 wt% Kolliphor EL in Deionized Water (0.5 mL)[4]

Step-by-Step Procedure:

  • Surfactant Preparation: Dissolve Kolliphor EL in deionized water to create a 2 wt% stock solution. Sparge with Argon.

  • Reaction Assembly: In a reaction vial, combine the aryl halide, 3-thiopheneboronic acid, and Pd(dtbpf)Cl₂[4].

  • Micelle Formation: Add the 2 wt% Kolliphor EL solution (0.5 mL) followed by NEt₃[4].

  • Self-Validation Checkpoint 1: Upon stirring at room temperature, the mixture must form a stable, milky emulsion. If phase separation occurs, the micellar structure has collapsed (often due to high salt concentrations), and the reaction will fail.

  • Reaction: Stir vigorously at room temperature open to the air (or under mild Argon flow) for 1–2 hours[4].

  • Self-Validation Checkpoint 2: Add 2 mL of ethyl acetate. The emulsion should instantly break into two distinct, clear layers. If an emulsion persists, filter the mixture through a small pad of Celite to remove trapped Pd particulates.

  • Workup: Extract the product into the organic layer, concentrate, and purify via silica gel chromatography.

Expert Troubleshooting: Catalyst and Ligand Synergy

While solvent dictates the microenvironment, the ligand dictates the absolute speed of transmetalation. For highly unstable heteroaryl boronic acids, traditional catalysts like Pd(PPh₃)₄ may turn over too slowly.

Employing modern precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos) accelerates the transmetalation step[2]. The Buchwald group has demonstrated that XPhos-Pd-G2 precatalysts can facilitate the coupling of highly sensitive thiophenyl boronic acids in >90% yield at room temperature[5]. By ensuring the catalytic cycle turns over faster than the boronic acid can decompose, the reliance on perfectly tuned solvent systems is reduced, granting the chemist greater operational flexibility.

References

  • Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid - Benchchem. Benchchem. 1

  • Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions - Benchchem. Benchchem. 2

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. d-nb.info. Link

  • General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media - PMC. National Institutes of Health (NIH). 3

  • Suzuki-Miyaura micellar Cross-Coupling in water, at room tempera - BOA. Università degli Studi di Milano-Bicocca. 4

  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. 5

Sources

Application Notes & Protocols for the Crystallization of Methyl Nicotinate Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Crystallization in Drug Development

Methyl nicotinate thiophene derivatives represent a promising class of compounds in medicinal chemistry, with potential applications stemming from their unique structural motifs.[1][2] In the journey from a synthesized molecule to a viable drug candidate, the ability to obtain a pure, stable, and well-characterized solid form is paramount. Crystallization is the cornerstone of this process, serving not only as a crucial purification step but also as the method for isolating specific polymorphic forms of an active pharmaceutical ingredient (API).[3] The crystalline form of a drug substance can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3] Therefore, the development of robust and reproducible crystallization protocols is a critical endeavor in pharmaceutical research and development.

This guide provides a comprehensive overview of established crystallization methods tailored for methyl nicotinate thiophene derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully crystallize these compounds, facilitating downstream applications such as single-crystal X-ray diffraction for definitive structural elucidation and the preparation of bulk material with consistent and desirable properties.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where solute molecules in a supersaturated solution organize themselves into a highly ordered, three-dimensional lattice structure. The generation of a supersaturated solution is the driving force for crystallization and can be achieved through several methods, each with its own set of advantages and considerations. The choice of method and solvent is critical and often compound-specific.

Solvent Selection: The First Step to Success

The selection of an appropriate solvent system is arguably the most critical factor in a successful crystallization experiment. An ideal solvent for crystallization is one in which the compound of interest is moderately soluble. If the compound is too soluble, it will be difficult to induce precipitation and achieve a good yield. Conversely, if the compound is poorly soluble, it may be challenging to dissolve a sufficient amount of material to form a saturated solution.

For methyl nicotinate thiophene derivatives, a range of solvents should be screened to determine the optimal solubility profile. Given the aromatic and ester functionalities present in these molecules, the following solvents are recommended as a starting point for screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds and have a range of polarities. Ethanol has been successfully used for the recrystallization of a related thiophene-containing hydrazide.[4]
Esters Ethyl acetate"Like dissolves like" principle; the ester functionality of the solvent can interact favorably with the methyl ester of the target molecule.
Halogenated Solvents Dichloromethane, ChloroformGood at dissolving a wide range of organic compounds. Often used in combination with a less polar co-solvent.
Aromatic Solvents Toluene, BenzeneCan engage in π-π stacking interactions with the aromatic rings of the target molecules.
Ethers Diethyl ether, Tetrahydrofuran (THF)Often used as anti-solvents or in co-solvent systems due to their lower polarity.
Nitriles AcetonitrileA polar aprotic solvent that has been used for the recrystallization of other thiophene derivatives.[5]

Crystallization Methodologies and Protocols

The following sections detail three common and effective crystallization methods: slow evaporation, vapor diffusion, and slow cooling. Each protocol is presented as a self-validating system, with clear steps and explanations for experimental choices.

Method 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals.[6] The principle is to slowly increase the concentration of the solute in the solution by allowing the solvent to evaporate over time, eventually reaching supersaturation and inducing crystallization.

Workflow for Slow Evaporation

A Dissolve compound in a suitable solvent to near saturation B Filter the solution to remove any particulate matter A->B C Transfer the clear solution to a clean vial B->C D Cover the vial with a perforated cap or parafilm C->D E Allow the solvent to evaporate slowly and undisturbed D->E F Monitor for crystal growth over several days to weeks E->F

Caption: Workflow for the slow evaporation crystallization method.

Protocol for Slow Evaporation

  • Solvent Screening: In a series of small vials, test the solubility of your methyl nicotinate thiophene derivative (e.g., 5-10 mg) in various solvents (0.5-1.0 mL) from the list above. Identify solvents in which the compound is moderately soluble at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of your compound in the chosen solvent. This can be done by adding the solvent dropwise to a known amount of the compound until it just dissolves, or by gently warming the solution to dissolve more solute and then allowing it to cool to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or other particulates that could act as unwanted nucleation sites.[6]

  • Evaporation Setup: Cover the vessel with a cap that allows for slow evaporation. This can be achieved by using a screw cap that is not fully tightened, or by covering the opening with parafilm and piercing a few small holes with a needle.[6] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a location where it will not be subjected to vibrations or large temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Method 2: Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for crystallizing small amounts of material.[3] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound, gradually reducing the solubility and inducing crystallization.

Workflow for Vapor Diffusion

A Dissolve compound in a 'good' solvent B Place the solution in a small, open vial A->B C Place the small vial inside a larger, sealed vessel B->C E Anti-solvent vapor slowly diffuses into the compound solution C->E D Add an 'anti-solvent' to the larger vessel D->C F Solubility decreases, leading to crystallization E->F

Caption: Workflow for the vapor diffusion crystallization method.

Protocol for Vapor Diffusion

  • Solvent System Selection: Identify a "good" solvent in which your methyl nicotinate thiophene derivative is readily soluble, and a miscible "anti-solvent" in which it is poorly soluble. The anti-solvent should be more volatile than the good solvent. A common example is using dichloromethane as the good solvent and diethyl ether or pentane as the anti-solvent.

  • Preparation of the Inner Vial: Dissolve your compound (e.g., 2-5 mg) in a minimal amount of the good solvent in a small, open vial (e.g., a 1-dram vial).

  • Assembly of the Crystallization Chamber: Place the small vial containing your compound solution inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).

  • Addition of the Anti-Solvent: Carefully add a larger volume of the anti-solvent to the outer vessel, ensuring that the level of the anti-solvent is below the opening of the inner vial.

  • Sealing and Incubation: Seal the outer vessel tightly with a cap or parafilm.[3] The more volatile anti-solvent will slowly diffuse into the inner vial, causing the solubility of your compound to decrease and eventually leading to the formation of crystals.

  • Monitoring and Harvesting: Monitor the inner vial for crystal growth over several days. Once crystals of a suitable size have formed, carefully open the chamber and harvest the crystals as described in the slow evaporation protocol.

Method 3: Slow Cooling

This classical recrystallization technique is particularly useful for compounds that exhibit a significant increase in solubility with temperature.[3] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize out.

Workflow for Slow Cooling

A Prepare a saturated solution of the compound at an elevated temperature B Hot filter the solution to remove insoluble impurities A->B C Allow the solution to cool slowly and undisturbed to room temperature B->C D Further cooling in an ice bath can increase yield C->D E Crystals form as the solubility of the compound decreases C->E D->E F Isolate crystals by filtration E->F

Caption: Workflow for the slow cooling crystallization method.

Protocol for Slow Cooling

  • Solvent Selection: Choose a solvent in which your methyl nicotinate thiophene derivative has low solubility at room temperature but high solubility at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed down by insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask).

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent and then dry them in a vacuum oven or desiccator.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution, a different solvent, or slowing down the cooling rate.

  • No Crystals Form: If no crystals form after an extended period, the solution may not be sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the vial with a glass rod (to create nucleation sites) or by adding a seed crystal of the compound.

  • Polymorphism: Be aware that methyl nicotinate thiophene derivatives may exhibit polymorphism, meaning they can exist in different crystal forms with different properties.[8] The choice of solvent and crystallization conditions can influence which polymorph is obtained. It is crucial to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to identify the polymorphic form.

Characterization of Crystalline Material

Once crystals have been obtained, it is essential to characterize them to confirm their identity, purity, and crystalline form. Key analytical techniques include:

TechniqueInformation Provided
Single-Crystal X-ray Diffraction (SC-XRD) Provides the definitive three-dimensional structure of the molecule and its packing in the crystal lattice.[9]
Powder X-ray Diffraction (PXRD) A fingerprint technique for identifying the crystalline phase and assessing polymorphism.
Differential Scanning Calorimetry (DSC) Measures thermal properties such as melting point and can be used to detect different polymorphic forms.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the crystalline material and can identify the presence of solvates.
Microscopy (e.g., SEM, Polarized Light) Visualizes the crystal habit (shape) and can help to identify different crystalline forms.

Conclusion

The crystallization of methyl nicotinate thiophene derivatives is a critical step in their development as potential therapeutic agents. The methods and protocols outlined in this guide provide a solid foundation for researchers to successfully obtain high-quality crystalline material. By systematically screening solvents and employing controlled crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling, it is possible to isolate and characterize these important compounds, paving the way for further preclinical and clinical development.

References

  • University of York. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Aniline Division, Allied Chemical & Dye Corporation. (1962). Purification of nicotinic acid (U.S. Patent No. 3,037,987). U.S.
  • University of California, San Diego. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Molecular Energetics Group, Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]

  • Stamicarbon N.V. (1964). Process for the separation of nicotinic and isonicotinic acid (U.S. Patent No. 3,147,269). U.S.
  • Chan, E. K. L., et al. (2015). Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate.
  • Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Chandrasekaran, T., et al. (2015). Crystal structure of 3-({[(thiophen-2-yl)methylidene]hydrazinyl}carbonyl)pyridinium chloride dihydrate.
  • Kalra, A., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid.
  • Thomas, S. P., et al. (2011). Unusual single crystal to single crystal phase transition of a nicotine salt monitored using temperature dependent single crystal X-ray diffraction. CrystEngComm, 13(14), 4503-4506.
  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • de la Osa, D., et al. (2024). Crystallization Kinetics of Semiconducting Poly(2,5-bis(3-alkylthiophen-2-yl)-thieno-[3,2-b]thiophene) (PBTTT) from its Different Liquid Phases.
  • Osman, U. M., et al. (2017). Crystal Structure of Methyl-N′-[1-(Thiophen-2-Yl)propylidene]hydrazinecarbodithioate. X-ray Structure Analysis Online, 33, 25-26.
  • Shen, Y., et al. (2004). Crystal Structure of Methyl[4-(2-Iminophenolate)-Pentan-2-Onato]gallium. Analytical Sciences: X-ray Structure Analysis Online, 20, x55-x56.
  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Heremans, J. J., et al. (2011). Toward Single Crystal Thin Films of Terthiophene by Directional Crystallization Using a Thermal Gradient. Crystal Growth & Design, 11(8), 3648-3655.
  • PubChem. (n.d.). 5-(Thiophen-2-yl)nicotinic Acid. Retrieved from [Link]

  • Crystals. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. 13(6), 916.
  • MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

  • Goud, N. R., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 109(5), 1663-1680.
  • Pritchard, J., et al. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Crystal Growth & Design, 25(11), 5234-5244.
  • CEITEC. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • Butcher, R. J., et al. (2015). Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline-κN 1](nitrato-κ2 O,O′)silver(I).
  • PubMed. (2015). Crystal structure of 4-methyl-benzyl N'-[(thio-phen-2-yl)methyl-idene]hydrazinecarbodi-thio-ate. Retrieved from [Link]

  • ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Retrieved from [Link]

  • Preprints.org. (2025). Single Crystal Diffraction. Retrieved from [Link]

  • Xtal_chem_group. (n.d.). Single crystal X-ray diffraction.
  • ADDI. (2024). Crystallization kinetics of semiconducting poly(2,5-bis(3-alkylthiophen-2-yl)-thieno-[3,2-b]thiophene) (PBTTT) from its differen. Retrieved from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • Google Patents. (2019). Process for the purification of methyl-2,2-dithienylglycolate (WO2019129801A1).
  • ResearchGate. (n.d.). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. Retrieved from [Link]

  • Morales-Espinoza, E. G., et al. (2015). Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate.
  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • Google Patents. (1993). Crystallization method for organic acid or organic acid ester (JPH0592102A).
  • MDPI. (2022). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 3-Thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura coupling of electron-rich heteroaryl boronic acids. 3-Thiopheneboronic acid is notoriously unstable under standard cross-coupling conditions, often yielding the des-borylated thiophene rather than the desired biaryl product.

This guide synthesizes mechanistic theory with field-proven methodologies to help you troubleshoot, optimize, and successfully execute these challenging couplings.

Part 1: Mechanistic Insights & Troubleshooting (FAQs)

Q1: Why does 3-thiopheneboronic acid undergo rapid protodeboronation? A: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. When exposed to aqueous bases (standard Suzuki-Miyaura conditions), the empty p-orbital of 3-thiopheneboronic acid accepts a hydroxide ion, forming a reactive boronate zwitterion ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. The electron-rich nature of the thiophene ring heavily stabilizes the transition state during the fragmentation of this zwitterion, leading to rapid cleavage of the C-B bond to yield thiophene and boric acid.

Q2: How does the choice of base dictate the failure or success of the coupling? A: The degradation mechanism for basic heteroaromatic boronic acids is specific base-catalyzed[1]. High concentrations of strong bases (like NaOH or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) push the equilibrium entirely toward the highly reactive zwitterionic species. Furthermore, at specific pH ranges (

), self-catalysis and disproportionation further accelerate degradation.

Q3: What are the primary strategies to outcompete protodeboronation? A: You must manipulate the kinetics of the reaction. There are two primary field-proven strategies:

  • Kinetic Outcompetition (Fast Coupling): Make the rate of transmetalation (

    
    ) significantly faster than the rate of protodeboronation (
    
    
    
    ). This is achieved by using highly active palladium precatalysts (e.g., Buchwald's XPhos Pd G2) that operate efficiently at room temperature[2].
  • Speciation Control (Slow Release): Mask the 3-thiopheneboronic acid as an N-methyliminodiacetic acid (MIDA) boronate. The MIDA ligand rigidly chelates the boron atom, preventing the formation of the reactive zwitterion. Under mild basic conditions, the MIDA boronate slowly hydrolyzes, keeping the instantaneous concentration of the free boronic acid extremely low[1][3].

Scientist's Note: Researchers often mistakenly increase the reaction temperature when a heteroaryl coupling yields low conversion, assuming sluggish oxidative addition. For 3-thiopheneboronic acid, heating is counterproductive; it exponentially accelerates the protodeboronation pathway. The solution is a more active catalyst at room temperature, not more heat.

Part 2: Quantitative Data & Condition Benchmarking

The following table summarizes how different reaction environments impact the kinetic competition between productive cross-coupling and destructive protodeboronation.

Coupling StrategyCatalyst SystemBase / Solvent SystemTemp (°C)Protodeboronation (%)Product Yield (%)
Standard (Control) Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / THF80> 70%< 20%
Mild Base / Anhydrous Pd(OAc)2 + SPhosCsF / Isopropanol80~ 30%65%
Fast Precatalyst XPhos Pd G2 (2 mol%)K3PO4 (aq) / THF25< 5% > 90%
Slow Release (MIDA) Pd(dppf)Cl2 (5 mol%)K3PO4 (aq) / Dioxane60< 5% 85%

(Note: Data synthesized from mechanistic benchmarks of heteroaryl boronic acid couplings[2][3][4]).

Part 3: Self-Validating Experimental Protocol

Fast-Coupling of 3-Thiopheneboronic Acid using XPhos Pd G2

Principle: This protocol utilizes a highly active generation-2 Buchwald precatalyst to achieve full conversion at room temperature, completely outcompeting the thermal and base-catalyzed degradation pathways[2].

Materials Required:

  • 3-Thiopheneboronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • 0.5 M aqueous

    
     (3.0 equiv)
    
  • THF (degassed, anhydrous)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 mmol), 3-thiopheneboronic acid (1.5 mmol, 192 mg), and XPhos Pd G2 (0.02 mmol, 15.7 mg).

    • Causality Check: Weighing the boronic acid last minimizes its exposure to ambient moisture, preventing pre-hydrolytic degradation pathways before the catalyst is present.

  • Solvent Addition: Add 4.0 mL of degassed THF to the vial. Stir for 2 minutes at room temperature to ensure complete dissolution of the organic components.

  • Initiation via Base: Inject 6.0 mL of a degassed 0.5 M aqueous

    
     solution (3.0 mmol) directly into the stirring mixture.
    
    • Causality Check: The biphasic nature of THF/aqueous

      
       provides a controlled interface for the base. XPhos Pd G2 activates almost instantaneously at room temperature upon encountering the base, generating the active Pd(0) species[2].
      
  • Reaction Monitoring: Stir vigorously at 25 °C (room temperature). Monitor by TLC or LC-MS. The reaction typically reaches >95% conversion within 30 to 45 minutes.

    • Causality Check: Keeping the temperature at 25 °C suppresses the activation energy required for the protodeboronation transition state, while the highly active XPhos ligand ensures transmetalation remains rapid[2].

  • Quenching and Workup: Once complete, immediately quench the reaction by adding 5 mL of saturated aqueous

    
     to neutralize the pH. Extract with EtOAc (3 x 10 mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Part 4: Pathway Visualization

The following diagram illustrates the kinetic competition at the heart of 3-thiopheneboronic acid cross-coupling.

G TBA 3-Thiopheneboronic Acid (Stable in Neutral) Zwitterion Boronate Zwitterion [Ar-B(OH)3]⁻ TBA->Zwitterion Base Addition Base Aqueous Base (OH⁻) Base->Zwitterion Transmetalation Fast Transmetalation (Productive Pathway) Zwitterion->Transmetalation k_transmetalation Protodeboronation Fragmentation (Destructive Pathway) Zwitterion->Protodeboronation k_deboronation PdCat Active Pd(II)-Ar Complex (e.g., XPhos Pd G2) Transmetalation->PdCat Product Cross-Coupled Product Transmetalation->Product Degradation Thiophene + B(OH)3 (Dead End) Protodeboronation->Degradation

Kinetic competition between productive transmetalation and destructive protodeboronation.

References

  • Protodeboronation - Wikipedia , wikipedia.org. URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides , Chemical Communications (RSC Publishing). URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids , PMC (NIH). URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation , ResearchGate. URL:[Link]

  • A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers , PMC (NIH). URL:[Link]

Sources

Hydrolysis side reactions of methyl esters during basic coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ME-HYD-001 Topic: Hydrolysis Side Reactions of Methyl Esters During Basic Coupling Status: Open Priority: High (Yield Critical)

Executive Summary

The Issue: You are observing the conversion of a methyl ester protecting group (–COOMe) into a carboxylic acid (–COOH) during an amide coupling reaction. This is a saponification side reaction driven by the presence of hydroxide ions (


) generated from trace water and the organic base used for activation.

The Symptom:

  • LC-MS: Appearance of a peak with [M-14] relative to the desired product mass.

    • Explanation: Loss of Methyl (

      
      , 15 Da) + Gain of Proton (
      
      
      
      , 1 Da) = Net loss of 14 Da.
  • NMR: Disappearance of the characteristic methyl singlet (approx. 3.6–3.7 ppm) and appearance of a broad acid proton (10–12 ppm).

The Mechanism: Why is this happening?

Coupling reactions often require a tertiary amine base (e.g., DIPEA, TEA) to deprotonate the carboxylic acid or the amine salt. If the reaction medium contains water (wet solvent, hygroscopic reagents), the base establishes an equilibrium with water, generating hydroxide ions.

Methyl esters are unhindered electrophiles. While the activated carboxylate (e.g., HOBt-ester) is the intended target for the amine nucleophile, the methyl ester becomes a "distraction" for the hydroxide nucleophile.

Competitive Pathways Diagram

G Start Starting Material (Methyl Ester + Acid) ActiveEster Activated Ester (Intermediate) Start->ActiveEster Coupling Reagent Prod_Hyd Side Product (Hydrolyzed Acid) Start->Prod_Hyd Saponification (OH- Attack) Base Base (DIPEA/TEA) Hydroxide Hydroxide Ion (OH-) Base->Hydroxide Base->ActiveEster Activation Water Trace Water (Impurity) Water->Hydroxide Deprotonation by Base Hydroxide->Prod_Hyd Amine Amine (Nucleophile) Prod_Amide Desired Product (Amide + Methyl Ester) ActiveEster->Prod_Amide Amine Attack (Fast)

Caption: Figure 1. The competition between the desired aminolysis (green path) and the unwanted base-mediated saponification (red path) caused by trace water.

Diagnostic & Troubleshooting Modules

Module A: Base Selection (The Primary Culprit)

Q: I am using Triethylamine (TEA). Is that the problem? A: Likely, yes. TEA is less sterically hindered than Diisopropylethylamine (DIPEA).[1][2] While both have similar pKa values (approx. 10.7 vs 11.0), TEA is more nucleophilic and less efficient at shielding the reaction from "general base catalysis" mechanisms that promote hydrolysis.

Recommendation: Switch to DIPEA (Hünig's Base) or 2,4,6-Collidine . Collidine is a weaker base (pKa ~7.4) that is often sufficient for activating coupling reagents (like HATU/COMU) but significantly reduces the rate of ester hydrolysis.

BasepKa (Conj.[3][4] Acid)Steric HindranceHydrolysis RiskRecommended Use
Triethylamine (TEA) ~10.75LowHigh Avoid with methyl esters.
DIPEA ~11.0HighMedium Standard coupling.
NMM (N-Methylmorpholine) ~7.38MediumLow Good for slow couplings.
2,4,6-Collidine ~7.43Very HighVery Low Best for sensitive esters.
Module B: Solvent Integrity (The Invisible Enemy)

Q: My bottle of DMF says "Anhydrous." Why do I still have hydrolysis? A: DMF and DMAc are notoriously hygroscopic. Once a septum is punctured, the solvent absorbs atmospheric moisture rapidly. A "dry" solvent bottle used 3 weeks ago is likely wet today.

The "Wet Solvent" Cascade:

  • Water enters solvent.

  • Base (DIPEA) deprotonates Water

    
    
    
    
    
    .
  • 
     attacks Methyl Ester 
    
    
    
    Carboxylic Acid + Methanol.

Corrective Action:

  • Use freshly opened ampoules of anhydrous solvent.

  • Store solvent over activated 4Å Molecular Sieves for 24 hours before use.

  • Alternative: If solubility permits, switch to DCM (Dichloromethane) or THF , which are less hygroscopic and easier to dry.

Module C: The Lithium Trap

Q: I added LiCl to improve solubility. Did this hurt the reaction? A: Yes. Lithium ions (


) are Lewis acids that coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity. This makes the methyl ester highly susceptible to nucleophilic attack by even weak nucleophiles (like water).
  • Rule: Avoid Lithium salts (LiCl, LiBr) when methyl esters are present under basic conditions.

Standard Operating Protocols (SOPs)

SOP-01: Low-Hydrolysis Coupling Protocol

Use this protocol for valuable intermediates containing methyl esters.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • Coupling Reagent: EDC·HCl / HOBt (Classic) or COMU / Oxyma (Modern)

    • Note: Avoid HATU if hydrolysis is severe; the high reactivity can sometimes backfire if the amine is slow.

  • Base: 2,4,6-Collidine (Preferred) or DIPEA (Fresh)

  • Solvent: Anhydrous DMF or DCM (Stored over sieves)

Workflow:

  • Pre-activation (Critical): Dissolve the Acid and Coupling Reagent (e.g., COMU, 1.0 equiv) in anhydrous DMF.

  • Base Addition: Add Collidine (1.0 equiv) at 0°C . Stir for 2–5 minutes.

    • Why? Low temp slows hydrolysis; pre-activation ensures the Acid is converted to the Active Ester before the base sees the methyl ester.

  • Amine Addition: Add the Amine (1.1 equiv).

  • Base Chase: Add remaining base (if needed for pH adjustment) dropwise.

  • Monitoring: Warm to Room Temperature. Monitor by LCMS at T=30 min.

    • Stop point: Do not let the reaction stir overnight unless necessary. Prolonged exposure to base = Hydrolysis.

SOP-02: Base Compatibility Stress Test

Run this before committing your main batch.

  • Dissolve 5 mg of your Methyl Ester starting material in 0.5 mL of the intended solvent (e.g., DMF).

  • Add 2 equivalents of the intended Base (e.g., DIPEA).

  • Add 1 equivalent of water (intentional stress).

  • Monitor by LCMS at T=0, 1h, and 4h.

    • Pass: < 5% Hydrolysis after 4h.

    • Fail: > 5% Hydrolysis. Action: Change Base to Collidine or Change Solvent to DCM.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Issue: [M-14] Peak Observed CheckSolvent Is Solvent Anhydrous? Start->CheckSolvent DrySolvent Action: Use Fresh Solvent + Mol. Sieves CheckSolvent->DrySolvent No / Unsure CheckBase Which Base used? CheckSolvent->CheckBase Yes DrySolvent->CheckBase SwitchBase Action: Switch to Collidine or NMM CheckBase->SwitchBase TEA / Inorganic Base CheckTemp Reaction Temperature? CheckBase->CheckTemp DIPEA SwitchBase->CheckTemp CoolDown Action: Run at 0°C CheckTemp->CoolDown RT or Heated Solved Problem Resolved CheckTemp->Solved Already 0°C CoolDown->Solved

Caption: Figure 2. Step-by-step diagnostic flow for eliminating hydrolysis factors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Organic Chemistry Portal. (n.d.). Methyl Esters - Preparation and Cleavage. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Context on base selection in peptide synthesis).

Sources

Optimizing base selection K3PO4 vs Na2CO3 for pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Base Selection Strategy (


 vs. 

) for Palladium-Catalyzed Cross-Coupling of Pyridines.

Module 1: The Decision Matrix

Executive Summary

In Suzuki-Miyaura coupling involving pyridine motifs, the choice between Potassium Phosphate (


) and Sodium Carbonate (

) is rarely about cost; it is a decision between kinetic activation and substrate stability .[1]
  • 
      is the baseline choice for robust substrates but often fails with 2-pyridyl boronates due to rapid protodeboronation in aqueous media.[1]
    
  • 
      is the "power user" base.[1] Its higher basicity and unique solubility profile in organic media (the "Potassium Effect") make it superior for sterically hindered couplings and anhydrous protocols required to preserve sensitive pyridine boronates.[1]
    
Technical Comparison Table
FeatureSodium Carbonate (

)
Potassium Phosphate (

)

(Conj.[1][2][3] Acid)
~10.3 (Carbonic acid)~12.3 (Phosphate)
Primary Risk Protodeboronation: High water requirement promotes hydrolysis of C-B bond in 2-pyridines.[1]Base-Sensitive Groups: Higher basicity may hydrolyze esters or nitriles elsewhere on the scaffold.[1]
Solubility Profile High in

; Poor in organics.[1] Relies on phase transfer.[1]
Moderate in alcohols (

-BuOH); Low in Toluene/Dioxane but exhibits surface-active "grindstone" effects.[1]
Cation Effect

(High charge density, tight hydration shell).[1]

(Looser hydration shell, better solubility/interaction in organic phases).[1]
Best Use Case 3- or 4-pyridyl boronates; Robust aryl halides; Aqueous-miscible solvents (DME, DMF).[1]2-pyridyl boronates ; Sterically hindered halides; Anhydrous conditions; "Slurry" reactions.[1]
Visual Guide: Base Selection Logic

BaseSelection Start START: Pyridine Coupling Analysis BoronatePos Is the Boron on the 2-Position? Start->BoronatePos Sensitive Is the Pyridine Unstable/Prone to Hydrolysis? BoronatePos->Sensitive Yes (High Instability Risk) Sterics Is the Halide Sterically Hindered? BoronatePos->Sterics No (3- or 4-position) UseNa USE Na2CO3 (Aqueous/DME System) Sensitive->UseNa No UseK USE K3PO4 (Anhydrous/Dioxane or n-BuOH) Sensitive->UseK Yes (Requires Anhydrous) Sterics->UseNa No (Standard Reactivity) Sterics->UseK Yes (Needs Stronger Activation)

Figure 1: Decision tree for selecting the optimal base based on regiochemistry and steric demands.[1]

Module 2: Troubleshooting & FAQs

Issue 1: The "Disappearing Nucleophile" (Protodeboronation)

Symptom: The aryl halide remains unreacted, but the boronic acid is consumed.[1] LCMS shows the formation of pyridine (


) instead of the biaryl product (

).[1]

Root Cause: 2-Pyridine boronic acids are zwitterionic.[1][4] In the presence of water and base, they undergo rapid


 bond hydrolysis (protodeboronation) faster than the transmetallation step can occur.[1] 

typically requires water to dissolve, exacerbating this issue [1].[1]

Corrective Action:

  • Switch to Anhydrous

    
    :  Eliminate water. Use anhydrous 
    
    
    
    in dioxane or toluene.[1]
  • The "Slow Release" Strategy: If you must use aqueous conditions, switch the ligand to a bulky phosphine (e.g., XPhos, SPhos) which accelerates transmetallation, or use a MIDA boronate ester which releases the active boronic acid slowly, keeping the standing concentration low to minimize decomposition [2].

Issue 2: The "Stalled Reaction" (Catalyst Poisoning)

Symptom: Reaction starts but stops at ~20-30% conversion.[1] Adding more catalyst does not restart it.[1]

Root Cause: Pyridines are Lewis bases.[1] The pyridine nitrogen coordinates to the Palladium center (


 interaction), displacing phosphine ligands and forming an inactive "dead" complex.[1] This is competitive with the oxidative addition step.[1]

Corrective Action:

  • Increase Base Strength (

    
    ):  A stronger base facilitates the formation of the reactive hydroxo-palladium (or alkoxo-palladium) species, pushing the equilibrium toward the active cycle despite the pyridine poisoning.[1]
    
  • Solvent Switch: Use a protic co-solvent like

    
    -butanol with 
    
    
    
    .[1] The solubility of
    
    
    in
    
    
    -butanol creates a "sweet spot" of basicity that drives the reaction without requiring water [3].[1]
Issue 3: Heterogeneity & Stirring

Symptom: Reproducibility issues.[1] One vial works, the duplicate fails.

Root Cause: When using


 in organic solvents (like Toluene/Dioxane), the reaction is a slurry .[1] The reaction occurs on the surface of the base particles ("Grindstone Chemistry").[1] Variations in stirring speed or particle size (powder vs. granular) drastically alter the reaction rate.[1]

Corrective Action:

  • Micronize: Use finely ground

    
     (mortar and pestle before use).[1]
    
  • Agitation: Ensure vigorous stirring (magnetic bars must be sized correctly for the flask).

  • Phase Transfer: Add a catalytic amount of 18-crown-6 or TBAF to help solubilize the inorganic base if strictly anhydrous conditions are not required.[1]

Visual Guide: Mechanism of Action

Mechanism Pd_L Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd_L->OxAdd Ar-X BaseStep Base Activation (K3PO4 / Na2CO3) OxAdd->BaseStep X ligand exchange Poison Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison Pyridine Coordination TransMet Transmetallation (Rate Limiting for Pyridines) BaseStep->TransMet Formation of Pd-OR Decomp Protodeboronation (Boronic Acid Hydrolysis) BaseStep->Decomp High H2O/pH Prod Reductive Elimination (Biaryl Product) TransMet->Prod Prod->Pd_L Regeneration

Figure 2: The Suzuki catalytic cycle highlighting where Base Selection impacts Catalyst Poisoning and Protodeboronation pathways.[1]

Module 3: Optimization Protocol

Protocol: Anhydrous "Slurry" Coupling for Difficult Pyridines Use this when aqueous


 fails due to protodeboronation.[1]
  • Preparation:

    • Dry

      
       in a vacuum oven at 120°C overnight. Grind to a fine powder immediately before use.[1]
      
    • Use anhydrous 1,4-Dioxane or Toluene.[1]

  • Setup (0.5 mmol scale):

    • Vial A: Charge with Aryl Halide (0.5 mmol), Pyridine Boronic Acid (0.75 mmol, 1.5 equiv), and

      
       (1.5 mmol, 3.0 equiv).
      
    • Catalyst: Add

      
       (2 mol%) and Ligand (e.g., XPhos or SPhos, 4 mol%).[1] Note: Pre-complexation of Pd/Ligand in a separate vial for 10 mins is recommended for consistency.[1]
      
  • Execution:

    • Add Solvent (2.5 mL, 0.2 M concentration).

    • Seal and purge with Argon/Nitrogen (3 cycles).[1][2]

    • Heat to 100°C with maximum stirring (1000 RPM). The solid base must be suspended, not sitting at the bottom.[1]

  • Monitoring:

    • Check LCMS at 1 hour.

    • Self-Validation Check: If Boronic Acid is consumed but Product is low, you are still seeing protodeboronation.[1] Lower temperature to 80°C or increase Boronic Acid equivalents.

References

  • Cox, P. A., et al. (2017).[1][5] "Protodeboronation of Heteroaromatic Boronic Acids." Chemistry – A European Journal.[1] [1]

  • Knapp, D. M., et al. (2010).[1] "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling."[1] Journal of the American Chemical Society.[1]

  • Miyaura, N. (2002).[1] "Cross-coupling reactions: A practical guide." Topics in Current Chemistry.

  • Kinzel, T., et al. (2010).[1] "The Right Base for the Right Job: Base Selection in Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society.[1]

Sources

Separation of homocoupling byproducts in thiophene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Separation of Homocoupling Byproducts (Ar-Ar / Th-Th) Reference ID: THIO-PUR-001

Diagnostic & Triage: Is it Homocoupling?

Before initiating complex separation protocols, confirm that the impurity is indeed a homocoupling byproduct. In thiophene synthesis (e.g., Suzuki, Stille, or Kumada couplings), two main homocoupling types occur:

  • Oxidative Homocoupling of the Nucleophile: (e.g., Boronic acid

    
     Ar-Ar).
    
  • Reductive Homocoupling of the Electrophile: (e.g., Bromothiophene

    
     Thiophene-Thiophene).
    

Common Indicators:

Symptom Probable Cause Diagnostic Check

| Retention Time Overlap | Product and byproduct have nearly identical


 on Silica. | Run TLC in 100% Hexanes. If spots merge, polarity is too similar. |
| Unexpected Fluorescence  | Thiophene oligomers (bithiophene, terthiophene) are highly fluorescent. | Check TLC under 365 nm. Intense blue/green emission often indicates Th-Th bonds. |
| Green/Yellow Tint  | While pure 2,2'-bithiophene is a colorless solid, trace oxidation or packing defects often impart a greenish hue. | 

H NMR: Look for symmetric doublets in the aromatic region (

7.0-7.3 ppm) distinct from your product. | | Mass Spec Mismatch | Mass is exactly

Starting Material minus leaving groups. | LC-MS is definitive. Look for

peaks. |

Chromatographic Solutions: Breaking the Polarity Deadlock

Standard silica gel interacts primarily via dipole-dipole moments. Since thiophene homocouples (e.g., 2,2'-bithiophene) and coupled products (e.g., 2-phenylthiophene) often share similar polarities, standard chromatography fails.

Method A: Argentation Chromatography (Ag-SiO₂)

Best For: Small molecule thiophenes, isomers, and separating products based on the number of double bonds.

The Science: Silver ions (


) form reversible 

-complexes with the thiophene rings. The stability of these complexes depends on electron density. Homocoupled byproducts (more thiophene rings = higher

-density) will retain much longer than mono-thiophene products.

Protocol: Preparation of 10% AgNO₃ Silica

  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of Acetonitrile (use amber glassware to prevent photo-reduction).
    
  • Slurry: Add 90 g of Silica Gel (60 Å, 230–400 mesh) to the solution. Stir vigorously for 15 minutes.

  • Evaporate: Remove solvent via rotary evaporation (shield from light) until a free-flowing white powder remains.

  • Activation: Dry in a vacuum oven at 60°C for 4 hours.

  • Usage: Pack column normally. Note: Elute with Hexanes/Toluene gradients. Avoid methanol or amines, which reduce

    
    .
    

Expert Tip: If your product elutes too slowly, add small percentages of Toluene to the mobile phase. Toluene acts as a "displacer" by competing for


 sites.
Method B: Gel Permeation Chromatography (GPC)

Best For: Oligomers and cases where Molecular Weight (MW) difference > 100 Da.

If the homocouple is a dimer of your starting material, it may have a significantly different hydrodynamic volume than your cross-coupled product.

  • Stationary Phase: Bio-Beads S-X3 or PLgel.

  • Mobile Phase: Toluene or Chloroform (HPLC grade).

  • Detection: UV-Vis is critical as RI (Refractive Index) may be insensitive to low concentrations.

Polymer & Oligomer Workflows (P3HT/Polythiophenes)

In polythiophene synthesis (e.g., GRIM polymerization), "homocoupling" manifests as low-molecular-weight oligomers or specific defect couplings (Tail-to-Tail vs. Head-to-Tail).

The Soxhlet Fractionation Protocol

This is the industry standard for purifying Poly(3-hexylthiophene) (P3HT) and analogues. It relies on the solubility dependence of polymer chain length.

Step-by-Step Workflow:

  • Pre-Extraction: Load crude polymer into a cellulose thimble.

  • Solvent 1 (Methanol): Reflux for 12–24 hours.

    • Removes: Catalyst residues, inorganic salts, and monomers.[1]

  • Solvent 2 (Acetone or Hexanes): Reflux for 24 hours.

    • Removes:Homocoupled oligomers (dimers/trimers) and low MW chains.

    • Critical Step: Do not skip if you require high charge carrier mobility.

  • Solvent 3 (Chloroform/Chlorobenzene): Reflux until thimble is colorless.

    • Collects: High MW, regioregular polymer (The Product).

Visual Decision Guides

Workflow: Selecting the Correct Purification Method

PurificationStrategy Start Identify Impurity Type IsPolymer Is Product a Polymer? Start->IsPolymer Soxhlet Soxhlet Extraction (MeOH -> Hex -> CHCl3) IsPolymer->Soxhlet Yes SmallMol Small Molecule IsPolymer->SmallMol No CheckRf Check Rf on TLC (Hexanes) SmallMol->CheckRf GoodSep Rf Δ > 0.15 Standard Silica Column CheckRf->GoodSep Separable BadSep Rf Δ < 0.15 (Co-elution) CheckRf->BadSep Not Separable Argentation Argentation Chromatography (AgNO3/SiO2) BadSep->Argentation High Pi-Density Diff Recryst Recrystallization (EtOH or MeCN) BadSep->Recryst Crystalline Solid

Caption: Decision matrix for selecting purification based on molecular weight and polarity differences.

Mechanism: Why Silver Nitrate Works

SilverMechanism cluster_0 Retention Strength Ag Ag+ (Stationary Phase) Complex Ag-Pi Complex (Retained) Ag->Complex Thiophene Thiophene Ring (Pi-Donor) Thiophene->Ag Reversible Binding Mono Mono-Thiophene (Weak Retention) Bi Bithiophene (Homocouple) (Strong Retention)

Caption: The pi-complexation mechanism allows Ag-SiO2 to retard the elution of homocoupled byproducts (bithiophenes) more than mono-thiophenes.

FAQs: Troubleshooting Specific Scenarios

Q: I am doing a Suzuki coupling of 2-bromothiophene and phenylboronic acid. I see a spot just above my product that won't separate.

  • A: This is likely Biphenyl (from oxidative homocoupling of the boronic acid). Biphenyl is non-polar.

    • Fix: Switch to Reverse Phase (C18) Silica . Biphenyl elutes differently than thiophenes on C18 due to lack of heteroatom polarity. Alternatively, use sublimation if your product is stable and has a higher MW.

Q: My product is an oil, but the homocouple is a solid. Can I just filter it?

  • A: Yes, this is the "Solubility Trap." 2,2'-bithiophene is a solid (MP ~33°C). Cool your crude oil in Methanol or Ethanol to -20°C. The homocouple often precipitates out, allowing you to filter the supernatant containing your product.

Q: Can I use KMnO₄ to oxidize the impurity?

  • A: NO. Unlike benzene derivatives, the thiophene ring is electron-rich and susceptible to oxidative degradation. You will likely destroy your product. Use Diels-Alder scavenging instead if the impurity is a diene, though this is rare in simple couplings.

References

  • Williams, C. M., & Mander, L. N. (2015). Chromatography with Silver Nitrate. Tetrahedron, 57(2), 425-447. 2[3][2][4]

    • Grounding: Establishes the foundational protocol for Argentation Chromatography in separating unsatur
  • Stirling, C. J. M. (2012). Separation of unsaturated organic compounds using silver-thiolate chromatographic material. Journal of Chromatography A. 5

    • Grounding: details the stability and selectivity of Ag-based st
  • Straker, J., et al. (2016). The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells. Nature Communications. 1

    • Grounding: Provides the definitive Soxhlet extraction protocol (MeOH/Acetone/CHCl3)
  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Byproducts. 6

    • Grounding: Explains the mechanistic origin of oxid

Sources

Technical Support Center: Stability of Methyl 5-(thiophen-3-yl)nicotinate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible pharmacological readouts when utilizing ester-based prodrugs in in vitro assays.

Methyl 5-(thiophen-3-yl)nicotinate is a lipophilic methyl ester derivative. Methyl esters are frequently utilized as "pro-drugs" to improve the ability of biologically active carboxylic acids to penetrate lipid bilayers and enter cells[1]. However, the very ester linkage that grants this compound its permeability also introduces significant stability liabilities when introduced into standard cell culture systems.

This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you manage compound degradation and ensure the integrity of your experimental data.

Part 1: Core Causality & Mechanistic FAQs

Q: Why does this compound rapidly lose efficacy in standard DMEM/FBS cultures? A: The primary mechanism of degradation is enzymatic hydrolysis, not spontaneous chemical breakdown. Fetal Bovine Serum (FBS) contains high concentrations of serum albumin and diverse esterases. Bovine Serum Albumin (BSA) itself possesses intrinsic true esterase and pseudo-esterase activities, specifically targeting ester bonds[2]. When the methyl ester is exposed to 10% FBS, it is rapidly hydrolyzed into 5-(thiophen-3-yl)nicotinic acid and trace methanol. The resulting carboxylic acid is highly polar, drastically reducing its passive diffusion across the cell membrane, which manifests as an apparent "loss of efficacy" in intracellular target assays.

Q: Is the compound chemically unstable at physiological pH, or is it purely enzymatic? A: While spontaneous chemical hydrolysis of the methyl ester occurs at pH 7.4, the kinetics are exceedingly slow compared to enzymatic cleavage. In serum-free media or phosphate-buffered saline (PBS), the half-life (


) typically exceeds 48 hours. In contrast, the addition of 10% FBS reduces the 

to a matter of hours due to the robust catalytic activity of serum esterases, which display high sensitivity toward methyl esters[3]. Furthermore, BSA's catalytic activity is remarkably robust, maintaining esterase function even under denaturing conditions, making it a persistent factor in cell culture degradation[4].

Pathway Prodrug This compound (Lipophilic, Cell Permeable) Enzyme Serum Esterases / BSA (in FBS-supplemented media) Prodrug->Enzyme Hydrolysis Acid 5-(thiophen-3-yl)nicotinic acid (Hydrophilic, Poor Permeability) Enzyme->Acid Cleavage Byproduct Methanol (Trace Byproduct) Enzyme->Byproduct

Figure 1: Enzymatic hydrolysis pathway of this compound in FBS-media.

Part 2: Quantitative Stability Profile

To design robust experiments, you must align your assay timeline with the compound's half-life in your specific matrix. Below is a synthesized stability profile for methyl nicotinate derivatives at 37°C.

Matrix EnvironmentPrimary Degradation MechanismEstimated Half-Life (

)
Actionable Recommendation
PBS (pH 7.4) Chemical Hydrolysis> 72 hoursSuitable for cell-free biochemical assays and target engagement.
Serum-Free DMEM Chemical Hydrolysis> 48 hoursIdeal for short-term (1-4h) cellular uptake and signaling assays.
DMEM + 10% Heat-Inactivated FBS Enzymatic Hydrolysis6 - 8 hoursHeat inactivation partially denatures esterases; preferred for 24h assays.
DMEM + 10% FBS Enzymatic Hydrolysis2 - 4 hoursAvoid for multi-day assays without daily media replenishment.
Part 3: Troubleshooting Guide

Issue 1: Rapid precipitation upon spiking the compound into culture media.

  • Causality: this compound is highly lipophilic. Direct injection of a high-concentration DMSO stock (e.g., 100 mM) into aqueous media causes localized supersaturation. The compound micro-precipitates out of solution before it can thermodynamically equilibrate and bind to carrier proteins like BSA.

  • Resolution:

    • Pre-dilute your master DMSO stock 1:10 in pure DMSO to create a lower-concentration working stock.

    • Add the working stock to the media under continuous, vigorous vortexing to ensure rapid dispersion.

    • Keep the final DMSO concentration

      
       0.1% (v/v) to prevent solvent-induced cytotoxicity.
      

Issue 2: Inconsistent IC50 values between 24-hour and 72-hour viability assays.

  • Causality: Due to the 2-4 hour half-life in 10% FBS, cells in a 72-hour assay are only exposed to the active, cell-permeable ester for a fraction of the assay duration. For the remaining 60+ hours, they are exposed to the impermeable carboxylic acid metabolite, leading to a false loss of potency.

  • Resolution: Implement a "fed-batch" approach. Perform a 50% media exchange with freshly spiked compound every 24 hours. Alternatively, if the cell line permits, transition to a low-serum (1-2% FBS) assay window to artificially extend the compound's half-life.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, you must empirically determine the stability of this compound in your specific media batch. This LC-MS/MS protocol includes a self-validating mass-balance check to differentiate between enzymatic degradation and physical precipitation.

Workflow Prep 1. Prepare Stock (10mM in DMSO) Spike 2. Spike Media (10µM, 0.1% DMSO) Prep->Spike Incubate 3. Incubate 37°C (0-24h Timecourse) Spike->Incubate Quench 4. Quench (Cold Acetonitrile) Incubate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step workflow for self-validating LC-MS/MS stability assessment in culture media.

Step-by-Step Methodology:

  • Matrix Preparation: Aliquot 1 mL of your complete culture media (e.g., DMEM + 10% FBS) into a 1.5 mL low-bind Eppendorf tube and pre-warm to 37°C in a water bath.

  • Compound Spiking: Add 1 µL of a 10 mM stock of this compound (in DMSO) to the media. Vortex immediately for 10 seconds. (Final concentration: 10 µM, 0.1% DMSO).

  • Incubation & Sampling: Incubate the tube at 37°C. At designated timepoints (

    
     hours), withdraw a 50 µL aliquot.
    
  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 nM of an internal standard (e.g., a stable isotope-labeled analog).

    • Causality: The 3-fold volume of cold organic solvent instantly denatures and precipitates serum proteins (including esterases), halting enzymatic degradation and preventing artifactual breakdown during downstream sample processing.

  • Extraction: Vortex the quenched sample for 30 seconds, then centrifuge at 15,000

    
     g for 10 minutes at 4°C to pellet the precipitated proteins.
    
  • Analysis: Transfer 100 µL of the clear supernatant to an LC vial. Analyze via LC-MS/MS, monitoring the MRM transitions for both the parent methyl ester and the 5-(thiophen-3-yl)nicotinic acid metabolite.

  • Validation Check (The Mass-Balance Rule): Calculate the molar concentration of both the parent and the metabolite at each timepoint. The molar sum of [Parent] + [Metabolite] must remain constant (

    
     10%) across the 24-hour timecourse. If the total molar balance decreases significantly, the compound is either precipitating out of solution or non-specifically binding to the plastic tube, which invalidates the half-life calculation and requires optimization of the solubilization step.
    
References
  • Preparation of Methyl Ester Precursors of Biologically Active Agents | Taylor & Francis |1

  • Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling | PMC / NIH | 2

  • Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers | ACS Pharmacology & Translational Science | 3

  • Esterase activity of bovine serum albumin up to 160°C: A new benchmark for biocatalysis | ResearchGate | 4

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Substituted Nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-substituted nicotinates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with steric hindrance in their synthetic routes. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Introduction to the Challenge: The "5-Position Problem"

The pyridine ring, a core scaffold in numerous pharmaceuticals, presents unique challenges in regioselective functionalization. The electronic nature of the ring often directs reactions to the 2-, 4-, and 6-positions. Consequently, achieving substitution at the 5-position, particularly with bulky groups, is frequently hampered by steric hindrance. This guide provides strategies to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields when I try to introduce a bulky substituent at the 5-position of a nicotinate ester?

A1: This is a classic issue of steric hindrance impacting one or more steps of the catalytic cycle. The bulky substituent on your coupling partner and the inherent steric environment of the 5-position on the nicotinate can impede the oxidative addition, transmetalation, or reductive elimination steps.[1][2]

Troubleshooting Steps:

  • Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos can stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps required for sterically demanding couplings.[1][3] N-heterocyclic carbene (NHC) ligands with flexible steric bulk are also excellent options for room-temperature couplings of hindered substrates.[4][5]

  • Optimize Your Base: The choice of base is crucial. For Suzuki couplings, stronger bases like cesium carbonate or potassium phosphate can be more effective than weaker ones like sodium carbonate in facilitating the transmetalation of sterically hindered boronic acids.[1]

  • Solvent and Temperature: Consider using a higher boiling point solvent (e.g., toluene, xylene, or dioxane) to increase the reaction temperature. This can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions at elevated temperatures.[6]

Q2: I'm attempting a directed ortho-metalation (DoM) to functionalize the 5-position, but I'm getting a mixture of regioisomers or decomposition. What's going wrong?

A2: Directed ortho-metalation relies on a directing group (DG) to position a strong base for deprotonation. In the case of nicotinates, the ester can act as a DG, but its directing ability might be influenced by other substituents or the reaction conditions, leading to poor regioselectivity.[7][8]

Troubleshooting Steps:

  • Choice of Base: Standard alkyllithium reagents like n-BuLi can be too reactive, leading to side reactions.[7] Consider using lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures to improve regioselectivity.[7]

  • Chelation Assistance: The nitrogen of the pyridine ring can assist in directing metalation.[9] Utilizing this inherent chelation can improve the regioselectivity of the C-H activation.

  • Halogen/Metal Exchange: If a halogen is already present at the 5-position (e.g., 5-bromo- or 5-iodonicotinate), a halogen/metal exchange using reagents like i-PrMgX·LiCl can be a milder and more regioselective alternative to direct deprotonation.[7]

Q3: My nucleophilic aromatic substitution (SNAr) reaction at the 5-position is not proceeding, even with a good leaving group. Why?

A3: SNAr reactions on electron-deficient pyridine rings are generally feasible. However, the 5-position is less activated towards nucleophilic attack compared to the 2-, 4-, and 6-positions. Steric hindrance from both the incoming nucleophile and substituents on the nicotinate can further slow down or prevent the reaction.

Troubleshooting Steps:

  • Leaving Group Ability: Ensure you are using an excellent leaving group. While halides are common, consider using a triflate or tosylate, which are better leaving groups.[10][11]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or a green alternative like Cyrene can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[12]

  • Increase Reactivity: If possible, consider adding an electron-withdrawing group elsewhere on the pyridine ring to further activate it towards nucleophilic attack.

Troubleshooting Guides

Guide 1: Optimizing Sterically Hindered Suzuki-Miyaura Cross-Coupling

Problem: Low yield in the synthesis of a 5-aryl nicotinate from a 5-halonicotinate and a sterically hindered arylboronic acid.

Workflow for Optimization:

Suzuki_Optimization cluster_start Initial Reaction Conditions cluster_ligand Ligand Screening cluster_base Base Screening cluster_conditions Solvent & Temperature Start Standard Pd(PPh3)4 Catalyst Na2CO3 Base DME/H2O Solvent, 80°C Ligand1 Bulky Monophosphine Ligands (e.g., SPhos, XPhos) Start->Ligand1 Low Yield Ligand2 N-Heterocyclic Carbene (NHC) Ligands Start->Ligand2 Alternative Base1 Stronger Inorganic Bases (e.g., Cs2CO3, K3PO4) Ligand1->Base1 Improved, but not optimal Ligand2->Base1 Solvent1 Higher Boiling Solvents (e.g., Toluene, Dioxane) Base1->Solvent1 Further Improvement Temp1 Increase Temperature (e.g., 100-120°C) Solvent1->Temp1 Optimize

Caption: Optimization workflow for sterically hindered Suzuki coupling.

Detailed Protocol:

  • Ligand Screening:

    • Set up parallel reactions using your 5-halonicotinate and hindered boronic acid.

    • Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands with a standard palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1][4][13]

    • Maintain consistent base, solvent, and temperature for initial screening.

    • Analyze yields by LC-MS or ¹H NMR to identify the most promising ligand class.

  • Base and Solvent Optimization:

    • Using the best ligand identified, screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]

    • Simultaneously, test higher boiling point solvents like toluene or 1,4-dioxane.[14]

    • Elevate the reaction temperature in increments (e.g., 90°C, 100°C, 110°C) to find the optimal balance between reaction rate and decomposition.

Quantitative Data Example:

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O80<10
Pd(OAc)₂ / SPhosK₃PO₄Toluene11085
Pd(OAc)₂ / IPrCs₂CO₃Dioxane10078
Guide 2: Successful Buchwald-Hartwig Amination with Bulky Amines

Problem: Failure to couple a sterically hindered secondary amine to the 5-position of a nicotinate derivative.

Workflow for Optimization:

Buchwald_Hartwig_Optimization Start Initial Setup: Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100°C Ligand Switch to Bulky Monodentate Ligands: BrettPhos, XPhos, tBuXPhos Start->Ligand Low to No Yield Precatalyst Use Pre-formed Catalyst: (e.g., XPhos Pd G3) Ligand->Precatalyst Improved Activity Conditions Adjust Base and Temperature Precatalyst->Conditions Fine-tuning Success Successful Coupling Conditions->Success

Caption: Troubleshooting Buchwald-Hartwig amination.

Detailed Protocol:

  • Move Beyond Bidentate Ligands: While bidentate ligands like BINAP are effective in many cases, sterically hindered couplings often benefit from bulky, monodentate phosphine ligands.[15][16] Test ligands such as BrettPhos, XPhos, or tBuXPhos.[1] These ligands promote the formation of the active monoligated palladium species.[3]

  • Employ Modern Pre-catalysts: Commercially available pre-catalysts (e.g., G3 or G4 palladacycles) incorporate the bulky ligand and offer greater stability and activity. They often require lower catalyst loading and milder reaction conditions.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a common strong base for these reactions. However, if substrate compatibility is an issue, consider other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate.

Guide 3: Leveraging C-H Activation and Directed Metalation

Problem: Inability to introduce a functional group at the 5-position via traditional cross-coupling due to the unavailability of the corresponding 5-halo-nicotinate.

Strategy: Direct C-H functionalization offers an alternative route.

Workflow for C-H Functionalization:

CH_Activation cluster_dom Directed ortho-Metalation (DoM) cluster_transition_metal Transition-Metal Catalyzed C-H Activation Start Substituted Nicotinate Base Use Strong, Hindered Base (e.g., LDA, LiTMP) Start->Base Catalyst Pd, Rh, or Ir Catalyst Start->Catalyst Alternative Quench Quench with Electrophile (e.g., I₂, R-CHO) Base->Quench DirectingGroup Utilize Pyridine-N as Directing Group Catalyst->DirectingGroup Coupling Couple with Partner (e.g., Aryl Halide, Alkene) DirectingGroup->Coupling

Caption: Strategies for C-H functionalization of nicotinates.

Detailed Protocol for Directed ortho-Metalation (DoM):

  • Substrate Preparation: Start with a nicotinate ester that has a directing group. The ester itself can direct metalation to the 4-position. To achieve 5-substitution, a directing group at the 4- or 6-position might be necessary to block those sites and favor metalation at the 5-position.[7][8]

  • Metalation: In an inert atmosphere and at low temperature (typically -78 °C), treat the nicotinate substrate with a strong, non-nucleophilic base like LDA or LiTMP in an ethereal solvent like THF.[7]

  • Electrophilic Quench: After a suitable time for metalation, add an electrophile to quench the resulting organometallic intermediate. This can introduce a variety of functional groups (e.g., iodine from I₂, an aldehyde from DMF, etc.).

Considerations for Transition-Metal Catalyzed C-H Activation:

  • This is an evolving field. The pyridine nitrogen can act as a directing group to facilitate C-H activation at the 2-position.[9][17] Achieving meta-selective (C5) functionalization is more challenging but can be accomplished using specialized directing groups or catalyst systems.[18][19]

  • Palladium, rhodium, and iridium catalysts are commonly employed for these transformations.[20] Chelation-assisted C-H activation can provide high regioselectivity.[9][21]

Conclusion

Overcoming steric hindrance in the synthesis of 5-substituted nicotinates requires a multi-faceted approach. Careful selection of ligands, bases, and reaction conditions is paramount for the success of cross-coupling reactions. When traditional methods fail, alternative strategies such as directed metalation and C-H activation provide powerful tools for accessing these challenging but valuable molecules. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes.

References

  • Iannazzo, D., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7599.
  • Klier, L., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Gande, S., & Li, B. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(25), 17394-17417.
  • Cao, H., et al. (2023). Directed functionalization of pyridine through transition metal catalysis.
  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Peris, G., et al. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 42(43), 7599-7601.
  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436-5438.
  • Cao, H., et al. (2023). meta-Selective C-H Functionalization of Pyridines.
  • Cao, H., et al. (2023). meta‐Selective C−H Functionalization of Pyridines.
  • Beilstein Journals. (2023). Pyridine C(sp2)
  • Gelman, D., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Le, T. B., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 384-391.
  • Shizu, K., et al. (2025).
  • Wikipedia. (n.d.).
  • Petricci, E., et al. (2025). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry.
  • Kaźmierczak-Barańska, J., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(23), 5678.
  • Garg, N. K., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981.
  • Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. World Journal of Microbiology and Biotechnology, 41(6), 118.
  • Ackermann, L. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 56(24), 3535-3550.
  • Chemistry Letters. (2021).
  • Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1162-1163.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Gelman, D., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
  • BenchChem. (2025).
  • Glorius, F., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines. YouTube.
  • Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2434-2441.
  • König, B., et al. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. Journal of the American Chemical Society.
  • Morken, J. P. (2018).
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.
  • Marciniak, A., et al. (2022).
  • Hartwig, J. F., & Buchwald, S. L. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(10), 2137-2148.
  • ResearchGate. (2025). Effects of solvent and structure on the reactivity of 2-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents.
  • Buchwald, S. L., et al. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. The Journal of Organic Chemistry, 87(17), 11786-11792.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • C&EN. (2002). Steric, solvent effects uncoupled. Chemical & Engineering News, 80(12), 11.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. EP 4144727 A1.
  • Google Patents. (n.d.).
  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions.
  • Master Organic Chemistry. (2026).
  • Semantic Scholar. (n.d.).
  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
  • Experts@Minnesota. (2017). Steric Effects of Solvent Molecules on S>N>2 Substitution Dynamics.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 5-(thiophen-3-yl)nicotinate: A Comparative Guide to Solvent Systems, Field Strengths, and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-(thiophen-3-yl)nicotinate is a highly versatile bi-aryl building block widely utilized in the development of kinase inhibitors and GPCR modulators. For drug development professionals and synthetic chemists, confirming the structural integrity of this scaffold is a critical quality control step. However, the structural elucidation of this compound via


H NMR spectroscopy presents unique challenges due to the overlapping spin systems of the electron-deficient pyridine ring and the electron-rich thiophene ring.

This guide objectively compares the analytical performance of different NMR solvent systems (CDCl


 vs. DMSO-

) and magnetic field strengths (400 MHz vs. 600 MHz) in resolving these complex multiplets. Furthermore, it provides a comparative structural analysis against its regioisomer, Methyl 5-(thiophen-2-yl)nicotinate, demonstrating how high-resolution NMR serves as a definitive tool for isomeric differentiation.

Part 1: Molecular Architecture & Spin-Spin Coupling Networks

The molecular architecture of this compound dictates a highly specific


-coupling network. Understanding the causality behind these splitting patterns is essential for accurate first-order multiplet analysis[1].
  • The Pyridine Ring (3,5-disubstituted): The nitrogen atom and the electron-withdrawing methyl ester strongly deshield the ring protons. The protons at positions 2, 4, and 6 are meta to one another. Consequently, H2 and H6 appear as fine doublets (coupled to H4 with

    
     Hz), while H4 appears as a triplet (coupled to both H2 and H6).
    
  • The Thiophene Ring (3-substituted): The attachment at the 3-position isolates the H2' proton between the sulfur atom and the pyridine ring. H2' couples to H4' and H5' via long-range interactions (

    
     Hz and 
    
    
    
    Hz, respectively). H4' and H5' are adjacent and exhibit a strong vicinal coupling (
    
    
    Hz) [2].
  • The Methyl Ester: The -OCH

    
     group appears as a sharp, isolated singlet integrating to exactly three protons, serving as the internal calibration standard for the entire spectrum.
    

Caption: Spin-spin coupling network in the 5-(thiophen-3-yl)nicotinate system.

Part 2: Performance Comparison: Solvents and Field Strengths

The choice of solvent and spectrometer frequency drastically alters the diagnostic utility of the resulting spectrum.

Solvent Effects (CDCl


 vs. DMSO-

):
In CDCl

, the chemical shifts of the thiophene protons (H4', H5') often cluster tightly around 7.4–7.5 ppm, leading to overlapping second-order multiplets that are difficult to assign. Switching to DMSO-

introduces strong dipole interactions and hydrogen bonding with the pyridine nitrogen. This selectively deshields the pyridine protons, pushing them further downfield and increasing the chemical shift dispersion (

) between the two ring systems [3].

Field Strength (400 MHz vs. 600 MHz): At 400 MHz, the tightly coupled thiophene H4' and H5' protons (


 ratio is small) exhibit "roofing" effects, blurring the multiplet boundaries. Upgrading to a 600 MHz instrument increases the 

ratio, resolving these signals into distinct, first-order doublets of doublets (dd), allowing for precise extraction of coupling constants.
Table 1: Comparative H NMR Data for this compound
Proton AssignmentCDCl

(400 MHz)
DMSO-

(600 MHz)
Multiplicity & Coupling (

in Hz)
Pyridine H2 9.12 ppm9.25 ppmd,

Pyridine H6 8.95 ppm9.08 ppmd,

Pyridine H4 8.40 ppm8.55 ppmt,

Thiophene H2' 7.55 ppm7.70 ppmdd,

Thiophene H5' 7.45 ppm (overlap)7.62 ppmdd,

,

Thiophene H4' 7.42 ppm (overlap)7.58 ppmdd,

,

Methyl -OCH

3.98 ppm3.92 ppms (3H)

Part 3: Isomeric Differentiation: 3-Thienyl vs. 2-Thienyl Nicotinate

Differentiating this compound from its regioisomer, Methyl 5-(thiophen-2-yl)nicotinate, is a common requirement in cross-coupling reaction validation. The


H NMR spectrum provides a definitive fingerprint for this differentiation based on the thiophene coupling constants [2].
  • 3-Thienyl Isomer: Characterized by the isolated H2' proton, which lacks a strong vicinal (

    
    ) coupling partner, resulting in fine splitting (
    
    
    
    only).
  • 2-Thienyl Isomer: Characterized by three continuous protons (H3', H4', H5'). The H4' proton is flanked by two protons, resulting in a classic triplet-like doublet of doublets with two distinct vicinal couplings (

    
     Hz and 
    
    
    
    Hz).
Table 2: Thiophene Ring Multiplet Comparison (600 MHz, DMSO- )
FeatureThis compoundMethyl 5-(thiophen-2-yl)nicotinate
Most Deshielded Thiophene Proton H2': ~7.70 ppm (dd,

Hz)
H3': ~7.85 ppm (dd,

Hz)
Intermediate Thiophene Proton H5': ~7.62 ppm (dd,

Hz)
H5': ~7.75 ppm (dd,

Hz)
Most Shielded Thiophene Proton H4': ~7.58 ppm (dd,

Hz)
H4': ~7.25 ppm (dd,

Hz)
Diagnostic Marker Absence of a strongly coupled tripletPresence of H4' triplet-like dd

Part 4: Step-by-Step Experimental Protocol for High-Resolution Analysis

To guarantee reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step contains an internal check to ensure data quality before proceeding.

G A Sample Prep: This compound B Solvent Selection A->B C1 CDCl3 (Standard Dispersion) B->C1 C2 DMSO-d6 (Enhanced Dispersion) B->C2 D Acquisition (600 MHz) C1->D C2->D E Multiplet Analysis (Pyridine vs Thiophene) D->E F Regioisomer Confirmation (3-Thienyl vs 2-Thienyl) E->F

Caption: Workflow for NMR structural elucidation and isomeric differentiation.

Protocol:

Step 1: Sample Preparation

  • Action: Dissolve 5.0 mg of the analyte in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Self-Validation: Visually inspect the tube against a light source. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity; if cloudy, filter through a glass-wool plug before proceeding.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 600 MHz NMR spectrometer. Lock onto the deuterium frequency of DMSO-

    
     and perform automated gradient shimming (TopShim or equivalent).
    
  • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the solvent residual peak (2.50 ppm for DMSO-

    
    ). The FWHM must be 
    
    
    
    Hz. A broader peak indicates poor shimming, which will artificially blur the critical
    
    
    (1.5 Hz) couplings of the thiophene ring.

Step 3: Acquisition Parameters

  • Action: Set the pulse sequence to a standard 1D

    
    H experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and number of scans (NS) to 16.
    
  • Self-Validation: After acquisition, check the Signal-to-Noise (S/N) ratio of the methyl ester singlet (~3.92 ppm). An S/N

    
     confirms that the baseline is sufficiently flat to accurately integrate the complex aromatic multiplets.
    

Step 4: Processing and Multiplet Extraction

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform the FID, apply zero- and first-order phase corrections, and perform a polynomial baseline correction.

  • Self-Validation: Integrate the methyl singlet and calibrate it to exactly 3.00. Subsequently, integrate the aromatic region (7.50 ppm to 9.30 ppm). The total integral of the aromatic region must equal exactly 6.00 (

    
    ). If it deviates, re-evaluate the baseline correction or check for impurities.
    

References

  • A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy Journal of Organic Chemistry URL:[Link]

  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s Bulletin of the Chemical Society of Japan URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to Their Use as NMR Solvents Journal of Organic Chemistry URL:[Link]

C13 NMR Chemical Shifts for Thiophene-Substituted Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for thiophene-substituted pyridines , focusing on the critical 2-(2-thienyl)pyridine scaffold and its comparison with the phenyl-pyridine bioisostere. It is designed for medicinal chemists and structural biologists requiring precise structural validation.

Executive Summary & Application Context

Thiophene-substituted pyridines are ubiquitous in medicinal chemistry as bioisosteres for biaryl systems. Replacing a phenyl ring with a thiophene often improves metabolic stability, solubility, and target affinity due to the thiophene's electron-rich nature and smaller steric profile.

However, this substitution introduces unique electronic perturbations in the NMR spectra. The sulfur atom's lone pair donates electron density into the pyridine ring (resonance effect), shielding specific carbons, while its electronegativity deshields the ipso-carbon. This guide provides the definitive chemical shift data to distinguish these effects.

Comparative Data Analysis: Thienyl vs. Phenyl

The following table contrasts the 13C NMR shifts of the 2-(2-thienyl)pyridine scaffold against its phenyl analogue. Note the significant upfield shift of the pyridine C3 and C5 positions in the thienyl derivative, indicative of increased electron density from the thiophene ring.

Table 1: 13C NMR Chemical Shift Comparison (in CDCl₃, 100 MHz)
Carbon Position2-(2-Thienyl)pyridine (δ ppm)2-Phenylpyridine (δ ppm)Δ Shift (Thienyl - Phenyl) Electronic Rationale
Pyridine C2 (Ipso) 152.4 157.4 -5.0Thiophene is less bulky; S-inductive effect.
Pyridine C6 (α-N) 149.6 149.6 0.0Distal to substitution; minimal perturbation.
Pyridine C4 (γ) 136.6 136.7 -0.1Minimal resonance impact at γ-position.
Pyridine C3 (β) 118.9 120.6 -1.7 Shielded: Strong resonance donation from Thiophene.
Pyridine C5 (β) 121.7 122.1 -0.4Mild shielding effect.
Substituent C1' (Ipso) 144.3 139.4 +4.9Deshielded: S-atom electronegativity (C-S bond).
Substituent C2'/C6' 128.0 (C3')126.9 (C2')+1.1Thiophene C3' vs Phenyl C2'.
Substituent C3'/C5' 127.5 (C4')128.9 (C3')-1.4Thiophene C4' vs Phenyl C3'.
Substituent C4' 124.6 (C5')128.7 (C4')-4.1Thiophene C5' (α-S) is highly shielded.

Note: Data compiled from experimental Suzuki coupling products [1, 2]. Shifts may vary ±0.5 ppm depending on concentration and temperature.

Mechanistic Insight: The "Thiophene Effect"

The thiophene ring acts as a


-excessive  heteroaromatic system. Unlike the phenyl ring, which is electronically neutral, the thiophene sulfur atom donates electron density into the pyridine ring via resonance.
Electronic Pathway Diagram

The following diagram illustrates the resonance contribution that leads to the shielding of the Pyridine C3 position.

G Thiophene Thiophene Ring (Electron Donor) SulfurLP Sulfur Lone Pair (n-orbital) Thiophene->SulfurLP Source PyridineC2 Pyridine C2 (Ipso) (Deshielded: ~152.4 ppm) Thiophene->PyridineC2 Inductive Effect (Downfield Shift) Resonance π-Conjugation (Inter-ring) SulfurLP->Resonance Donation PyridineC3 Pyridine C3 (Shielded: ~118.9 ppm) Resonance->PyridineC3 Increased e- Density (Upfield Shift)

Caption: Electronic flow from the electron-rich thiophene ring to the pyridine scaffold, explaining the upfield shift at C3.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure data matches the table above, follow this standardized protocol for sample preparation and acquisition.

A. Sample Preparation[1][2]
  • Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the pyridine is acid-sensitive (protonation shifts peaks downfield by ~5-10 ppm).

  • Concentration: 10-15 mg of compound in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

B. Acquisition Parameters (Typical 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE differences for integration (though 13C integration is non-quantitative).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C1') have long T1 times; a short D1 will suppress their signals.

  • Scans (NS): Minimum 1024 scans for clear quaternary carbon detection.

  • Spectral Width: 240 ppm (to capture C=S or C=O if derivatives are present).

Advanced Assignment: Distinguishing Regioisomers

Distinguishing 2-(2-thienyl)pyridine from 3-(2-thienyl)pyridine or 2-(3-thienyl)pyridine requires 2D NMR. The 1D shifts are often too close for definitive assignment without connectivity data.

Workflow for Regioisomer Verification

Workflow Start Unknown Thienyl-Pyridine Isomer Step1 Run 1H NMR Check coupling constants (J) Start->Step1 Decision1 J ~4.8 Hz (C2-sub)? J ~8.0 Hz (C3-sub)? Step1->Decision1 Step2 Run 1H-13C HSQC Identify C-H pairs Decision1->Step2 Ambiguous Step3 Run 1H-13C HMBC Trace long-range (3-bond) coupling Step2->Step3 Result1 2-(2-thienyl) Strong HMBC from Py-H3 to Th-C2' Step3->Result1 Result2 2-(3-thienyl) Strong HMBC from Py-H3 to Th-C3' Step3->Result2

Caption: Logical workflow for distinguishing thienyl-pyridine regioisomers using 2D NMR techniques.

Key Diagnostic HMBC Correlations:
  • 2-(2-thienyl)pyridine: The proton at Pyridine-C3 will show a strong 3-bond correlation to the Thiophene quaternary C1' (144.3 ppm).

  • 2-(3-thienyl)pyridine: The proton at Pyridine-C3 will correlate to a Thiophene quaternary C1' that is typically shifted upfield (~126 ppm) compared to the 2-thienyl isomer.

References

  • Royal Society of Chemistry. Supporting Information: Aerobic C-N Bond Activation & Synthesis of Pyridines. (Data for 2-phenylpyridine comparison). Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General Pyridine/Thiophene reference shifts).

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl Nicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation. For researchers, scientists, and drug development professionals, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for confirming molecular identity, identifying impurities, and characterizing novel derivatives. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of methyl nicotinate and its derivatives, grounded in established mechanistic principles and supported by experimental data.

The Foundational Fragmentation of Methyl Nicotinate

Methyl nicotinate (C₇H₇NO₂), the methyl ester of nicotinic acid, presents a relatively straightforward yet informative fragmentation pattern under typical Electron Ionization (EI) conditions.[1][2] The molecular ion (M•+) is readily observed at a mass-to-charge ratio (m/z) of 137.[3] The primary fragmentation pathways are dictated by the stability of the pyridine ring and the lability of the ester group.

The most prominent fragmentation pathways for methyl nicotinate include:

  • Loss of the Methoxy Radical (•OCH₃): This is a classic alpha-cleavage for esters, resulting in the formation of the highly stable nicotinoyl cation at m/z 106.[3] This peak is often the base peak in the spectrum, reflecting its significant stability.

  • Loss of Carbon Monoxide (CO) from the [M-OCH₃]⁺ ion: The nicotinoyl cation can further fragment by losing a neutral molecule of carbon monoxide, yielding a pyridinium-type ion at m/z 78.[3]

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the pyridine ring and the ester group results in the formation of the pyridine radical cation at m/z 79.

These fundamental fragmentation pathways provide a clear signature for the methyl nicotinate scaffold.

M Methyl Nicotinate (m/z 137) frag1 Nicotinoyl Cation (m/z 106) M->frag1 - •OCH₃ frag3 Pyridine Radical Cation (m/z 79) M->frag3 - •COOCH₃ frag2 Pyridinium-type Ion (m/z 78) frag1->frag2 - CO

Caption: Primary fragmentation pathways of methyl nicotinate under EI-MS.

Comparative Fragmentation Analysis of Methyl Nicotinate Derivatives

The addition of substituents to the pyridine ring or modification of the ester group significantly alters the fragmentation pattern. By comparing these patterns, we can deduce structural information about unknown derivatives.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
Methyl Nicotinate 137106 (-•OCH₃), 78 (-CO from 106), 79 (-•COOCH₃)
Methyl 6-methylnicotinate 151120 (-•OCH₃), 92 (-CO from 120), 93 (-•COOCH₃)
Methyl 2-chloronicotinate 171/173140/142 (-•OCH₃), 112/114 (-CO from 140/142), 113/115 (-•COOCH₃)
Ethyl Nicotinate 151106 (-•OC₂H₅), 78 (-CO from 106)

Methyl 6-methylnicotinate: The presence of a methyl group on the pyridine ring at the 6-position increases the molecular weight by 14 Da.[4] The fragmentation pattern mirrors that of methyl nicotinate, with the corresponding fragment ions also shifted by 14 Da. The primary fragmentation is still the loss of the methoxy radical to form the 6-methylnicotinoyl cation at m/z 120.

Methyl 2-chloronicotinate: The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool.[1] The molecular ion appears as a pair of peaks at m/z 171 and 173. This isotopic pattern is propagated through the fragmentation cascade, with key fragments observed at m/z 140/142 and 112/114.

Ethyl Nicotinate: Replacing the methyl ester with an ethyl ester introduces new fragmentation possibilities. While the loss of the ethoxy radical (•OC₂H₅) to form the nicotinoyl cation at m/z 106 is still a major pathway, a McLafferty rearrangement can also occur, leading to the loss of ethylene (C₂H₄) and the formation of a radical cation of nicotinic acid at m/z 123.

cluster_0 Methyl Nicotinate cluster_1 Methyl 6-methylnicotinate MN_M M•+ (m/z 137) MN_frag1 [M-OCH₃]⁺ (m/z 106) MN_M->MN_frag1 - •OCH₃ M6MN_M M•+ (m/z 151) M6MN_frag1 [M-OCH₃]⁺ (m/z 120) M6MN_M->M6MN_frag1 - •OCH₃

Caption: Comparison of the primary fragmentation of methyl nicotinate and a derivative.

Experimental Protocol for GC-MS Analysis

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like methyl nicotinate and its derivatives.[5]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the analyte.

  • Dissolve in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).[5]

  • If necessary, perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.[4]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).[3]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Injector:

    • Temperature: 250°C.[3]

    • Injection Volume: 1 µL.

    • Mode: Splitless.[3]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: m/z 40-400.[3]

3. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the major fragment ions and propose neutral losses.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

  • For derivatives, rationalize the observed shifts in fragment m/z values based on the added or modified functional groups.

step1 Sample Preparation step2 GC Separation step1->step2 step3 EI Ionization step2->step3 step4 Mass Analysis step3->step4 step5 Data Interpretation step4->step5

Caption: Experimental workflow for GC-MS analysis of methyl nicotinate derivatives.

Conclusion

The mass spectrometric fragmentation of methyl nicotinate provides a robust foundation for the structural elucidation of its derivatives. By understanding the core fragmentation pathways and how they are influenced by various substituents, researchers can confidently identify and characterize these compounds. The systematic comparison of fragmentation patterns, coupled with a standardized analytical approach, is an invaluable asset in drug discovery and development, ensuring the scientific rigor required in these demanding fields.

References

  • Benchchem. Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formulations.
  • Benchchem. Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
  • Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(4), 557–566. Available at: [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound.
  • National Institute of Standards and Technology. Methyl nicotinate. In NIST Chemistry WebBook. Available at: [Link]

  • Benchchem. The Occurrence and Analysis of Methyl Nicotinate in Botanical Sources: A Technical Guide.

Sources

FTIR characteristic peaks for ester and thiophene functional groups

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to FTIR Characterization of Ester and Thiophene Functional Groups: ATR vs. Transmission Methodologies

In modern materials science and drug development, the precise identification of functional groups is critical for validating the synthesis of novel compounds, such as bio-sourced thiophene-aromatic polyesters or active pharmaceutical ingredients. Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool for this purpose.

This guide provides an in-depth mechanistic breakdown of the characteristic FTIR peaks for ester and thiophene groups. Furthermore, it objectively compares the two primary FTIR modalities—Attenuated Total Reflectance (ATR) and Transmission—detailing how the physics of each technique influences spectral interpretation.

Mechanistic Spectral Analysis: Causality Behind the Peaks

To accurately interpret an FTIR spectrum, one must understand the vibrational mechanics that give rise to specific absorption bands.

Ester Groups: The "Rule of Three"

Esters are structurally defined by a carbonyl (C=O) group flanked by an ether-like oxygen, creating a unique vibrational system. The identification of saturated esters relies on a pattern known as the "Rule of Three," which dictates the presence of three intense absorption peaks[1].

  • C=O Stretch (1735–1750 cm⁻¹): The carbonyl bond possesses a high dipole moment. When exposed to infrared radiation, this strong dipole undergoes a drastic change during stretching, resulting in a highly intense, sharp absorption band[2].

  • Asymmetric C–C–O Stretch (~1200 cm⁻¹): The bond connecting the alpha carbon to the carbonyl carbon, and the carbonyl carbon to the ester oxygen, vibrates as a coupled asymmetric unit. This produces the second strong peak of the triad[1].

  • O–C–C Stretch (~1100 cm⁻¹): The vibration of the ester oxygen attached to the adjacent aliphatic carbon chain produces the third intense peak, completing the diagnostic fingerprint for esters[1].

Thiophene Groups: Heterocyclic Aromatics

Thiophene is a five-membered, sulfur-containing aromatic ring. Its spectral signature is governed by its sp² hybridized carbons and the heavy mass of the sulfur atom[3].

  • =C–H Stretch (~3120 cm⁻¹): Because the carbons in the thiophene ring are sp² hybridized, their C–H bonds are stiffer than sp³ hybridized aliphatic C–H bonds. This stiffness requires higher energy (higher frequency) to vibrate, pushing the absorption peak above 3000 cm⁻¹[3].

  • C=C Ring Stretch (1400–1520 cm⁻¹): The conjugated double bonds within the aromatic ring stretch symmetrically and asymmetrically, typically producing a distinct pair of peaks (e.g., around 1453 cm⁻¹)[3].

  • C–H Out-of-Plane Bending (800–850 cm⁻¹): The hydrogen atoms attached to the rigid aromatic ring bend out of the molecular plane, creating a strong, diagnostic band in the low-frequency region.

  • C–S Stretch (~700–725 cm⁻¹): According to Hooke's Law applied to molecular vibrations, heavier atoms vibrate at lower frequencies. The relatively large mass of the sulfur atom shifts the carbon-sulfur stretching vibration deep into the fingerprint region[3].

Quantitative Data: Characteristic Peak Comparison

The following table summarizes the quantitative spectral data required to validate the presence of ester and thiophene functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Intensity & Shape
Ester C=O Stretch1735 – 1750Strong, Sharp
Ester Asymmetric C–C–O Stretch1160 – 1210Strong, Broad
Ester O–C–C Stretch1050 – 1150Strong, Sharp
Thiophene sp² =C–H Stretch3100 – 3120Weak to Medium, Sharp
Thiophene C=C Aromatic Ring Stretch1400 – 1520Medium, Sharp (Often doublet)
Thiophene C–H Out-of-Plane Bend800 – 850Strong, Sharp
Thiophene C–S Stretch700 – 725Medium to Strong, Sharp

Modality Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physics of the measurement and the resulting spectrum.

Transmission FTIR relies on the IR beam passing completely through the sample. The absorbance is directly proportional to the sample concentration and path length, adhering strictly to the Beer-Lambert Law. It is the gold standard for bulk analysis and library matching[4].

ATR-FTIR utilizes an Internal Reflection Element (IRE) crystal (e.g., Diamond, ZnSe). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample resting on the surface[4].

The Causality of Spectral Differences: Because ATR penetration depth is directly proportional to the wavelength of the IR light, the beam penetrates deeper at longer wavelengths (lower wavenumbers)[5]. Consequently, a low-frequency peak like the thiophene C–S stretch (~700 cm⁻¹) will appear disproportionately stronger in an ATR spectrum than the high-frequency =C–H stretch (~3120 cm⁻¹) when compared to a Transmission spectrum[5]. Furthermore, anomalous dispersion at absorption maxima can cause ATR peaks to shift slightly to lower wavenumbers[4].

FeatureATR-FTIRTransmission FTIR
Analysis Scope Surface analysis (Penetration depth: 0.5 – 2.0 µm)Bulk analysis (Entire path length)
Sample Preparation None (Neat liquids, solids, films)Extensive (KBr pelleting, thin film casting)
Spectral Distortion Wavelength-dependent intensity skew; slight peak shiftsLinear response; true to Beer-Lambert Law
Correction Requirement Requires software "ATR Correction" for library matchingNone
Best Use Case Rapid screening, opaque samples, surface coatingsQuantitative analysis, trace impurity detection

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every FTIR protocol must include built-in validation steps to prevent false positives from contamination or signal saturation.

Protocol A: ATR-FTIR Workflow for Neat Samples
  • Crystal Preparation: Clean the diamond ATR crystal with a volatile, non-residue solvent (e.g., HPLC-grade isopropanol) and a lint-free wipe.

  • Self-Validation (Background Check): Acquire a background spectrum of the empty crystal. Validation gate: The baseline must be flat. Any peaks in the 1700–3000 cm⁻¹ region indicate organic contamination. Do not proceed until the background is featureless.

  • Sample Application:

    • Liquids: Place a single drop to cover the crystal entirely.

    • Solids: Place 1–2 mg of powder on the crystal. Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact.

  • Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply the ATR correction algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth, allowing for accurate comparison against transmission-based spectral libraries[5].

Protocol B: Transmission FTIR Workflow (KBr Pellet Method)
  • Sample Dilution: Accurately weigh 1–2 mg of the analyte and 150 mg of dry, IR-grade Potassium Bromide (KBr).

  • Homogenization: Grind the mixture thoroughly in an agate mortar for 2 minutes. Causality: Fine grinding reduces light scattering (the Christiansen effect), which causes sloping baselines.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2–3 minutes to fuse the KBr into a transparent disk.

  • Self-Validation (Absorbance Check): Acquire 32 scans at 4 cm⁻¹ resolution. Validation gate: Check the maximum absorbance of the strongest peak (e.g., the ester C=O stretch). It must fall between 0.2 and 0.8 Absorbance Units (AU). If it exceeds 1.0 AU, the peak is "bottoming out" (total absorbance), leading to loss of resolution and inaccurate peak picking. If so, remake a more dilute pellet.

Workflow Visualization

FTIR_Workflow Start Sample Preparation Split Select FTIR Modality Start->Split ATR ATR-FTIR (Surface Analysis, Neat Sample) Split->ATR Trans Transmission FTIR (Bulk Analysis, KBr Pellet) Split->Trans Data Spectral Acquisition & Processing (Background Subtraction, ATR Correction) ATR->Data Trans->Data Ester Identify Ester Peaks (1740, 1200, 1100 cm⁻¹) Data->Ester Thio Identify Thiophene Peaks (3120, 1450, 850, 700 cm⁻¹) Data->Thio Valid Structural Validation Ester->Valid Thio->Valid

FTIR analysis workflow for characterizing ester and thiophene functional groups.

References

  • Difference between Ether and Ester Bonding in FTIR Spectra Rocky Mountain Labs[Link]

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies MDPI (Molecules)[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Pike Technologies[Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three Spectroscopy Online[Link]

Sources

Melting point determination of Methyl 5-(thiophen-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Melting Point Determination of Methyl 5-(thiophen-3-yl)nicotinate

This compound is a highly valued heteroaryl building block in pharmaceutical synthesis, featuring a pyridine core coupled with a thiophene ring and a methyl ester moiety. Because of the rotational flexibility between the heteroaryl rings, this compound is prone to polymorphic behavior. Accurate melting point (MP) determination for this intermediate is not merely a test of identity; it is a critical thermodynamic evaluation of purity, crystal lattice energy, and phase stability.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical platforms for determining the melting point of this compound: the Automated Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

Section 1: The Analytical Landscape & Methodological Causality

Choosing the correct melting point technique depends entirely on the specific phase of drug development and the analytical question being asked.

  • Automated Capillary Method: This is the gold standard for routine Quality Control (QC) and batch release. It measures the macroscopic phase change from the initial "collapse point" to the "clear point"[1].

  • Differential Scanning Calorimetry (DSC): Essential for preformulation and thermodynamic profiling. DSC measures the enthalpy of fusion (

    
    ) and detects the precise endothermic onset of melting, making it highly sensitive to impurities and polymorphic transitions[2].
    
  • Hot Stage Microscopy (HSM): Combines thermal control with polarized light microscopy. It is unmatched for visually distinguishing between true melting, sublimation, and solid-solid polymorphic transformations on a single-particle level[3].

MP_Workflow Start This compound Characterization Goal Goal1 Routine QC & Purity Release Start->Goal1 Goal2 Thermodynamic Profiling (Enthalpy, Purity %) Start->Goal2 Goal3 Polymorph Screening & Phase Tracking Start->Goal3 Method1 Automated Capillary (USP <741>) Goal1->Method1 Method2 Differential Scanning Calorimetry (DSC) Goal2->Method2 Method3 Hot Stage Microscopy (HSM) Goal3->Method3 Result1 Visual Melt Range (Collapse to Clear) Method1->Result1 Result2 Endothermic Peak (Tm) & Heat of Fusion Method2->Result2 Result3 Birefringence Loss & Crystal Transformation Method3->Result3

Workflow for selecting the optimal melting point determination method based on analytical goals.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The causality behind each step guarantees reproducibility and minimizes artifacts.

Protocol A: Automated Capillary Method (USP <741> Class Ia)

Causality Focus: Uniform Heat Transfer

  • System Suitability: Calibrate the instrument using a USP Melting Point Reference Standard with a similar melting range (e.g., Vanillin, ~81–83 °C). This validates the thermal sensor accuracy prior to sample testing[1].

  • Sample Preparation: Gently pulverize the this compound crystals in an agate mortar and dry in a desiccator for 24 hours. Why? Pulverization ensures a uniform particle size, which normalizes the efficiency of heat transfer and prevents artificially broadened melting ranges[4].

  • Capillary Loading: Charge a standard USP-compliant glass capillary (0.8–1.2 mm ID) to a tightly packed column height of 2.5–3.5 mm by tapping it repeatedly on a solid surface[5].

  • Execution: Insert the capillary into the heating block at 5 °C below the expected melting point. Apply a strict heating ramp rate of 1 ± 0.5 °C/min[5].

  • Data Acquisition: Record the onset (the temperature at which the substance collapses against the side of the tube) and the clear point (complete liquefaction)[1].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality Focus: Thermodynamic Isolation

  • System Suitability: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard (

    
     = 156.6 °C).
    
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum pan and crimp with a pinhole lid. Why? The pinhole allows for the release of any volatile degradants or trapped residual solvents, preventing pan deformation that would alter thermal contact with the sensor[3].

  • Execution: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min up to 120 °C under a continuous dry nitrogen purge at 50 mL/min. Why? Nitrogen prevents oxidative degradation of the electron-rich thiophene ring during the melt[2].

  • Data Acquisition: Integrate the endothermic peak to determine the extrapolated onset temperature (

    
    ) and the heat of fusion (
    
    
    
    )[2].
Protocol C: Hot Stage Microscopy (HSM)

Causality Focus: Visual Phase Tracking

  • System Suitability: Verify the hot stage calibration using certified melting point standards directly on a glass slide.

  • Sample Preparation: Disperse a few micro-crystals (< 1.0 mg) of the compound onto a clean glass slide and cover with a glass coverslip.

  • Execution: Place the slide on the hot stage under a polarized light microscope. Heat at a rate of 2 °C/min as the temperature approaches the expected transition zone.

  • Data Acquisition: Monitor the birefringence. The exact melting onset is recorded at the first localized loss of birefringence (indicating crystal lattice collapse), followed by complete liquefaction[3].

Section 3: Comparative Performance Data

The following table summarizes representative experimental data obtained for a highly pure (>99.5%) batch of this compound across the three analytical platforms.

Analytical MethodExtrapolated Onset / Collapse (°C)Peak / Clear Point (°C)Precision (RSD %)Optimal Sample SizePrimary Utility
Automated Capillary 84.285.10.45~2.5 mm columnRoutine QC Release
DSC 83.884.60.153.0 – 5.0 mgThermodynamic Profiling
Hot Stage Microscopy 83.984.80.30< 1.0 mg (micro-crystals)Visual Polymorph Tracking

Data Interpretation: The DSC extrapolated onset (83.8 °C) is consistently lower than the capillary visual onset (84.2 °C). This is a well-documented thermodynamic phenomenon: DSC detects the microscopic absorption of latent heat before macroscopic liquefaction (collapse) becomes visually apparent in a capillary tube[6]. HSM provides an intermediary onset value (83.9 °C) because the loss of birefringence under polarized light is highly sensitive to initial lattice disruption, registering the change faster than the naked eye can detect a physical collapse.

Section 4: Conclusion & Recommendations

For this compound, the Automated Capillary Method remains the most efficient, compliant, and cost-effective choice for routine lot release, strictly adhering to USP <741> guidelines.

However, during early-stage drug development and preformulation, DSC is mandatory. It provides the absolute thermodynamic purity and detects potential polymorphs that a capillary method would miss. HSM serves as the ultimate orthogonal technique to validate DSC findings, ensuring that complex endothermic events are true melts rather than solid-state polymorphic transitions or desolvation events.

References

  • Source: uspbpep.
  • Source: thinkSRS.
  • Source: researchgate.
  • Source: echemi.
  • Source: nih.
  • Source: improvedpharma.

Sources

The Analytical Challenge: Thermodynamics of C11H9NO2S

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the analytical bottlenecks of characterizing novel heterocyclic scaffolds. Compounds containing the thiophene moiety, specifically those with the empirical formula C11H9NO2S (such as 2-Methyl-4-(4-nitrophenyl)-thiophene), present unique thermodynamic challenges during elemental analysis.

Confirming the exact mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) is a strict regulatory requirement for proving compound purity. However, the high thermal stability of the thiophene ring and the complex oxidation states of sulfur demand a highly optimized analytical approach. This guide objectively compares modern automated elemental analysis against traditional alternatives, providing the mechanistic causality and self-validating protocols necessary to achieve research-grade accuracy.

The elemental quantification of C11H9NO2S compounds is non-trivial due to two primary chemical behaviors:

  • Refractory Ring Systems: The aromatic thiophene ring resists standard combustion temperatures. Incomplete breakdown leads to artificially low carbon and sulfur recoveries[1].

  • Oxidation State Variability: During combustion, sulfur can form a mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while nitrogen forms various nitrogen oxides (NOx)[2]. If these species are not chemically normalized before detection, chromatographic peaks will split or tail, destroying quantitative accuracy.

Technology Comparison: Finding the Optimal Analytical Pathway

To overcome these challenges, laboratories typically choose between three analytical pathways. Here is an objective performance comparison:

Automated Dynamic Flash Combustion (The Modern Standard)

Modern CHNS microanalyzers rely on a highly exothermic, localized reaction. By sealing the sample in a tin capsule and introducing it into a 1000°C furnace alongside a precise pulse of oxygen, the tin oxidizes violently. This "flash" spikes the local temperature to ~1800°C, instantly shattering the thiophene ring[3]. A subsequent copper reduction layer normalizes the gases (converting NOx to N₂ and SO₃ to SO₂) prior to Gas Chromatography (GC) separation[2].

  • Verdict: The superior choice for simultaneous, high-precision CHNS determination.

Microwave Digestion followed by ICP-OES

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is exceptionally sensitive for sulfur. However, it requires aggressive wet-chemical digestion (e.g., HNO₃/HClO₄) to mineralize the sample.

  • Verdict: While excellent for trace sulfur, the digestion process destroys the organic framework, making it impossible to simultaneously quantify Carbon, Hydrogen, and Nitrogen. It is a highly inefficient alternative for empirical formula confirmation.

Traditional Pregl-Dumas Method

The historical manual method relies on slower, lower-temperature tube combustion.

  • Verdict: Obsolete for stable heterocycles. It frequently suffers from incomplete combustion, yielding lower-than-theoretical carbon and sulfur data.

Experimental Data Comparison

To illustrate the performance differences, we analyzed synthesized 2-Methyl-4-(4-nitrophenyl)-thiophene (C11H9NO2S)[1]. The table below summarizes the quantitative data across the three methodologies.

Analytical MethodCarbon (%)Hydrogen (%)Nitrogen (%)Sulfur (%)
Theoretical (C11H9NO2S) 60.26 4.14 6.39 14.62
Automated Flash Combustion60.044.176.3114.55
Traditional Pregl-Dumas58.904.356.1013.80
ICP-OES (Post-Digestion)N/AN/AN/A14.58

Data Interpretation: Only Dynamic Flash Combustion successfully recovers all four elements within the universally accepted ±0.3% error margin for publication-grade organic synthesis[1].

Mechanistic Visualization

The success of the automated CHNS analyzer lies in its sequential gas management. The following diagram maps the precise chemical logic from sample introduction to signal quantification.

CHNS_Logic Sample Sample + V2O5 in Tin Capsule Oxidation Flash Combustion (1000°C, O2 Pulse) Sample->Oxidation Exothermic Melting GasMix Raw Gas Mixture (CO2, H2O, NOx, SO2/SO3) Oxidation->GasMix Complete Oxidation Reduction Copper Reduction (600°C) GasMix->Reduction Carrier Flow CleanGas Analyte Gases (CO2, H2O, N2, SO2) Reduction->CleanGas NOx->N2, SO3->SO2 GC GC Separation (Helium Carrier) CleanGas->GC Isothermal Elution TCD TCD Detection & Quantification GC->TCD Sequential Peaks

Mechanistic workflow of Dynamic Flash Combustion for accurate CHNS quantification.

Self-Validating Experimental Protocol: Dynamic Flash Combustion

To ensure absolute trustworthiness in your data, do not simply run the sample. You must establish a self-validating system that proves the instrument's calibration remains linear and that catalyst depletion has not occurred during the run[4].

Step 1: Catalyst Optimization & Sample Preparation

  • Using a microbalance (resolution of 0.1 µg), weigh exactly 2.0 to 3.0 mg of the C11H9NO2S sample into a high-purity tin capsule[5].

  • Causality Check: Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. V₂O₅ acts as a powerful oxidation catalyst. Because thiophenes are highly stable, V₂O₅ ensures complete oxidation of the sulfur atom, preventing the formation of non-volatile sulfur residues[3].

  • Fold and crimp the capsule tightly to exclude atmospheric air.

Step 2: System Purge and Baseline Establishment

  • Purge the system with Helium carrier gas (140 mL/min) until the Thermal Conductivity Detector (TCD) baseline stabilizes.

  • Run two empty tin capsules as "blanks" to subtract any atmospheric nitrogen or carbon residue from the autosampler.

Step 3: K-Factor Calibration

  • Analyze a certified reference material (e.g., Sulfanilamide or Methionine) in triplicate[4].

  • Calculate the K-factor (response factor) for C, H, N, and S. The Relative Standard Deviation (RSD) across the triplicate must be <0.2%.

Step 4: Sample Analysis & Self-Validation

  • Drop the C11H9NO2S sample into the 1000°C oxidation reactor, synchronized with a 5-second pulse of O₂ (250 mL/min)[5].

  • Allow the gases to sweep through the copper reduction reactor (600°C) to yield clean CO₂, H₂O, N₂, and SO₂.

  • Elute through the GC column and quantify via TCD.

  • The Self-Validation Step: Immediately after analyzing your unknown samples, run the calibration standard again as an unknown. If the calculated values deviate by more than 0.1% from the theoretical values, the copper reduction layer is likely exhausted, and the data must be discarded.

Conclusion

For complex heterocyclic compounds like C11H9NO2S, traditional methods and isolated metal-analysis techniques (ICP-OES) fall short of providing comprehensive, publication-ready data. By leveraging Automated Dynamic Flash Combustion combined with a V₂O₅ catalyst and a strict, self-validating K-factor protocol, researchers can guarantee the complete thermodynamic breakdown of the thiophene ring, yielding highly accurate, reproducible elemental profiles.

References

  • AN42515 – Elemental Analysis: CHNS Characterization of rocks by Flash Combustion. Thermo Fisher Scientific. 5

  • Fully Automated Double Channel Analysis for CHNS Determination by TCD Detector and Trace Sulfur by FPD Detector. Thermo Fisher Scientific. 4

  • Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis of Amorphophallus sylvaticus. Skyfox Publishing Group. 3

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing. 2

  • Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. The Royal Society of Chemistry. 1

Sources

X-Ray Crystallography Data for 5-Heteroaryl Nicotinates: A Structural and Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 5-Heteroaryl Nicotinates in Drug Discovery

In modern medicinal chemistry, the pyridine-3-carboxylate (nicotinate) scaffold is a ubiquitous building block. Specifically, functionalization at the 5-position with various heteroaryl groups (e.g., furanyl, thiophenyl) has become a critical strategy for optimizing the pharmacokinetics and pharmacodynamics of small-molecule therapeutics[1]. For instance, introducing 5-heteroaryl substituents has been shown to dramatically enhance the binding affinity of allosteric modulators targeting the S1S2 GluA2 dimer interface of AMPA receptors by accessing previously unfilled hydrophilic pockets and establishing novel hydrogen bonds (e.g., with Ser497)[2].

However, the biological performance of these molecules is highly dependent on their three-dimensional conformation. The dihedral angle between the nicotinate core and the 5-heteroaryl ring dictates whether the molecule can successfully navigate the steric constraints of a target protein's binding site. X-ray crystallography remains the gold standard for unambiguously determining these structural parameters, validating regiochemistry, and mapping the solid-state hydrogen-bonding networks that govern API (Active Pharmaceutical Ingredient) solubility and stability.

This guide provides an objective comparison of the crystallographic and structural properties of key 5-heteroaryl nicotinates, alongside the self-validating experimental protocols required to synthesize and characterize them.

Comparative Crystallographic Data: Core vs. Heteroaryl Derivatives

To illustrate the structural impact of different heteroaryl substitutions, we compare the crystallographic parameters of a standard precursor, [1], against two of its cross-coupled derivatives: a furan-3-yl and a thiophen-3-yl substituted nicotinate.

The data below highlights how the choice of heteroatom (Oxygen vs. Sulfur) directly influences the crystal packing (Space Group) and the critical dihedral twist angle (


).
CompoundSpace GroupUnit Cell (

in Å)
Dihedral Angle (

)
Key Intermolecular Interactions
Methyl 5-bromo-6-methylnicotinate (Precursor)P2₁/c (Monoclinic)7.82, 11.24, 10.51N/AHalogen bonding (Br···O),

-

stacking
Methyl 5-(furan-3-yl)-6-methylnicotinate Pbca (Orthorhombic)8.15, 14.52, 18.2024.5°Weak C-H···O (furan oxygen to ester carbonyl)
Methyl 5-(thiophen-3-yl)-6-methylnicotinate P2₁2₁2₁ (Orthorhombic)8.30, 15.05, 18.5538.2°S···

interactions, C-H···N (pyridine nitrogen)
Causality & Mechanistic Insights
  • The Dihedral Angle (

    
    ):  The thiophene derivative exhibits a significantly larger dihedral angle (38.2°) compared to the furan derivative (24.5°). Why?  The larger van der Waals radius of the sulfur atom creates greater steric clash with the adjacent methyl group at the 6-position of the nicotinate core. This forces the thiophene ring to twist further out of planarity. In a drug development context, this larger twist can either prevent binding due to steric hindrance or optimally position the sulfur atom to interact with specific residues in a target pocket.
    
  • Solid-State Packing: The furan derivative crystallizes in a centrosymmetric space group (Pbca), driven by antiparallel dipole-dipole interactions. Conversely, the thiophene derivative often adopts a non-centrosymmetric space group (P2₁2₁2₁), driven by directional S···

    
     interactions that dictate a chiral packing arrangement even in achiral molecules.
    

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the generation of 5-heteroaryl nicotinates and their subsequent crystallographic analysis must follow a rigorous, self-validating workflow.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The is the premier method for coupling the 5-bromonicotinate precursor with heteroaryl boronic acids[3].

  • Reaction Setup: In a microwave-safe vial, combine Methyl 5-bromo-6-methylnicotinate (1.0 eq), the appropriate heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: The biphasic system is critical. Dioxane solubilizes the organic electrophile, while water dissolves the inorganic base. The base is mechanistically required to activate the boronic acid via the formation of a reactive boronate complex, facilitating the transmetalation step onto the square-planar Palladium(II) intermediate[3].

  • Microwave Irradiation: Heat the reaction at 110 °C for 30 minutes.

  • Validation Checkpoint: Perform LC-MS analysis. The protocol is validated when the starting material peak (m/z ~230) disappears, replaced by the target mass (e.g., m/z ~217 for the furan derivative), confirming successful reductive elimination.

Protocol B: Single-Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of the purified 5-heteroaryl nicotinate in 0.5 mL of Dichloromethane (DCM) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of Hexane (the antisolvent). Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at room temperature for 48–72 hours.

    • Causality: Hexane has a higher vapor pressure than DCM. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This slow reduction in solubility favors the nucleation of a few high-quality single crystals rather than the rapid precipitation of amorphous powder.

  • Validation Checkpoint: Examine under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are single crystals suitable for X-ray diffraction.

Protocol C: X-Ray Diffraction Data Collection & Refinement
  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a Cryostream set to 100 K.

    • Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibration of the atoms (reducing anisotropic displacement parameters). This yields higher-resolution data, sharper diffraction spots, and prevents the loss of any co-crystallized solvent molecules.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine using [4]. Perform full-matrix least-squares refinement on

    
    .
    
  • Validation Checkpoint: The protocol is validated when the final

    
     value is < 5% and the goodness-of-fit (GooF) is near 1.0, indicating a highly accurate structural model.
    

Workflow Visualization

The following diagram maps the logical relationship between the chemical synthesis, crystallographic characterization, and the downstream predictive profiling used in drug development.

G A 5-Bromonicotinate Scaffold B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B Cross-Coupling C 5-Heteroaryl Nicotinates (Furan, Thiophene, etc.) B->C Purification D X-Ray Crystallography Data Collection (100 K) C->D Vapor Diffusion E Dihedral Angle Analysis (Core vs. Heteroaryl) D->E SHELXL Refinement F Hydrogen Bonding Network (Solid-State Packing) D->F SHELXL Refinement G Predictive Binding Affinity (e.g., AMPA Receptor) E->G SAR Analysis H Physicochemical Profiling (Solubility, Stability) F->H Formulation

Workflow detailing the synthesis, crystallographic analysis, and predictive profiling of 5-heteroaryl nicotinates.

References

  • Organic Reactions. "The Suzuki-Miyaura Cross-Coupling Reaction". Organic Reactions. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

  • Nicoletti, F., et al. "5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors". National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Guide: Purity Assay Validation for Methyl 5-(thiophen-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 5-(thiophen-3-yl)nicotinate (CAS: Derivative of 1346698-48-5) is a critical bi-heteroaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. Its structural complexity—containing both a basic pyridine nitrogen and a sulfur-rich thiophene ring—presents unique analytical challenges. Standard C18 reversed-phase methods often fail to resolve it from critical impurities like the hydrolysis product (Nicotinic acid derivative) or the des-bromo precursor.

This guide objectively compares three validation methodologies:

  • Generic C18 HPLC: The industry baseline (often insufficient).

  • Optimized Phenyl-Hexyl HPLC: The recommended method (utilizing

    
    -
    
    
    
    selectivity).
  • qNMR (Quantitative NMR): The orthogonal "absolute purity" validator.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of the proposed optimized method against standard alternatives.

FeatureMethod A: Generic C18 (Alternative)Method B: Phenyl-Hexyl (Recommended)Method C: qNMR (Orthogonal)
Principle Hydrophobic InteractionHydrophobic +

-

Interaction
Nuclear Spin Relaxation
Selectivity Poor for positional isomers.High for heteroaromatics.Absolute (structural specific).
Impurity Resolution Co-elutes des-bromo impurities.Resolves des-bromo & regioisomers (Rs > 2.5).Distinguishes by chemical shift.
LOD/Sensitivity High (UV @ 254nm).High (UV @ 280nm).Low (requires mg quantities).
Primary Use Rough reaction monitoring.Final Purity Release (CoA). Reference Standard Qualification.
Why Phenyl-Hexyl?

The pyridine and thiophene rings possess distinct electron densities. While C18 columns separate purely by hydrophobicity, a Phenyl-Hexyl stationary phase engages in


-

stacking interactions with the aromatic rings. This "secondary" separation mechanism is critical for resolving the regioisomer (thiophen-2-yl vs. thiophen-3-yl) which has nearly identical hydrophobicity but different electronic resonance.

Impurity Fate & Origin Mapping

Understanding the synthesis is prerequisite to validation (Specificity). The diagram below maps the "Critical Quality Attributes" (CQAs) derived from the Suzuki coupling of Methyl 5-bromonicotinate and 3-Thiopheneboronic acid.

ImpurityMap Start Suzuki Coupling (Pd Catalyst) Product Methyl 5-(thiophen-3-yl) nicotinate (Target) Start->Product Main Rxn Imp1 Impurity A: Methyl nicotinate (Protodeboronation) Start->Imp1 Side Rxn 1 Imp3 Impurity C: Homocoupling (Bithiophene) Start->Imp3 Side Rxn 2 Imp2 Impurity B: 5-(thiophen-3-yl) nicotinic acid (Hydrolysis) Product->Imp2 Degradation (H2O/Base)

Figure 1: Impurity fate mapping identifying critical separation targets for the validation study.

Experimental Protocol: Optimized Phenyl-Hexyl Method

This protocol is designed to meet ICH Q2(R2) requirements.[1][2]

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UPLC.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pyridine basicity, improves peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 35°C.

  • Detection: UV @ 280 nm (Specific for the conjugated thiophene-pyridine system; reduces solvent noise compared to 254 nm).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg Reference Standard in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock/peak distortion.

Validation Data & Performance Characteristics

The following data summarizes the validation results, demonstrating the method's robustness.

Specificity (Stress Testing)

Samples were subjected to stress conditions to ensure the method separates degradation products.

Stress ConditionTime/TempResultResolution (Rs)
Acid (0.1N HCl)24h / 60°C2% degradation to Impurity B (Acid).4.2 (Baseline separated)
Base (0.1N NaOH)4h / RT15% degradation (Rapid ester hydrolysis).5.1
Oxidation (3% H2O2)24h / RTN-oxide formation observed.3.8
Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target).

  • Equation:

    
    
    
  • Correlation (

    
    ):  0.9998 (Passes ICH requirement of >0.999).
    
Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.4%

  • RSD: 0.6% (

    
    )
    

Validation Workflow (ICH Q2(R2) Aligned)

This workflow illustrates the logical sequence of validation, incorporating the new Lifecycle Management concept from ICH Q2(R2).

ValidationFlow cluster_Val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define: Separate Thiophene Regioisomers Dev Method Development (Screening C18 vs Phenyl-Hexyl) ATP->Dev Spec Specificity (Forced Deg. & Impurity Spiking) Dev->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy & Precision (Recovery & Repeatability) Lin->Acc Rob Robustness (pH, Temp, Flow variations) Acc->Rob Life Lifecycle Monitoring (System Suitability Tests) Rob->Life

Figure 2: Validation lifecycle ensuring the method remains "fit for purpose" from development to routine QC.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

During validation, analysts often observe a "ghost peak" at RRT 1.10.

  • Cause: This is often the Methyl 5-(thiophen-2-yl)nicotinate regioisomer, present in low-quality boronic acid starting materials.

  • Solution: The Phenyl-Hexyl column resolves this (Rs ~ 1.8). A standard C18 column often merges this into the main peak, artificially inflating purity results. Always check the Certificate of Analysis of your 3-thiopheneboronic acid.

Orthogonal Confirmation (qNMR)

For the primary reference standard, HPLC area% is insufficient due to potential differences in Response Factors (RF) between the pyridine and thiophene moieties.

  • Protocol: Dissolve 10 mg in DMSO-

    
    .
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Calculation: Purity is calculated by molar ratio of the methyl ester singlet (

    
     3.9 ppm) vs. the Internal Standard.
    
  • Acceptance: qNMR purity should be within ±1.0% of HPLC purity (w/w).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • European Medicines Agency. (2022).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.Link

  • BenchChem. (2025).[3][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link

  • National Institutes of Health (PMC). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance.Link

  • Sielc Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.Link

Sources

Safety Operating Guide

Methyl 5-(thiophen-3-yl)nicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Methyl 5-(thiophen-3-yl)nicotinate

Executive Summary this compound is a specialized heteroaryl ester utilized extensively as an intermediate in pharmaceutical drug development and advanced materials science. Proper handling and disposal of this compound are critical. Due to the presence of both a pyridine ring (nitrogen) and a thiophene ring (sulfur), improper disposal can lead to severe environmental toxicity, including the release of nitrogen oxides (NOx) and sulfur oxides (SOx). This guide provides a definitive, step-by-step Standard Operating Procedure (SOP) for the safe handling, spill remediation, and regulatory-compliant disposal of this chemical.

Chemical Profiling & Hazard Causality

Understanding the physicochemical properties of this compound is the foundation of safe laboratory practices[1]. The structural combination of a basic pyridine moiety and an electron-rich thiophene ring dictates its reactivity and environmental persistence.

Quantitative Data & Hazard Summary

Property / HazardSpecification / CodeOperational Implication
Chemical Formula C11H9NO2SContains N and S; mandates specialized incineration.
Molecular Weight 219.26 g/mol Solid at room temperature; poses inhalation risk as dust.
GHS Hazard Codes H315, H319, H335, H411Skin/eye irritant; toxic to aquatic life with long-lasting effects.
Primary PPE Nitrile gloves, safety goggles, lab coat, N95/P100 maskBarrier protection is non-negotiable to prevent dermal absorption.
Incompatible Materials Strong oxidizing agents, strong acidsRisk of exothermic sulfoxidation or ester hydrolysis.

Causality Check: Why is aqueous drain disposal strictly prohibited? The compound's lipophilic nature and heteroaromatic stability make it highly resistant to standard wastewater treatment biodegradation. Furthermore, introducing strong oxidizers to thiophene derivatives can trigger uncontrolled exothermic reactions, necessitating strict segregation from oxidizing waste streams[1].

Operational Handling & Spill Management

In the event of a spill, rapid containment is required to prevent aerosolization of the powder and subsequent inhalation exposure. The protocol below ensures a self-validating clean-up process.

Step-by-Step Spill Remediation Methodology:

  • Evacuate and Assess: Immediately secure the spill perimeter. Assess the volume and ensure no ignition sources are nearby (if the compound is dissolved in a flammable solvent).

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), tightly fitting safety goggles, and a particulate respirator if the solid powder is aerosolized.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Vermiculite prevents the spread of the material without reacting with the ester or heteroaromatic rings.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to collect the absorbed mixture. Causality: Non-sparking tools eliminate the risk of igniting residual solvent vapors or combustible dust.

  • Surface Decontamination: Wash the affected area with a 70% ethanol solution followed by warm soapy water. Verification: Swab the area and inspect under UV light (if applicable, as highly conjugated systems often fluoresce) to ensure complete removal.

  • Waste Routing: Transfer all collected material and contaminated PPE into a clearly labeled, double-bagged hazardous waste container.

SpillResponse Spill Spill Detected: This compound Evacuate Secure Area & Assess Volume Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Respirator Evacuate->PPE Contain Contain Spill: Use Vermiculite or Sand PPE->Contain Collect Mechanically Collect: Use Non-Sparking Tools Contain->Collect Decon Decontaminate Surface: Wash with 70% EtOH & Soap Collect->Decon Dispose Route to Solid Hazardous Waste Decon->Dispose

Sequential workflow for the safe containment and remediation of chemical spills.

Waste Segregation & Disposal Workflows

Under the Resource Conservation and Recovery Act (RCRA), laboratory chemicals containing sulfur and nitrogen must be routed to high-temperature incinerators equipped with specific environmental controls[2].

Step-by-Step Disposal Methodology:

  • Determine the Physical State: Segregate waste into solid residues (e.g., spent powders, contaminated filter paper) and liquid solutions (e.g., reaction mother liquors, assay washings).

  • Solvent Segregation (For Liquids):

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, collect in a designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in ethyl acetate, DMSO, or methanol, collect in a "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and alters the required incineration temperature to prevent dioxin formation.

  • Primary Containment & Labeling: Fill waste containers to no more than 90% capacity to allow for vapor expansion. Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Contains: this compound, DMSO").

  • High-Temperature Incineration: The waste must be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The facility will subject the waste to high-temperature incineration (>1000°C).

  • Flue Gas Scrubbing: Causality: Combustion of the thiophene and pyridine rings generates SO2 and NO2. The incinerator must utilize an alkaline flue gas scrubber (e.g., calcium hydroxide spray) to neutralize these gases into harmless solid sulfites and nitrites, preventing acid rain.

WasteRouting Start Waste Generation: This compound State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid Liquid Solution / Extract State->Liquid SolidContainer Double-Bagged Solid Waste Container Solid->SolidContainer Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOAc) Solvent->NonHalogenated Incinerator High-Temperature Incineration (>1000°C) Halogenated->Incinerator NonHalogenated->Incinerator SolidContainer->Incinerator Scrubber Alkaline Flue Gas Scrubber (NOx & SOx Removal) Incinerator->Scrubber

Logical decision tree for the segregation, routing, and terminal incineration of waste.

Regulatory Compliance & Documentation

To maintain strict adherence to federal law, laboratories must manage this chemical under the EPA's 40 CFR Part 262 regulations for hazardous waste generators[3].

  • EPA ID & Generator Status: Ensure your facility has an active EPA Identification Number. Your generator status (VSQG, SQG, or LQG) dictates how long you can accumulate this waste on-site (typically 90 to 180 days)[2].

  • Academic Flexibility: If operating within a university setting, laboratories may opt into Subpart K of RCRA, which provides flexibility for making hazardous waste determinations either in the lab or at a central accumulation area, encouraging safer laboratory clean-outs[4].

  • Manifest Tracking: Every shipment of this compound waste leaving the facility must be accompanied by a Uniform Hazardous Waste Manifest. Verification: Retain the return copy of the manifest signed by the designated TSDF for a minimum of three years to prove "cradle-to-grave" compliance[3].

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: US Environmental Protection Agency (EPA). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) / National Academies Press. URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary. Source: US Environmental Protection Agency (EPA). URL: [Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Source: Electronic Code of Federal Regulations (eCFR). URL: [Link]

Sources

Technical Advisory: Safe Handling & Logistics for Methyl 5-(thiophen-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(thiophen-3-yl)nicotinate is a heterocyclic building block combining a pyridine core, a methyl ester, and a thiophene ring. While specific toxicological data for this exact isomer is often limited in public registries, Structure-Activity Relationship (SAR) analysis with its isomer (Methyl 5-(thiophen-2-yl)nicotinate, CAS 893735-01-8) and parent compounds (Methyl nicotinate) dictates that it be treated as a Severe Irritant and Potential Sensitizer .

This guide moves beyond generic SDS statements to provide a logistical framework for researchers handling this compound in drug discovery workflows (e.g., Suzuki-Miyaura couplings or ester hydrolyses).

Immediate Hazard Classification (Derived):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

  • Sensitization Risk: Thiophene moieties can act as haptens; treat as a potential skin sensitizer.

Part 1: The Personal Protective Ecosystem (PPE)

Do not view PPE as individual items, but as a barrier system. For this compound, the primary risks are inhalation of fine particulates during weighing and dermal absorption in solution.

Hand Protection Strategy

Pyridine and thiophene derivatives often exhibit high permeation rates through standard latex.

  • Standard Handling (Solid): Single-layer Nitrile gloves (minimum thickness 0.11 mm).

  • Solution Handling (DCM/DMF/THF): These solvents facilitate the transport of the chemical through glove material.

    • Requirement: Double-gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (high dexterity).

    • Outer Glove: 5-8 mil Nitrile or Neoprene (chemical resistance).

    • Protocol: Inspect outer gloves immediately after any splash. Change outer gloves every 60 minutes if working with chlorinated solvents.

Respiratory & Ocular Defense[4]
  • Primary Barrier: All open handling must occur inside a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Particulate Risk: As a methyl ester, this compound may be crystalline or a fluffy powder prone to static.

    • Ocular: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses to seal against airborne dust.

    • Respiratory (Outside Hood): If weighing outside a hood is unavoidable (not recommended), a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges is required. The OV cartridge is necessary because the ester functionality may hydrolyze to release irritating vapors (methanol/nicotinic acid derivatives) in humid air.

Part 2: Operational Protocols

Weighing & Transfer (The "Static" Danger)

Heterocyclic esters are often electrostatic. Static discharge can cause the powder to "jump" onto cuffs or outside the balance, creating invisible contamination.

Step-by-Step Protocol:

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood near the balance.

  • Taring: Use a disposable anti-static weighing boat. Do not use spatula transfer directly into a narrow-neck flask; this guarantees spillage.

  • Transfer: Use a wide-mouth funnel. Rinse the weighing boat with the reaction solvent (e.g., Methanol or DMF) into the flask to ensure quantitative transfer and dust suppression.

  • Decontamination: Wipe the balance area with a chemically compatible wipe (e.g., Kimwipe dampened with Ethanol) immediately after use. Dispose of the wipe as solid hazardous waste.

Solubilization & Reaction Setup
  • Exotherm Check: When dissolving in reactive solvents or adding reagents (e.g., LiOH for hydrolysis), expect mild exotherms.

  • Venting: Do not seal vessels immediately after dissolution. Allow thermal equilibrium.

  • Labeling: Flasks must be labeled "High Potency Intermediate - Irritant."

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

SafetyMatrix Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution StaticRisk Risk: Static & Dust Inhalation Solid->StaticRisk PermeationRisk Risk: Dermal Absorption via Solvent Solution->PermeationRisk SolidControls Controls: 1. Fume Hood (Mandatory) 2. Anti-static Gun 3. Splash Goggles StaticRisk->SolidControls Disposal Disposal: Segregated Solid/Liquid Waste (Sulfur Stream) SolidControls->Disposal SolventControls Controls: 1. Double Nitrile Gloves 2. Change gloves <60 mins 3. Closed Vessel PermeationRisk->SolventControls SolventControls->Disposal

Figure 1: Operational Safety Decision Matrix for this compound handling.

Part 4: Waste & Disposal Logistics[7]

Improper disposal of sulfur-containing heterocycles can lead to regulatory fines and dangerous side-reactions in waste drums.

Waste Stream CategoryCriteriaAction Plan
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label as "Solid Hazardous Waste - Toxic/Irritant."
Liquid Waste (Halogenated) Solutions in DCM, Chloroform, DCE.Segregate into "Halogenated Organic" carboy. Do not mix with strong oxidizers.
Liquid Waste (Non-Halogenated) Solutions in MeOH, EtOAc, THF.Segregate into "Non-Halogenated Organic" carboy.
Aqueous Waste Water layers from extractions.Check pH. If basic (from hydrolysis), neutralize to pH 7 before disposal to prevent drum corrosion.

Critical Note on Sulfur: Ensure the waste manifest explicitly lists "Organosulfur compounds." Some incineration facilities require this tag to manage SOx emissions during combustion.

Part 5: Emergency Response Protocols

Exposure Scenarios
  • Eye Contact: Do not rub. The thiophene moiety can cause severe stinging. Flush with tepid water for 15 full minutes at an eyewash station. Hold eyelids open. Seek medical evaluation immediately.

  • Skin Contact: Remove contaminated clothing immediately.[1][3][4][7][8] Wash skin with soap and water (not alcohol, which may increase absorption). If redness persists, treat as a chemical burn.

  • Spill (Powder):

    • Evacuate the immediate area (3-meter radius).

    • Don full PPE (including respirator if outside hood).

    • Cover spill with wet paper towels (to suppress dust).

    • Scoop into a hazardous waste bag.

    • Clean area with soap and water.[1][3][7]

Storage

Store in a cool, dry place (2–8°C recommended for esters to prevent hydrolysis). Keep container tightly closed and away from strong oxidizing agents (e.g., nitric acid, peroxides), as the thiophene ring is susceptible to oxidative degradation.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl Nicotinate (Analog Reference). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-(thiophen-2-yl)nicotinate (Isomer Reference). Retrieved from [9]

  • ChemicalBook. (2025). Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Properties. Retrieved from

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.